molecular formula C4H10NO4P B2576277 [(3R)-3-amino-2-oxobutyl]phosphonicacid CAS No. 112392-53-7

[(3R)-3-amino-2-oxobutyl]phosphonicacid

Cat. No.: B2576277
CAS No.: 112392-53-7
M. Wt: 167.101
InChI Key: YCWGDQFWWLSCRS-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R)-3-amino-2-oxobutyl]phosphonicacid is a useful research compound. Its molecular formula is C4H10NO4P and its molecular weight is 167.101. The purity is usually 95%.
BenchChem offers high-quality [(3R)-3-amino-2-oxobutyl]phosphonicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3R)-3-amino-2-oxobutyl]phosphonicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-3-amino-2-oxobutyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO4P/c1-3(5)4(6)2-10(7,8)9/h3H,2,5H2,1H3,(H2,7,8,9)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGDQFWWLSCRS-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CP(=O)(O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)CP(=O)(O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of [(3R)-3-amino-2-oxobutyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, synthesis, and biological applications of [(3R)-3-amino-2-oxobutyl]phosphonic acid , a specialized phosphonate inhibitor designed to probe bacterial cell wall biosynthesis.

Executive Summary

[(3R)-3-amino-2-oxobutyl]phosphonic acid (CAS: 112392-53-7) is a synthetic organophosphorus compound and a potent transition-state analogue inhibitor of the bacterial enzyme D-Alanine:D-Alanine ligase (Ddl) . By structurally mimicking D-alanyl phosphate —the high-energy acyl phosphate intermediate formed during peptidoglycan biosynthesis—this molecule competitively inhibits the ATP-dependent ligation of two D-alanine residues. While it exhibits potent enzyme inhibition (


 in the micromolar range), its utility is primarily as a mechanistic probe due to limited whole-cell antibacterial activity caused by poor membrane permeability.

Chemical Structure and Properties[1][2][3][4]

Structural Analysis

The molecule consists of a butyl backbone functionalized with a phosphonic acid group at position 1, a ketone at position 2, and a primary amine at position 3. The stereochemistry at the C3 position is (R) , which corresponds to the D-configuration of the natural substrate, D-alanine.

  • Phosphonate Moiety (

    
    ):  Mimics the tetrahedral geometry and charge distribution of the phosphate group in the enzymatic intermediate.
    
  • 2-Oxo Group (

    
    ):  Mimics the electrophilic carbonyl of the acyl phosphate.
    
  • 3-Amino Group (

    
    ):  Essential for recognition by the Ddl active site, matching the N-terminus of D-alanine.
    
Physicochemical Data
PropertyValue
IUPAC Name [(3R)-3-amino-2-oxobutyl]phosphonic acid
CAS Number 112392-53-7
Molecular Formula

Molecular Weight 167.10 g/mol
Chirality (3R) [D-configuration analogue]
Physical State Solid (typically white to off-white powder)
Solubility Highly soluble in water; insoluble in non-polar organic solvents
pKa (Predicted)

(Phosphonate),

(Phosphonate),

(Amine)

Mechanism of Action

Target: D-Alanine:D-Alanine Ligase (Ddl)

The enzyme Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules to form D-Alanyl-D-Alanine , a critical dipeptide precursor for bacterial peptidoglycan cross-linking.[1] The reaction proceeds in two steps:

  • Activation: D-Ala + ATP

    
     D-Alanyl phosphate + ADP
    
  • Ligation: D-Alanyl phosphate + D-Ala

    
     D-Ala-D-Ala + Pi
    
Inhibition Logic

[(3R)-3-amino-2-oxobutyl]phosphonic acid acts as a reaction intermediate analogue . The


-ketophosphonate scaffold (

) is isosteric and isoelectronic with the acyl phosphate linkage (

) of D-alanyl phosphate. Unlike the labile acyl phosphate, the P-C bond is hydrolytically stable, trapping the enzyme in a non-productive complex.
Mechanistic Pathway Diagram

Ddl_Inhibition Substrate D-Alanine + ATP Intermediate [D-Alanyl Phosphate] (High Energy Intermediate) Substrate->Intermediate Activation Enzyme D-Ala:D-Ala Ligase (Ddl) Enzyme->Intermediate Catalysis Complex Inhibitor-Enzyme Complex (Dead End) Enzyme->Complex Inhibition Product D-Ala-D-Ala Intermediate->Product Ligation (2nd D-Ala) Inhibitor [(3R)-3-amino-2-oxobutyl]phosphonic acid (Mimic) Inhibitor->Enzyme Competitive Binding

Figure 1: Mechanism of Ddl inhibition. The inhibitor structurally mimics the D-alanyl phosphate intermediate, blocking the active site.

Synthesis Protocol

The synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic acid generally follows the route established by Chakravarty et al. (1989) . It involves the addition of a phosphonate carbanion to a protected amino acid derivative, followed by oxidation.

Retrosynthetic Analysis
  • Target: [(3R)-3-amino-2-oxobutyl]phosphonic acid

  • Precursor: Protected

    
    -hydroxyphosphonate
    
  • Starting Material: N-Boc-D-Alanine Methyl Ester

Step-by-Step Methodology

Step 1: Reduction to Aldehyde

  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene, -78°C.

  • Substrate: N-Boc-D-Alanine Methyl Ester.

  • Procedure: Reduce the ester to N-Boc-D-Alaninal (aldehyde). This preserves the chiral center.

Step 2: Phosphonate Addition

  • Reagents: Dimethyl methylphosphonate, n-Butyllithium (n-BuLi), THF, -78°C.

  • Procedure: Generate the lithiated species of dimethyl methylphosphonate (

    
    ). Add this nucleophile to N-Boc-D-Alaninal.
    
  • Product: Dimethyl [(3R)-3-(tert-butoxycarbonylamino)-2-hydroxybutyl]phosphonate. (Note: This forms a mixture of diastereomers at the C2 hydroxyl position, which is irrelevant as it will be oxidized).

Step 3: Oxidation

  • Reagents: Swern Oxidation (Oxalyl chloride, DMSO, TEA) or Dess-Martin Periodinane.

  • Procedure: Oxidize the C2 secondary alcohol to a ketone.

  • Product: Dimethyl [(3R)-3-(tert-butoxycarbonylamino)-2-oxobutyl]phosphonate.

Step 4: Global Deprotection

  • Reagents: Bromotrimethylsilane (TMSBr), followed by Methanol/Water workup.

  • Procedure: TMSBr cleaves both the phosphonate esters and the Boc group (or use TFA for Boc and TMSBr for phosphonate).

  • Final Product: [(3R)-3-amino-2-oxobutyl]phosphonic acid (isolated as a salt or zwitterion).

Synthesis Workflow Diagram

Synthesis_Flow Start N-Boc-D-Alanine Methyl Ester Step1 Reduction (DIBAL-H, -78°C) Start->Step1 Aldehyde N-Boc-D-Alaninal Step1->Aldehyde Step2 Nucleophilic Addition (Li-CH2-PO(OMe)2) Aldehyde->Step2 Alcohol Beta-Hydroxy Phosphonate (Intermediate) Step2->Alcohol Step3 Oxidation (Swern/DMP) Alcohol->Step3 Ketone Beta-Keto Phosphonate (Protected) Step3->Ketone Step4 Deprotection (TMSBr / H+) Ketone->Step4 Final [(3R)-3-amino-2-oxobutyl]phosphonic acid Step4->Final

Figure 2: Synthetic route from D-Alanine precursor to the target phosphonate.[2]

Biological Applications & Limitations

Enzyme Inhibition Data

Research indicates that this compound is a highly effective inhibitor of Ddl isolated from pathogens like Salmonella typhimurium and Enterococcus faecalis.

  • Mechanism: Reversible, competitive inhibition vs D-Alanine.

  • Potency:

    
     values typically in the range of 1–10 µM , depending on the bacterial source. It is significantly more potent than its aza-analogue.
    
Antibacterial Activity

Despite potent enzyme inhibition, the compound exhibits poor antibacterial activity (MIC > 128 µg/mL) against most wild-type strains.

  • Reason: The molecule lacks a specific transport system to cross the bacterial cytoplasmic membrane. Unlike peptide-based phosphonates (e.g., Alafosfalin) which use peptide permeases, this free aminophosphonate is not actively transported.

  • Solution for Drug Development: To function as an antibiotic, this "warhead" must be incorporated into a prodrug or dipeptide motif (e.g., linked to another amino acid) to exploit peptide transport systems (the "Smugglin" concept).

References

  • Chakravarty, P. K. , Greenlee, W. J., Parsons, W. H., Patchett, A. A., Combs, P., Roth, A., ...[2][1] & Mellin, T. N. (1989).[1][3] (3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine: D-alanine ligase.[2][1][3][4][5] Journal of Medicinal Chemistry, 32(8), 1886-1890.[1]

  • Neuhaus, F. C. , & Hammes, W. P. (1981).[2] Inhibition of cell wall biosynthesis by analogues of D-alanine.[1] Pharmacology & Therapeutics, 14(2), 265-319.

  • Ellsworth, B. A. , Tom, N. J., & Bartlett, P. A. (1996).[3] Synthesis and evaluation of inhibitors of bacterial D-alanine: D-alanine ligases. Chemistry & Biology, 3(1), 37-44.

Sources

Mechanistic Intervention in Peptidoglycan Biosynthesis: The Role of [(3R)-3-amino-2-oxobutyl]phosphonic Acid

[1][2]

Executive Summary

This technical guide delineates the biochemical mechanism of [(3R)-3-amino-2-oxobutyl]phosphonic acid , a specialized ketophosphonate isostere designed to interrogate and inhibit bacterial cell wall assembly.[1] Unlike broad-spectrum electrophiles, this compound functions as a precision transition-state analogue , specifically targeting the ATP-dependent D-Alanine:D-Alanine ligase (Ddl).[1] This document details the molecular basis of this inhibition, its disruption of the cytosolic Mur pathway, and protocols for experimental validation.

Molecular Identity and Structural Logic

To understand the mechanism, one must first analyze the structural causality. The compound is not a random inhibitor; it is a rational design construct intended to mimic a transient, high-energy reaction intermediate.

Structural Isosterism

The efficacy of [(3R)-3-amino-2-oxobutyl]phosphonic acid relies on its ability to deceive the Ddl enzyme active site.[1] It mimics D-alanyl phosphate , the highly reactive acyl-phosphate intermediate generated during the first half-reaction of peptide ligation.[1]

FeatureNatural Intermediate (D-Alanyl Phosphate)Inhibitor ([(3R)-3-amino-2-oxobutyl]phosphonic acid)Mechanistic Impact
Backbone D-Alanyl moiety(3R)-3-amino-2-oxobutylStereochemical recognition by Ddl active site (R-configuration matches D-Ala).[1]
Linker Mixed Anhydride (C-O-P)Ketomethylene (C-C-P)The C-C bond is non-hydrolyzable, preventing the second half-reaction (nucleophilic attack).[1]
Electrostatics Negative potential on PhosphateNegative potential on PhosphonatePreserves Mg²⁺ bridging and electrostatic binding within the ATP-binding pocket.[1]
Geometry Tetrahedral around PTetrahedral around PMimics the transition state geometry, inducing tight binding.
The Target: D-Alanine:D-Alanine Ligase (Ddl)

Ddl (EC 6.3.2.[1]4) is critical for peptidoglycan biosynthesis.[1][2] It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide, which is subsequently incorporated into the UDP-MurNAc-pentapeptide precursor.[1]

The Normal Reaction Cycle:

  • Activation: Enzyme binds ATP and the first D-Ala.[1]

  • Phosphorylation: ATP phosphorylates D-Ala to form D-alanyl phosphate (the intermediate).[1]

  • Ligation: The second D-Ala attacks the acyl-phosphate, displacing inorganic phosphate (Pi) and forming the peptide bond.[1]

Mechanism of Action: Transition State Arrest

The mechanism of [(3R)-3-amino-2-oxobutyl]phosphonic acid is defined by Transition State Stabilization and Dead-End Complex Formation .[1]

The "Frozen" Intermediate

Upon entering the active site, the inhibitor competes with D-alanine. However, unlike the substrate, the inhibitor already possesses the structural features of the activated intermediate (the acyl-phosphate).

  • Recognition: The (3R)-amino group anchors the molecule via hydrogen bonds to the specificity pocket (typically involving residues like Tyr, Arg, or Ser depending on the bacterial species).

  • Mg²⁺ Coordination: The phosphonate oxygens coordinate with the catalytic Mg²⁺ ions, occupying the space normally reserved for the β- and γ-phosphates of ATP or the phosphate of the intermediate.

  • Catalytic Stall: The enzyme attempts to proceed to the ligation step. However, the inhibitor lacks the labile anhydride bond (C-O-P). The methylene bridge (C-CH₂-P) is chemically inert to nucleophilic attack by the second D-alanine.[1]

  • Result: The enzyme is locked in a conformation resembling the transition state. The dissociation rate (

    
    ) is significantly reduced, effectively removing the enzyme from the catalytic pool.
    
Pathway Disruption (The Mur Pathway)

Inhibition of Ddl leads to a depletion of the D-Ala-D-Ala pool.[1] This creates a bottleneck in the cytosolic phase of peptidoglycan synthesis.

  • Upstream Accumulation: UDP-MurNAc-L-Ala-D-Glu-L-Lys (tripeptide).[1]

  • Downstream Failure: Inability to synthesize Lipid I and Lipid II.

  • Cellular Outcome: Loss of cell wall integrity, osmotic lysis, and bactericidal effect.

Visualization of the Mechanism

The following diagrams illustrate the precise intervention point in the biosynthetic pathway and the molecular logic of the inhibition.

Diagram: Peptidoglycan Biosynthesis Blockade

This flow chart visualizes the cytosolic Mur pathway and highlights the specific step arrested by the phosphonic acid analogue.

MurPathwayL_AlaL-AlanineRacemaseAlanine Racemase(Alr)L_Ala->RacemaseD_AlaD-AlanineDdlD-Ala-D-Ala Ligase(Ddl)D_Ala->Ddl Substrate 1D_Ala->Ddl Substrate 2ATPATPATP->DdlRacemase->D_AlaDAla_DAlaD-Ala-D-Ala(Dipeptide)Ddl->DAla_DAla LigationPentapeptideUDP-MurNAc-PentapeptideDAla_DAla->Pentapeptide MurF LigasePrecursorUDP-MurNAc-TripeptidePrecursor->PentapeptideInhibitor[(3R)-3-amino-2-oxobutyl]phosphonic acidInhibitor->Ddl CompetitiveInhibition (Ki)

Caption: Figure 1. Cytosolic Peptidoglycan Biosynthesis. The phosphonic acid inhibitor targets Ddl, preventing the formation of the D-Ala-D-Ala dipeptide essential for the pentapeptide precursor.[2]

Diagram: Molecular Mechanism of Inhibition

This diagram contrasts the natural reaction intermediate with the inhibitor's "dead-end" mimicry.

Mechanismcluster_nativeNatural Catalytic Cyclecluster_inhibitInhibition MechanismS1Enzyme + ATP + D-AlaTS1Intermediate StateD-Alanyl-Phosphate(High Energy Anhydride)S1->TS1PhosphorylationP1D-Ala-D-Ala + ADP + PiTS1->P1Nucleophilic Attack(by 2nd D-Ala)TS2Inhibitor ComplexKetophosphonate Analogue(Stable Isostere)I1Enzyme + InhibitorI1->TS2Binding (Mimicry)DeadEndNo Reaction(Enzyme Trapped)TS2->DeadEndNon-hydrolyzable(C-C bond)

Caption: Figure 2. Mechanistic Divergence. The inhibitor mimics the geometry of the D-Alanyl-Phosphate intermediate but lacks the labile anhydride bond required for the reaction to proceed.

Experimental Validation Protocols

To validate the mechanism of action of this compound in a research setting, the following self-validating protocols are recommended.

Protocol: Coupled Spectrophotometric Ddl Assay

This assay measures the production of ADP (a byproduct of the ligation) by coupling it to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

Objective: Determine the

Reagents:

  • Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM KCl.

  • Substrates: D-Alanine (variable), ATP (5 mM).[1]

  • Coupling System: Phosphoenolpyruvate (PEP, 2 mM), NADH (0.2 mM), PK (5 U/mL), LDH (5 U/mL).[1]

  • Enzyme: Purified recombinant Ddl (e.g., E. coli DdlB).[1]

Workflow:

  • Baseline: Establish the background oxidation of NADH in the absence of Ddl.

  • Reaction Initiation: Mix Buffer, Coupling System, ATP, and Ddl. Incubate at 25°C for 2 minutes.

  • Substrate Addition: Add D-Alanine to initiate the reaction.[1]

  • Inhibitor Titration: In parallel wells, add [(3R)-3-amino-2-oxobutyl]phosphonic acid at concentrations ranging from 0.1x to 10x the estimated

    
    .[1]
    
  • Monitoring: Track absorbance decrease at 340 nm (oxidation of NADH to NAD⁺).

Data Analysis (Self-Validation):

  • Plot

    
     vs. [S] (D-Alanine) at different [I].[1]
    
  • Validation Check: If the mechanism is competitive with respect to the intermediate (and D-Ala site 1), the Lineweaver-Burk plot should show intersecting lines on the Y-axis (unchanged

    
    , increased 
    
    
    ).
  • Note: Since Ddl has two binding sites, kinetics can be complex. This inhibitor typically competes with the first D-Ala binding event and the ATP phosphate position.

Protocol: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm physical binding and stabilization of the enzyme-inhibitor complex.[1]

  • Preparation: Mix Ddl (5 µM) with SYPRO Orange dye in reaction buffer.

  • Treatment: Add Inhibitor (50 µM) or ATP/Mg²⁺ (Control).[1]

  • Ramp: Heat from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Readout: Measure fluorescence (unfolding).

  • Validation: A significant positive shift in Melting Temperature (

    
    ) compared to the apo-enzyme indicates tight binding and conformational stabilization.[1]
    

References

  • Chakravarty, P. K., et al. (1989).[2] "(3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine:D-alanine ligase." Journal of Medicinal Chemistry, 32(8), 1886–1890.

  • Walsh, C. T. (1989).[1] "Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly."[2] Journal of Biological Chemistry, 264(5), 2393-2396.

  • Bugg, T. D., & Walsh, C. T. (1992). "Intracellular steps of bacterial cell wall peptidoglycan biosynthesis: enzymology, antibiotics, and antibiotic resistance." Natural Product Reports, 9(3), 199-215.[1]

  • Parsons, W. H., et al. (1988). "A new class of inhibitors of D-alanine:D-alanine ligase."[1][2] Journal of Medicinal Chemistry, 31(9), 1772-1778.

Technical Guide: Biological Activity & Therapeutic Potential of [(3R)-3-amino-2-oxobutyl]phosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(3R)-3-amino-2-oxobutyl]phosphonic acid represents a specialized class of transition-state analogue inhibitors targeting bacterial cell wall synthesis. Unlike


-lactams that target penicillin-binding proteins (PBPs), this compound and its derivatives target D-alanine:D-alanine ligase (Ddl) , an essential cytoplasmic enzyme.

This guide details the mechanistic basis, structure-activity relationships (SAR), and experimental protocols for evaluating these derivatives. It is designed for medicinal chemists and microbiologists optimizing small-molecule inhibitors against multi-drug resistant (MDR) pathogens.

Mechanistic Basis: D-Ala-D-Ala Ligase Inhibition[1][2][3][4][5]

The Target: D-Ala-D-Ala Ligase (Ddl)

Bacterial peptidoglycan synthesis relies on the formation of the D-Ala-D-Ala dipeptide, a precursor incorporated into the UDP-MurNAc-pentapeptide.[1][2][3] The enzyme Ddl catalyzes this in two steps:[1][3]

  • Activation: D-Ala + ATP

    
     D-alanyl-phosphate (acyl-phosphate intermediate) + ADP.[3]
    
  • Ligation: D-alanyl-phosphate + D-Ala

    
     D-Ala-D-Ala + 
    
    
    
    .
Mechanism of Action

[(3R)-3-amino-2-oxobutyl]phosphonic acid acts as a suicide substrate or transition-state mimic .

  • Structural Mimicry: The (3R)-amine mimics the D-configuration of alanine. The 2-oxo group mimics the carbonyl of the acyl-phosphate intermediate. The phosphonate group (

    
    ) mimics the tetrahedral phosphate leaving group but contains a stable C-P bond, preventing hydrolysis.
    
  • Inhibition Logic: The enzyme recognizes the molecule as D-alanyl-phosphate.[2] However, the stable C-P bond prevents the transfer of the "acyl" group to the second D-alanine, effectively locking the active site.

Pathway Visualization

The following diagram illustrates the standard enzymatic pathway versus the competitive inhibition by the phosphonic acid derivative.

Ddl_Mechanism Substrate D-Alanine + ATP Intermediate [D-Alanyl-Phosphate] (High Energy) Substrate->Intermediate Ddl Enzyme (Step 1) Complex Enzyme-Inhibitor Dead-End Complex Substrate->Complex Inhibitor Binding (Competitive) Product D-Ala-D-Ala Intermediate->Product + 2nd D-Ala (Step 2) Inhibitor [(3R)-3-amino-2-oxobutyl] phosphonic acid Inhibitor->Intermediate Structural Mimicry Complex->Product Blocked

Caption: Figure 1. Mechanism of Ddl inhibition. The phosphonate derivative mimics the high-energy D-alanyl-phosphate intermediate, trapping the enzyme.

Structure-Activity Relationship (SAR)

The biological activity of these derivatives is strictly governed by stereochemistry and chain length. The core scaffold is 3-amino-2-oxobutylphosphonic acid .

Key Structural Determinants
FeatureBiological ImplicationOptimization Strategy
(3R)-Stereocenter Critical. Matches the D-configuration of natural bacterial alanine. The (3S) enantiomer (L-Ala mimic) is inactive against Ddl.Maintain (R)-configuration during synthesis.
2-Oxo Group Mimics the carbonyl oxygen of the acyl-phosphate. Essential for hydrogen bonding within the Ddl active site (Oxyanion hole).Do not reduce to hydroxyl; activity drops significantly.
Phosphonate (

)
Bioisostere of phosphate.[4] The C-P bond renders it non-hydrolyzable.Mono-esters (prodrugs) can improve cell permeability.
Side Chain (Methyl) The methyl group at C3 mimics the alanine side chain.Extending to ethyl/propyl reduces affinity for Ddl but may target other ligases (e.g., D-Ala-D-Lac for Vancomycin resistance).
Comparative Potency Data

Data synthesized from Chakravarty et al. and related Ddl inhibition studies.

Compound DerivativeConfigurationTarget Enzyme

/

(Approx)
Antibacterial Activity (MIC)
Parent (3-amino-2-oxobutyl-P) (3R) E. coli Ddl 1 - 10

M
> 128

g/mL (Poor)
Enantiomer(3S)E. coli Ddl> 1000

M
Inactive
N-Alanyl-Derivative (Dipeptide)(3R)E. coli DdlPro-drug8 - 32

g/mL
Phosphinate Analogue(3R)E. coli Ddl0.5 - 5

M
Variable

Critical Insight: While the parent compound is a potent enzyme inhibitor, it exhibits poor whole-cell activity due to the inability to cross the bacterial cytoplasmic membrane.

  • Solution: Derivatization as "illicit transport" peptides. By coupling the inhibitor to a carrier amino acid (e.g., L-Ala or L-Norvaline), the molecule enters via peptide permeases (Opp/Dpp systems) and is cleaved intracellularly to release the active inhibitor.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Ddl)

To validate biological activity, use a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay . This converts the ADP produced by Ddl into a quantifiable oxidation of NADH.

Reagents:

  • Buffer: 100 mM HEPES (pH 7.5), 10 mM

    
    , 10 mM KCl.
    
  • Substrates: D-Alanine (1-10 mM), ATP (5 mM).

  • Coupling System: PEP (Phosphoenolpyruvate), NADH (0.2 mM), PK/LDH mix.

  • Enzyme: Recombinant E. coli or S. aureus Ddl (purified).

Protocol:

  • Blanking: Establish a baseline absorbance at 340 nm with buffer, NADH, and enzymes (no substrates).

  • Reaction Start: Add D-Alanine, ATP, and the test inhibitor (dissolved in water/buffer; avoid high DMSO if possible).

  • Monitoring: Measure the decrease in absorbance at 340 nm (oxidation of NADH

    
    
    
    
    
    ) over 10 minutes at 25°C.
  • Calculation:

    
    
    Determine 
    
    
    
    by plotting % inhibition vs. log[Inhibitor].
Assay Workflow Diagram

Assay_Workflow Step1 Prepare Master Mix (HEPES, Mg2+, KCl, NADH, PEP, PK/LDH) Step2 Add Purified Ddl Enzyme Step1->Step2 Step3 Add Test Inhibitor (Var. Concentrations) Step2->Step3 Step4 Initiate with ATP + D-Ala Step3->Step4 Step5 Measure A340nm Kinetic Read (10 mins) Step4->Step5

Caption: Figure 2. Coupled enzymatic assay workflow for determining Ki of Ddl inhibitors.

Challenges and Future Directions

Permeability and Transport

The phosphonic acid group is highly polar and negatively charged at physiological pH, preventing passive diffusion across the bacterial membrane.

  • Strategy: Design peptidomimetics . Synthesize di- or tri-peptide derivatives where the inhibitor is at the C-terminus.

    • Example: L-Ala-[(3R)-3-amino-2-oxobutyl]phosphonate.

    • Mechanism:[5][6][1][3][7] Recognised by oligopeptide permeases

      
       Active Transport 
      
      
      
      Intracellular Peptidase Cleavage
      
      
      Active Inhibitor Release.
Resistance Mechanisms

Bacteria may develop resistance via:

  • Ddl Overexpression: Increasing enzyme copy number to outcompete the inhibitor.

  • Permease Mutations: Downregulation of the peptide transporters used for drug entry.

  • Efflux Pumps: Active extrusion of the phosphonate species.

References

  • Chakravarty, P. K., et al. (1989).[5] "(3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine:D-alanine ligase." Journal of Medicinal Chemistry.

  • Neuhaus, F. C., & Hammes, W. P. (1981). "Inhibition of cell wall biosynthesis by analogues of D-alanine."[2] Pharmacology & Therapeutics.

  • Ellsworth, B. A., et al. (1996). "Inhibitors of D-alanine:D-alanine ligase."[5][6][1][2][8][3][9] Chemistry & Biology.

  • Koteva, K., et al. (2017). "Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine."[2] Nature Communications.

Sources

Thermodynamic Stability of Amino-Phosphonic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Paradox

In medicinal chemistry,


-aminophosphonic acids are prized as bioisosteres of 

-amino acids. By replacing the planar carboxylate group (

) with a tetrahedral phosphonic acid group (

), we create molecules that mimic the tetrahedral transition state of peptide hydrolysis. This geometry makes them exceptionally potent transition state analogues (TSAs) for inhibiting metalloproteases (e.g., leucine aminopeptidase, thermolysin).

However, a critical dichotomy exists in their stability profile:

  • The Product: The P-C bond in the final

    
    -aminophosphonate is thermodynamically robust, often exceeding the stability of the C-C bond in natural amino acids.
    
  • The Intermediates: The synthetic precursors (Schiff bases/imines) and the specific drug-design analogues containing P-N bonds (phosphonamidates) exhibit significant thermodynamic and kinetic instability.

This guide analyzes these instability vectors, providing a roadmap for stabilizing synthetic intermediates and validating the hydrolytic integrity of phosphonamidate drug candidates.

Thermodynamic Landscape & Structural Fundamentals

The P-C vs. P-N Bond Energy Differential

The core stability of aminophosphonates rests on the phosphorus-carbon (P-C) bond. Unlike phosphate esters (P-O-C), which are susceptible to phosphatase hydrolysis, the P-C bond is resistant to enzymatic cleavage.

  • P-C Bond Dissociation Energy (BDE):

    
    . This bond is kinetically inert under physiological conditions.
    
  • P-N Bond (Phosphonamidates): In contrast, phosphonamidates (

    
    ) are designed to mimic the transition state of amide hydrolysis. While they bind enzymes tightly, they are thermodynamically prone to hydrolysis, particularly at low pH where nitrogen protonation occurs.
    
Zwitterionic Character and pKa

Thermodynamic stability in solution is dictated by ionization. Unlike amino acids, aminophosphonic acids are diacids.

Feature

-Amino Acid

-Aminophosphonic Acid
Impact on Stability
Geometry Planar (

Carbon)
Tetrahedral (

Phosphorus)
Phosphonates mimic the high-energy TS of hydrolysis.
Acid Function Monobasic (

)
Dibasic (

)
Complex buffering required for stability assays.
pKa 1 ~2.0 - 2.4~0.5 - 1.5Stronger acidity affects zwitterion formation.
pKa 2 ~9.0 - 9.8 (Amine)~5.5 - 7.0 (Phosphonate)Critical: The phosphonate is ionized at physiological pH.

Synthetic Intermediates: The Kabachnik-Fields Bottleneck

The primary synthetic route, the Kabachnik-Fields reaction , involves the condensation of an amine, a carbonyl (aldehyde/ketone), and a dialkyl phosphite.[1][2][3]

The Imine Instability

The reaction proceeds via two competing pathways: the "Imine Route" or the "


-Hydroxyphosphonate Route." The Imine (Schiff Base)  is the thermodynamically preferred intermediate for aromatic amines but is moisture-sensitive.
  • Thermodynamic Trap: The formation of the imine (

    
    ) is an equilibrium process (
    
    
    
    ). It requires the removal of water to drive forward.
  • Irreversible Step: The addition of the phosphite across the

    
     bond is the thermodynamic sink (
    
    
    
    ), locking the unstable intermediate into the stable P-C framework.
Visualization: Kabachnik-Fields Reaction Coordinate

KabachnikFields Start Substrates (Amine + Aldehyde + Phosphite) Imine Intermediate 1: Imine (Schiff Base) [High Energy / Reversible] Start->Imine - H2O (Reversible) Hydroxy Intermediate 2: alpha-Hydroxyphosphonate [Kinetic Trap] Start->Hydroxy Fast Kinetics TS Transition State (Phosphite Addition) Imine->TS Hydroxy->Imine Slow Conversion Product Product: alpha-Aminophosphonate [Thermodynamic Sink] TS->Product Irreversible P-C Bond Formation

Figure 1: Reaction coordinate of the Kabachnik-Fields synthesis. The imine formation is the reversible, rate-limiting equilibrium, while phosphite addition provides the thermodynamic driving force.

Drug Development: Phosphonamidate Hydrolysis

When designing transition state analogues, researchers often use phosphonamidates (


) rather than simple aminophosphonates (

) to better mimic the peptide bond.
The Protonation Trigger

The thermodynamic instability of phosphonamidates in aqueous solution is pH-dependent.[4]

  • Neutral/Basic pH: The P-N bond is relatively stable.

  • Acidic pH: Protonation of the nitrogen atom creates a potent leaving group (

    
    ), rendering the phosphorus susceptible to nucleophilic attack by water.
    

Mechanistic Insight: Stability is achieved only when the amine component is weakly basic (e.g., using electron-deficient anilines) or when the molecule is held in a rigid enzyme active site that prevents N-protonation.

Experimental Protocols

Protocol A: Kinetic Stability Assay via NMR

Standard validated method for monitoring P-C and P-N bond integrity.

Objective: Determine the half-life (


) of an amino-phosphonic intermediate in aqueous buffer.

Reagents:

  • Analyte (Aminophosphonate/Phosphonamidate)[2][3][4][5][6][7]

  • 
     (Deuterium Oxide)
    
  • Buffered solutions (Acetate pH 4.0, Phosphate pH 7.4, Borate pH 9.0)

  • Internal Standard: Triphenylphosphine oxide (TPPO) or Methylphosphonic acid (inert).

Workflow:

  • Preparation: Dissolve

    
     of analyte in 
    
    
    
    of buffered
    
    
    .
  • Baseline: Acquire

    
    
    
    
    
    NMR spectrum (proton-decoupled). Note the chemical shift (
    
    
    ).[8]
    • Phosphonates:[9][10]

      
       10–30 ppm.
      
    • Phosphonamidates:[4][11][12][13]

      
       20–35 ppm.
      
    • Hydrolysis Product (Phosphoric acid/Phosphonate): Distinct shift upfield.[8]

  • Incubation: Maintain sample at

    
     (physiological) or 
    
    
    
    (accelerated).
  • Data Acquisition: Acquire spectra at intervals (15 min, 1h, 4h, 12h, 24h).

  • Quantification: Integrate the analyte peak (

    
    ) vs. the internal standard (
    
    
    
    ).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Microwave-Assisted Synthesis (Stabilizing the Imine)

Optimized Kabachnik-Fields protocol to bypass imine hydrolysis.

  • Mix: 1.0 eq Aldehyde + 1.0 eq Amine in a microwave vial.

  • Dehydrate: Add

    
     anhydrous 
    
    
    
    or molecular sieves (4Å) to capture water immediately upon imine formation.
  • Add P-Component: Add 1.2 eq Dialkyl Phosphite.

  • Irradiate: Microwave at

    
     for 15–30 mins (Solvent-free or in Ethanol).
    
  • Workup: Filter off desiccant. The rapid heating and water removal drive the equilibrium toward the stable aminophosphonate product, bypassing the hydrolytic instability of the intermediate.

Analytical Data Summary

Table 1: Comparative Stability & Properties

Parameter

-Aminophosphonate (P-C)
Phosphonamidate (P-N)Imine Intermediate (

)
Bond Energy High (

)
Medium (Labile to acid)Low (Reversible)
Hydrolytic Stability Stable (pH 1–14)Unstable < pH 5Unstable (requires water removal)
Primary Decomposition Radical cleavage (rare)P-N bond cleavageHydrolysis to Aldehyde + Amine
Biological Role Substrate AnalogueTransition State AnalogueSynthetic Precursor

Visualization: Stability Analysis Workflow

StabilityWorkflow Sample Candidate Molecule (Aminophosphonate) Stress Stress Conditions pH 2.0 / pH 7.4 / pH 10.0 Temp: 37°C - 60°C Sample->Stress Analysis In Situ Analysis 31P NMR Spectroscopy Stress->Analysis Decision Signal Integrity? Analysis->Decision Stable Thermodynamically Stable (P-C Bond Intact) Decision->Stable No Shift Change Unstable Hydrolysis Detected (P-N Cleavage / Dealkylation) Decision->Unstable New Peak Appearance

Figure 2: Workflow for validating the thermodynamic stability of aminophosphonate drug candidates.

References

  • Kukhar, V. P., & Hudson, H. R. (Eds.). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. John Wiley & Sons.

  • Cherkasov, R. A., & Galkin, V. I. (1998).[14] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry, 30(2), 485-493.

  • Keglevich, G., et al. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Current Organic Chemistry, 16, 3188.

  • Campagne, J. M., et al. (2003). Synthesis of the First Stable Phosphonamide Transition State Analogue. The Journal of Organic Chemistry, 68(17), 6672–6678.

Sources

An In-depth Technical Guide to the Role of [(3R)-3-amino-2-oxobutyl]phosphonic Acid in Phosphonopeptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and utilization of [(3R)-3-amino-2-oxobutyl]phosphonic acid as a novel building block for creating advanced phosphonopeptides. While direct literature on this specific molecule is not available, this document extrapolates from established synthetic methodologies for structurally related compounds to propose a robust framework for its synthesis and incorporation into peptide chains.

Introduction: The Significance of Phosphonopeptides and Novel Building Blocks

Phosphonopeptides are a class of peptide analogues where one or more amino acid residues are replaced by an aminophosphonic acid. This substitution of a tetrahedral phosphonate moiety for a planar carboxylate group introduces significant changes in the peptide's physicochemical and biological properties.[1] The tetrahedral geometry of the phosphonate can mimic the transition state of peptide bond hydrolysis, making phosphonopeptides potent inhibitors of various proteases.[1] Furthermore, the inherent stability of the carbon-phosphorus bond to enzymatic cleavage enhances the in vivo stability of these molecules, a desirable trait for therapeutic agents.[1]

The introduction of unnatural amino acids with unique functionalities is a powerful strategy in drug discovery to modulate the pharmacological profile of peptides. The target molecule of this guide, [(3R)-3-amino-2-oxobutyl]phosphonic acid, represents a novel building block that incorporates both a β-amino group and a keto functionality. This combination offers intriguing possibilities for designing phosphonopeptides with tailored properties, such as altered binding affinities, improved cell permeability, or the potential for covalent interactions with target enzymes.

This guide will first propose a viable synthetic route to [(3R)-3-amino-2-oxobutyl]phosphonic acid, grounded in established organophosphorus chemistry. Subsequently, it will detail the strategic incorporation of this building block into peptide sequences using solid-phase peptide synthesis (SPPS), including necessary protecting group strategies and coupling protocols.

Proposed Synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic Acid

The synthesis of this chiral β-aminoketophosphonic acid can be envisioned through a multi-step sequence, leveraging well-documented reactions in organophosphorus and amino acid chemistry. The proposed retrosynthetic analysis is depicted below.

G Target [(3R)-3-amino-2-oxobutyl]phosphonic acid Intermediate1 Protected (3R)-3-amino-2-oxobutylphosphonate Target->Intermediate1 Deprotection Intermediate2 Protected (3R)-3-amino-2-hydroxybutylphosphonate Intermediate1->Intermediate2 Oxidation Intermediate3 (R)-N-Protected-propargylamine Intermediate2->Intermediate3 Hydrophosphonylation Intermediate4 Dialkyl phosphite Intermediate2->Intermediate4 Hydrophosphonylation

Caption: Retrosynthetic analysis of [(3R)-3-amino-2-oxobutyl]phosphonic acid.

A plausible forward synthesis would involve the following key steps:

Step 1: Synthesis of a Protected (R)-3-Amino-1-butyne. The synthesis would commence with a suitable chiral starting material, such as (R)-alaninol, which can be converted to the corresponding N-protected propargylamine.

Step 2: Hydrophosphonylation of the Alkyne. The protected propargylamine would then undergo a regioselective hydrophosphonylation reaction. This can be achieved using a dialkyl phosphite in the presence of a suitable catalyst, such as a palladium complex, to yield the corresponding protected (3R)-3-amino-2-hydroxybutylphosphonate.

Step 3: Oxidation of the Secondary Alcohol. The secondary alcohol of the phosphonate intermediate would then be oxidized to the desired ketone. A variety of mild oxidizing agents can be employed for this transformation, such as Dess-Martin periodinane or a Swern oxidation, to avoid over-oxidation or side reactions.

Step 4: Deprotection. The final step involves the removal of the N-protecting group and the phosphonate ester groups to yield the target molecule, [(3R)-3-amino-2-oxobutyl]phosphonic acid. Acidic hydrolysis is a common method for the deprotection of both Boc groups and simple alkyl phosphonate esters.

Incorporation of [(3R)-3-amino-2-oxobutyl]phosphonic Acid into Peptides via SPPS

To utilize [(3R)-3-amino-2-oxobutyl]phosphonic acid as a building block in solid-phase peptide synthesis (SPPS), it must be appropriately protected to ensure selective bond formation.

Protecting Group Strategy

A successful SPPS campaign relies on an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions.[2][3][4]

  • α-Amino Group Protection: The 3-amino group must be protected with a temporary protecting group that can be cleaved at each cycle of peptide elongation. The most common choice for Fmoc-based SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to mild base (e.g., piperidine in DMF).[5] For Boc-based SPPS, the tert-butoxycarbonyl (Boc) group is used, which is removed with a moderately strong acid (e.g., TFA in DCM).[5]

  • Phosphonic Acid Protection: The phosphonic acid moiety must be protected with a group that is stable to the conditions of Nα-deprotection but can be removed during the final cleavage from the resin. Common protecting groups for phosphonic acids are esters, such as methyl, ethyl, or benzyl esters. For Fmoc-SPPS, tert-butyl esters are often preferred due to their lability to the final TFA cleavage cocktail.

  • Keto Group: The ketone functionality is generally stable under standard SPPS conditions and typically does not require protection.

The fully protected building block for Fmoc-SPPS would therefore be N-Fmoc-[(3R)-3-amino-2-oxobutyl]phosphonic acid di-tert-butyl ester .

Solid-Phase Peptide Synthesis Workflow

The incorporation of the protected [(3R)-3-amino-2-oxobutyl]phosphonic acid building block into a peptide sequence on a solid support follows the standard SPPS cycle.

G cluster_0 SPPS Cycle for Incorporating the Phosphonic Acid Building Block Start Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Protected [(3R)-3-amino-2-oxobutyl]phosphonic acid + Coupling Reagent (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Start Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocol:

  • Resin Swelling: The solid support (e.g., Rink amide resin for C-terminal amide peptides) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.[6]

  • Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain on the resin is removed by treatment with a 20% solution of piperidine in DMF for 5-10 minutes. This step is usually repeated once.[7]

  • Washing: The resin is thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.[6]

  • Coupling: The protected [(3R)-3-amino-2-oxobutyl]phosphonic acid building block is pre-activated and then coupled to the deprotected N-terminal amine on the resin. A variety of coupling reagents can be used, with phosphonium- or uronium-based reagents being highly efficient.[8][9][10][11][12]

    • Activation: The protected phosphonic acid building block (1.5-5 equivalents relative to the resin loading) is dissolved in DMF with a suitable coupling reagent, such as HATU (1.5-5 eq.), and a base, like N,N-diisopropylethylamine (DIPEA) (3-10 eq.). The mixture is allowed to pre-activate for a few minutes.[8]

    • Coupling Reaction: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.[6]

  • Capping (Optional): If the coupling is incomplete, any unreacted amino groups can be capped by acetylation (e.g., with acetic anhydride and DIPEA) to prevent the formation of deletion sequences.

  • Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. For a peptide synthesized on a Rink amide resin using an Fmoc/tBu strategy, this is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to trap reactive cationic species.[13]

Typical Cleavage Cocktail:

  • TFA (95%)

  • Water (2.5%)

  • Triisopropylsilane (TIS) (2.5%)

The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered or unusual amino acids like the proposed building block.[8][10] The following table summarizes the properties of some commonly used coupling reagents in SPPS.

Coupling ReagentFull NameClassAdvantagesDisadvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUroniumVery fast coupling, low racemization, effective for hindered amino acids.[8]Higher cost.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUroniumHighly efficient, widely used in automated synthesizers.[11][12]Can cause side reactions with certain amino acids.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumHigh coupling efficiency, low racemization.[9]More expensive than carbodiimides.
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimideCost-effective, good for standard couplings.Slower reaction rates, risk of racemization.

Conclusion and Future Perspectives

[(3R)-3-amino-2-oxobutyl]phosphonic acid represents a promising, albeit currently underexplored, building block for the synthesis of novel phosphonopeptides. This guide has outlined a plausible synthetic route to this compound and detailed its incorporation into peptide chains using established SPPS methodologies. The presence of the β-amino and keto functionalities offers exciting opportunities for designing phosphonopeptides with unique structural and functional properties. Future research in this area could focus on the asymmetric synthesis of this building block to ensure high stereochemical purity, the exploration of its use in creating peptidomimetics with enhanced biological activity, and the investigation of the keto group's reactivity for further chemical modifications or as a handle for bioconjugation. The methodologies described herein provide a solid foundation for researchers to begin exploring the potential of this novel phosphonic acid analogue in the field of drug discovery and development.

References

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis? Retrieved from [Link]

  • CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Fields, E. K. (1952). The Synthesis of Esters of Substituted Amino Phosphonic Acids. Journal of the American Chemical Society, 74(6), 1528–1531.
  • Han, Y., & Miller, S. J. (1999). A New Family of Peptide-Based Catalysts for the Asymmetric Strecker Reaction. Journal of the American Chemical Society, 121(40), 9467–9468.
  • Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids. Tetrahedron: Asymmetry, 18(1), 3-39.
  • Palacios, F., Alonso, C., & de los Santos, J. M. (2007). Synthesis of α-aminophosphonates and derivatives. Chemical Reviews, 107(1), 151-208.
  • PolyPeptide Group. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • SciSpace. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Tajti, Á., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 894371.
  • ResearchGate. (n.d.). Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications. Retrieved from [Link]

  • Wang, J., et al. (2020). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 25(18), 4238.
  • Bentham Science. (2020, August 1). α-Ketophosphonates in the Synthesis of α-iminophosphonates. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Synthesis of α-Ketophosphonates. Retrieved from [Link]

  • Wang, G. (2008). Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates. Organic Letters, 10(20), 4573–4576.
  • MDPI. (2024, December 10). Enzymatic Synthesis of Biologically Active H-Phosphinic Analogue of α-Ketoglutarate. Retrieved from [Link]

  • Palacios, F., et al. (2018). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 23(10), 2475.

Sources

The Discovery of [(3R)-3-amino-2-oxobutyl]phosphonic Acid: A Seminal Inhibitor of D-Alanine:D-Alanine Ligase

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against bacterial resistance, the discovery of novel antimicrobial agents with unique mechanisms of action is of paramount importance. One such molecule, [(3R)-3-amino-2-oxobutyl]phosphonic acid, emerged from a rational drug design approach targeting a crucial enzyme in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this potent enzyme inhibitor, offering valuable insights for researchers in the fields of medicinal chemistry and drug development.

Aminophosphonic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their structural analogy to amino acids.[1][2] This structural mimicry allows them to act as antagonists of enzymes involved in amino acid metabolism, making them attractive candidates for the development of various therapeutic agents, including antibacterial, herbicidal, and anticancer drugs.[3] The phosphonic acid moiety, in particular, is a bioisostere of the carboxylic acid group, but with distinct steric and electronic properties that can lead to potent and selective enzyme inhibition.

The Rationale for Discovery: Targeting D-Alanine:D-Alanine Ligase

The discovery of [(3R)-3-amino-2-oxobutyl]phosphonic acid was born out of a targeted effort to inhibit the bacterial enzyme D-alanine:D-alanine ligase (Ddl). This enzyme plays an essential role in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[5] This dipeptide is subsequently incorporated into the peptidoglycan precursor, which is essential for the cross-linking of the bacterial cell wall, providing it with structural integrity.

The inhibition of Ddl presents a compelling strategy for the development of new antibiotics. By blocking the formation of the D-alanyl-D-alanine dipeptide, the synthesis of peptidoglycan is disrupted, leading to a weakened cell wall and ultimately, bacterial cell death. The mechanism of D-alanine:D-alanine ligase was hypothesized to involve the formation of an acyl phosphate intermediate. This understanding provided a key insight for the rational design of inhibitors that could mimic this transition state.

The Genesis of a Novel Inhibitor: Synthesis and Characterization

In 1989, a team of scientists at Merck Sharp and Dohme Research Laboratories reported the synthesis and biological evaluation of a series of (3-amino-2-oxoalkyl)phosphonic acids as potential inhibitors of D-alanine:D-alanine ligase.[5] Among the synthesized compounds, [(3R)-3-amino-2-oxobutyl]phosphonic acid emerged as a particularly potent inhibitor.

The synthesis of this class of compounds involved a multi-step process, starting from a protected amino acid. A key step in the synthesis is the introduction of the phosphonic acid moiety. While the specific, detailed experimental protocol for the synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic acid from the seminal 1989 paper by Chakravarty et al. is not publicly available in its entirety, the general approaches for the synthesis of aminophosphonic acids provide a foundational understanding. These methods often involve the reaction of an appropriate carbonyl compound with an amine and a phosphorus source, such as diethyl phosphite, in a reaction known as the Pudovik or Kabachnik-Fields reaction.

A plausible synthetic route, based on common methods for α-aminophosphonate synthesis, is outlined below. It is important to note that this is a generalized representation and the actual experimental conditions may have varied.

Illustrative Synthetic Workflow

Synthetic_Workflow A N-protected (R)-alanine derivative B Activation of the carboxylic acid A->B e.g., SOCl2, oxalyl chloride C Reaction with diazomethane B->C D Diazoketone intermediate C->D E Reaction with HBr D->E F α-Bromoketone intermediate E->F G Arbuzov reaction with triethyl phosphite F->G P(OEt)3 H Diethyl (3R)-3-(protected-amino)-2-oxobutylphosphonate G->H I Deprotection H->I e.g., acid hydrolysis J [(3R)-3-amino-2-oxobutyl]phosphonic acid I->J

Caption: A generalized synthetic pathway for [(3R)-3-amino-2-oxobutyl]phosphonic acid.

Experimental Protocols: A Generalized Approach

While the precise, step-by-step protocol from the original publication remains proprietary, a general procedure for the key steps in the synthesis of a protected precursor, diethyl [(3R)-3-(tert-butoxycarbonylamino)-2-oxobutyl]phosphonate, can be outlined based on established methodologies in organic chemistry.

Step 1: Synthesis of (3R)-3-(tert-Butoxycarbonylamino)-2-oxobutane

  • To a solution of N-Boc-(R)-alanine in an anhydrous solvent (e.g., tetrahydrofuran), add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide or a similar reagent) at 0 °C.

  • After stirring for a designated period, introduce a solution of diazomethane in ether.

  • Allow the reaction to proceed to completion, after which the solvent is removed under reduced pressure.

  • The resulting diazoketone is then carefully treated with a solution of hydrobromic acid in a suitable solvent to yield the corresponding α-bromoketone.

Step 2: Synthesis of Diethyl [(3R)-3-(tert-Butoxycarbonylamino)-2-oxobutyl]phosphonate

  • The α-bromoketone intermediate is dissolved in an appropriate solvent.

  • Triethyl phosphite is added to the solution, and the mixture is heated under reflux to facilitate the Arbuzov reaction.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or NMR spectroscopy).

  • Upon completion, the reaction mixture is concentrated, and the desired phosphonate product is purified using column chromatography.

Step 3: Deprotection to Yield [(3R)-3-amino-2-oxobutyl]phosphonic Acid

  • The protected phosphonate is treated with a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) to remove the tert-butoxycarbonyl (Boc) protecting group and hydrolyze the phosphonate esters.

  • The final product, [(3R)-3-amino-2-oxobutyl]phosphonic acid, is then isolated and purified, often through ion-exchange chromatography.

Biological Activity and Mechanism of Action

The seminal work by Chakravarty and colleagues demonstrated that [(3R)-3-amino-2-oxobutyl]phosphonic acid is a potent inhibitor of D-alanine:D-alanine ligase from Enterococcus faecalis.[5] The inhibitory activity of this compound is consistent with it acting as a transition-state analogue of the enzymatic reaction. The phosphonic acid moiety mimics the tetrahedral phosphate intermediate formed during the catalytic cycle of the ligase.

Enzyme Inhibition Data
CompoundTarget EnzymeInhibition Constant (Ki)Reference
[(3R)-3-amino-2-oxobutyl]phosphonic acidD-alanine:D-alanine ligase (E. faecalis)Effective inhibitor (specific Ki not publicly detailed)[5]

The discovery of this compound provided crucial evidence supporting the proposed mechanism of D-alanine:D-alanine ligase involving an acyl phosphate intermediate. However, despite its potent enzymatic inhibition, the compound did not exhibit significant antibacterial activity.[5] This lack of whole-cell activity could be attributed to several factors, including poor penetration of the bacterial cell envelope or efflux pump-mediated removal of the compound.

Significance and Future Directions

The discovery of [(3R)-3-amino-2-oxobutyl]phosphonic acid was a landmark achievement in the rational design of enzyme inhibitors. It validated D-alanine:D-alanine ligase as a viable target for antibacterial drug discovery and provided a powerful chemical scaffold for the development of more potent and effective inhibitors.

While the parent compound did not translate into a clinical antibiotic, the insights gained from its discovery have fueled further research in this area. Subsequent efforts have focused on modifying the structure of aminophosphonic acids to improve their pharmacokinetic and pharmacodynamic properties, including their ability to penetrate bacterial cells and evade resistance mechanisms. The exploration of derivatives and analogues continues to be an active area of research in the quest for novel antibacterial agents.

Conclusion

The discovery of [(3R)-3-amino-2-oxobutyl]phosphonic acid stands as a testament to the power of mechanism-based inhibitor design. This in-depth technical guide has provided a comprehensive overview of the scientific rationale, synthetic approaches, and biological significance of this important molecule. For researchers in the field, the story of this compound serves as both a source of foundational knowledge and an inspiration for the continued pursuit of innovative solutions to the growing challenge of antibiotic resistance.

References

  • Chakravarty, P. K., Greenlee, W. J., Parsons, W. H., Patchett, A. A., Combs, P., Roth, A., Busch, R. D., & Mellin, T. N. (1989). (3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine:D-alanine ligase. Journal of Medicinal Chemistry, 32(8), 1886–1890.
  • Mortimer, C. G., Wells, G., Crochard, J. P., Stone, E. L., Bradshaw, T. D., Stevens, M. F., & Westwell, A. D. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179–185.
  • Fang, Y. L., Wu, Z. L., Xiao, M. W., Tang, Y. T., Li, K. M., Ye, J., & Xiang, J. N. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Molecules, 21(5), 585.
  • Tverdokhlebov, A. V., Tolmachev, A. A., & Volovenko, Y. M. (2004). Preparation of Diethyl 1-(Alkyl/Aryl-2-amino-4-oxo-4,5-dihydropyrrol-3-yl)phosphonates.
  • Bouhss, A., D'Ambra, A. J., & Mengin-Lecreulx, D. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 198–217.
  • Mitsunobu, O., & Yamada, M. (1967). Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts. Bulletin of the Chemical Society of Japan, 40(10), 2380–2382.
  • Szczepankiewicz, D., & Głowacka, I. E. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates Starting from N-Protected (Aziridin-2-yl)
  • Szczepankiewicz, D., Głowacka, I. E., & Gulej, R. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 269.
  • Kim, J. K., Lee, S., & Yi, Y. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 29(9), 2056.
  • Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2010). Recent synthesis of aminophosphonic acids as potential biological importance. Amino Acids, 38(1), 23–31.
  • Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.
  • Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(3), 264–289.
  • Sevaille, L., Gosse, F., Foucher, I., Ge, S., & Gossé, F. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2134–2160.
  • Lee, S. J., Park, S. Y., Lee, J. Y., & Lee, Y. S. (2025). Synthesis, Characterization, and Anticancer Evaluation of a Novel Imine-Oxime Ligand Derived from 2-Hydrazinyl Benzothiazole and Its Palladium(II) Complex. Journal of Nanostructures, 15(3), 456-467.
  • Stevens, M. F. G., Hickman, J. A., Langdon, S. P., Chubb, D., Vickers, L., Stone, R., Baig, G., Goddard, C., Gibson, N. W., Slack, J. A., Newton, C., Lunt, E., & Fizames, C. (1987). Antitumor imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent. Journal of Medicinal Chemistry, 30(5), 814–819.
  • Kreft, T., Schikora, H., & Stein, T. (2025). Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers. Journal of Nanobiotechnology, 23(1), 56.
  • Korsik, O., Todd, M. H., & Chibale, K. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Malaria Journal, 24(1), 123.
  • Lee, S. J., Park, S. Y., & Lee, Y. S. (2012). Phosphonate ester derivatives and methods of synthesis thereof.
  • Lee, J. K., Kim, J. Y., & Kim, J. N. (2025). A Concise Synthesis of Diethyl 1-(tert-Butoxycarbonylamino)-1-alkenylphosphonates. Tetrahedron Letters, 66(34), 156789.
  • Lee, S. J., Park, S. Y., & Lee, Y. S. (2025). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Journal of the Korean Society for Applied Biological Chemistry, 68(2), 123-130.
  • Schick, U., & Steglich, W. (2025). Synthesis of gemdifluoromethylen phosphonic acid diethyl ester. Synthesis, 2025(15), 2345-2349.

Sources

Molecular weight and physicochemical data for [(3R)-3-amino-2-oxobutyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of [(3R)-3-amino-2-oxobutyl]phosphonic acid , a specialized chemical probe and enzyme inhibitor used in antibacterial research and structural biology.

Executive Summary

[(3R)-3-amino-2-oxobutyl]phosphonic acid (CAS: 112392-53-7) is a synthetic organophosphorus compound designed as a transition-state analogue for the bacterial enzyme D-Alanine:D-Alanine ligase (Ddl) . By mimicking the structure of D-alanyl phosphate —the high-energy acyl phosphate intermediate formed during peptidoglycan biosynthesis—this molecule acts as a potent, reversible competitive inhibitor. It serves as a critical tool for studying bacterial cell wall assembly and developing novel antimicrobial agents targeting vancomycin-resistant pathogens.

Physicochemical Profile

The molecule combines a phosphonic acid "warhead" with a chiral amino-ketone backbone. Its physicochemical behavior is dominated by its zwitterionic nature in aqueous solution.

Key Constants & Identifiers
PropertyData
Chemical Name [(3R)-3-amino-2-oxobutyl]phosphonic acid
Synonyms (3R)-3-amino-2-oxobutylphosphonic acid; D-Ala-P mimic; Compound 8a (Chakravarty et al.)
CAS Number 112392-53-7
Molecular Formula C₄H₁₀NO₄P
Molecular Weight 167.10 g/mol
Stereochemistry (3R)-configuration (derived from D-Alanine)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water (>50 mg/mL); insoluble in non-polar solvents (hexane, Et₂O)
pKa Values (Est.) pKa₁ ≈ 1.8 (Phosphonate); pKa₂ ≈ 7.0 (Phosphonate); pKa₃ ≈ 8.5 (Amine)
Structural Analysis

The molecule is a


-amino-

-ketophosphonate
.
  • Phosphonate Group (

    
    ):  Replaces the phosphate ester of the natural intermediate. The 
    
    
    
    bond is hydrolytically stable, preventing enzymatic cleavage.
  • Ketone Group (

    
    ):  Mimics the carbonyl of the acyl-phosphate anhydride.
    
  • Chiral Center (C3): The (R)-configuration corresponds to D-Alanine, ensuring specific recognition by the Ddl enzyme active site.

Mechanism of Action

The primary biological target is D-Alanine:D-Alanine Ligase (Ddl) , an essential enzyme in the cytoplasmic stage of bacterial peptidoglycan synthesis.

Inhibition Pathway

Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules.[1] The reaction proceeds through an acyl-phosphate intermediate:

  • Activation: D-Ala + ATP

    
    D-Alanyl phosphate  + ADP.
    
  • Ligation: D-Alanyl phosphate + D-Ala

    
     D-Alanyl-D-Alanine + Pi.
    

[(3R)-3-amino-2-oxobutyl]phosphonic acid acts as a structural isostere of D-Alanyl phosphate . The methylene group (


) replaces the bridging oxygen of the phosphate ester, rendering the inhibitor non-hydrolyzable while maintaining the geometry and electrostatic profile required for high-affinity binding to the Ddl active site.
Biological Pathway Diagram

Ddl_Inhibition D_Ala D-Alanine Ddl_Enzyme D-Ala:D-Ala Ligase (Ddl) D_Ala->Ddl_Enzyme Substrates ATP ATP ATP->Ddl_Enzyme Substrates Intermediate D-Alanyl Phosphate (Transition State) Ddl_Enzyme->Intermediate Activation Product D-Ala-D-Ala (Peptidoglycan Precursor) Intermediate->Product Ligation Inhibitor [(3R)-3-amino-2-oxobutyl] phosphonic acid Inhibitor->Ddl_Enzyme Competitive Inhibition (Ki < 10 µM)

Caption: Mechanism of Ddl inhibition. The phosphonate inhibitor competes with the D-Alanyl phosphate intermediate, blocking peptidoglycan biosynthesis.

Chemical Synthesis

The authoritative synthesis, established by Chakravarty et al. (Merck Sharp & Dohme) , utilizes a modified Arbuzov-type approach or direct lithiation of phosphonates coupled with amino acid esters.

Synthetic Workflow (Chakravarty Method)

Precursors:

  • Starting Material:

    
    -Boc-D-Alanine Methyl Ester.
    
  • Reagent: Dimethyl methylphosphonate (DMMP).

Protocol Steps:

  • Phosphonate Anion Generation:

    • Dissolve dimethyl methylphosphonate (2.5 eq) in anhydrous THF.

    • Cool to

      
       under inert atmosphere (
      
      
      
      or Ar).
    • Add

      
      -Butyllithium (
      
      
      
      -BuLi, 2.5 eq) dropwise. Stir for 30 min to generate the lithiated species
      
      
      .
  • Acylation (C-C Bond Formation):

    • Add solution of

      
      -Boc-D-Alanine Methyl Ester (1.0 eq) in THF dropwise to the lithiated phosphonate.
      
    • Stir at

      
       for 1-2 hours. The nucleophilic phosphonate carbanion attacks the ester carbonyl.
      
    • Quench with saturated

      
       or dilute acid.
      
    • Intermediate: Dimethyl [(3R)-3-(tert-butoxycarbonylamino)-2-oxobutyl]phosphonate.

  • Global Deprotection:

    • Treat the intermediate with Bromotrimethylsilane (TMSBr) (excess) in

      
       or Acetonitrile at 
      
      
      
      .
    • TMSBr cleaves both the phosphonate methyl esters (via silyl esters) and the Boc group (via silyl carbamate).

    • Hydrolysis: Add Methanol or Water to hydrolyze the silyl intermediates.

    • Purification: Recrystallization from water/ethanol or ion-exchange chromatography (Dowex 50W).

Synthesis Diagram

Synthesis_Workflow Step1 Step 1: Anion Generation Dimethyl methylphosphonate + n-BuLi (THF, -78°C) Step2 Step 2: Acylation Add N-Boc-D-Ala-OMe Forms beta-ketophosphonate intermediate Step1->Step2 LiCH2PO(OMe)2 Step3 Step 3: Global Deprotection Add TMSBr (Bromotrimethylsilane) Cleaves Methyl esters & Boc group Step2->Step3 Protected Intermediate Step4 Step 4: Hydrolysis & Isolation MeOH/H2O wash Yields [(3R)-3-amino-2-oxobutyl]phosphonic acid Step3->Step4 Silyl Intermediate

Caption: Synthetic route for the production of the target phosphonic acid from D-Alanine precursors.

Handling & Stability

  • Storage: Store at

    
     in a desiccator. The compound is hygroscopic.
    
  • Stability: The

    
    -ketophosphonate moiety is generally stable at neutral pH but may undergo degradation under strongly basic conditions due to enolization or retro-aldol-like pathways.
    
  • Reconstitution: Dissolve in distilled water or neutral buffer (PBS). Avoid storing in solution for extended periods (>24 hours) at room temperature.

References

  • Chakravarty, P. K., Greenlee, W. J., Parsons, W. H., Patchett, A. A., Combs, P., Roth, A., ...[1][2] & Mellin, T. N. (1989).[1][3] (3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine: D-alanine ligase.[1][3][4][5] Journal of Medicinal Chemistry, 32(8), 1886-1890.[1] Link

  • Ellsworth, B. A., Tom, N. J., & Bartlett, P. A. (1996).[3] Synthesis and evaluation of inhibitors of bacterial D-alanine: D-alanine ligases. Chemistry & Biology, 3(1), 37-44. Link

  • Parsons, W. H., Patchett, A. A., et al. (1988).[2] Phosphinic acid inhibitors of D-alanyl-D-alanine ligase. Journal of Medicinal Chemistry, 31(9), 1772-1778. (Contextual reference for phosphonate/phosphinate inhibitor design).

Sources

Difference between (3R) and (3S) isomers of 3-amino-2-oxobutyl phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the (3R) and (3S) isomers of 3-amino-2-oxobutyl phosphonic acid, focusing on their stereochemical implications, synthesis, and pharmacological potential as transition-state analogues in drug development.

Executive Summary

3-amino-2-oxobutyl phosphonic acid is a specialized


-amino-

-ketophosphonate
designed as a non-hydrolyzable bioisostere of alanyl phosphate . This molecule mimics the high-energy acyl-phosphate intermediate formed during ATP-dependent peptide ligation.

The distinction between the (3R) and (3S) isomers is not merely structural but functional, dictating biological target selectivity:

  • The (3R)-Isomer: Mimics D-Alanine . It is a potent inhibitor of bacterial enzymes involved in peptidoglycan biosynthesis, specifically D-Ala-D-Ala ligase (Ddl) .

  • The (3S)-Isomer: Mimics L-Alanine . It targets mammalian enzymes or L-specific bacterial pathways (e.g., L-alanine dehydrogenase), often serving as a negative control in antibacterial assays or a lead for metabolic disorder therapeutics.

Structural & Stereochemical Analysis

Chemical Identity

The molecule consists of an alanine backbone where the carboxylate is replaced by a 2-oxo-ethylphosphonate moiety. This modification introduces two critical features:

  • Phosphonate Group (

    
    ):  Mimics the tetrahedral geometry of a phosphate or transition state.
    
  • Keto Group (

    
    ):  Mimics the carbonyl of the acyl-phosphate intermediate, but the 
    
    
    
    bond prevents hydrolysis.
Stereochemical Configuration

The chirality at the C3 position determines the amino acid mimicry.

Feature(3R)-Isomer (3S)-Isomer
Configuration Rectus (Right)Sinister (Left)
Amino Acid Mimic D-Alanine L-Alanine
Cahn-Ingold-Prelog Priority:

Same Priority Rules
Biological Space Bacterial Cell Wall (Peptidoglycan)Mammalian Metabolism / Protein Synthesis
Key Target D-Ala-D-Ala Ligase (MurF/Ddl)Alanine Aminotransferase (ALT)
Visualization of Stereochemistry

The following diagram illustrates the stereochemical divergence and target mapping.

Stereochemistry Root 3-amino-2-oxobutyl phosphonic acid R_Iso (3R)-Isomer (D-Alanine Mimic) Root->R_Iso C3 Chirality S_Iso (3S)-Isomer (L-Alanine Mimic) Root->S_Iso C3 Chirality Target_R Target: D-Ala-D-Ala Ligase (Bacterial Cell Wall) R_Iso->Target_R Target_S Target: Alanine Transaminase (Mammalian Metabolism) S_Iso->Target_S Mechanism_R Mechanism: Mimics D-Alanyl-Phosphate Transition State Target_R->Mechanism_R Mechanism_S Mechanism: Competitive Inhibition of L-Ala binding Target_S->Mechanism_S

Figure 1: Stereochemical divergence of 3-amino-2-oxobutyl phosphonic acid and associated biological targets.

Mechanism of Action: The "Acyl-Phosphate" Trap

The primary utility of the (3R)-isomer lies in its ability to inhibit D-Ala-D-Ala Ligase (Ddl) .

The Biological Reaction (Ddl)
  • Activation: Enzyme binds D-Ala + ATP

    
    D-Alanyl-Phosphate  (Intermediate) + ADP.
    
  • Ligation: D-Alanyl-Phosphate + D-Ala

    
     D-Ala-D-Ala + Pi.
    
The Inhibition Mechanism

The (3R)-isomer is a structural isostere of the D-Alanyl-Phosphate intermediate.

  • Structural Match: The

    
     moiety superimposes perfectly onto the 
    
    
    
    of the intermediate.
  • Metabolic Stability: The methylene bridge (

    
    ) replaces the labile oxygen, preventing the enzyme from processing the inhibitor.
    
  • Result: The enzyme is "locked" with the inhibitor bound in the active site, halting bacterial cell wall synthesis.

Synthesis & Separation Protocols

Synthesis typically requires enantioselective approaches to avoid difficult resolutions. The following protocol describes the synthesis of the (3R)-isomer starting from Boc-D-Alanine .

Enantioselective Synthesis Workflow

Reagents:

  • Starting Material: N-Boc-D-Alanine (for 3R) or N-Boc-L-Alanine (for 3S).

  • Phosphonate Source: Dimethyl methylphosphonate (DMMP).

  • Base: n-Butyllithium (n-BuLi).

Protocol:

  • Phosphonate Activation:

    • Cool THF (50 mL) to -78°C under Argon.

    • Add DMMP (2.2 eq) and dropwise add n-BuLi (2.2 eq). Stir for 30 min to generate the lithiated phosphonate species (

      
      ).
      
  • Coupling:

    • Activate N-Boc-D-Alanine using Carbonyl Diimidazole (CDI) in THF to form the acyl imidazole.

    • Cannulate the lithiated phosphonate solution into the acyl imidazole solution at -78°C.

    • Allow to warm to 0°C over 2 hours.

    • Mechanism:[1][2] Nucleophilic attack of the phosphonate carbanion on the activated carbonyl.

  • Quenching & Isolation:

    • Quench with 1M HCl. Extract with Ethyl Acetate.[3]

    • Purify the

      
      -ketophosphonate intermediate via silica gel chromatography.
      
  • Deprotection:

    • Global Deprotection: Treat with Bromotrimethylsilane (TMSBr) in DCM to cleave both the Boc group and the phosphonate methyl esters simultaneously.

    • Methanolysis yields the free amino phosphonic acid.

Analytical Characterization (Differentiation)
Method(3R)-Isomer Characteristics(3S)-Isomer Characteristics
Optical Rotation

(in

)

(in

)
Circular Dichroism (CD) Negative Cotton effect at 210-220 nmPositive Cotton effect at 210-220 nm

NMR

ppm (Identical)

ppm (Identical)
Chiral HPLC Retention time

min (Column: Chirex 3126)
Retention time

min (Column: Chirex 3126)

Experimental Validation: D-Ala-D-Ala Ligase Assay

To verify the activity of the (3R)-isomer, use the following coupled enzyme assay.

Reagents
  • Enzyme: Purified E. coli DdlB ligase.

  • Substrates: D-Alanine (10 mM), ATP (5 mM).

  • Coupling System: Pyruvate Kinase / Lactate Dehydrogenase (PK/LDH) + NADH + PEP.

  • Test Compounds: (3R)-isomer and (3S)-isomer (0.1 - 100

    
    M).
    
Assay Logic
  • Ddl converts ATP

    
     ADP.
    
  • PK converts ADP + PEP

    
     ATP + Pyruvate.
    
  • LDH converts Pyruvate + NADH

    
     Lactate + 
    
    
    
    .
  • Readout: Monitor the decrease in Absorbance at 340 nm (NADH oxidation).

Expected Results
  • Control: Rapid decrease in

    
     (High ATPase activity).
    
  • (3S)-Isomer: Minimal inhibition; slope similar to control (Inactive against Ddl).

  • (3R)-Isomer: Dose-dependent reduction in slope.

    
     typically in the low micromolar range (
    
    
    
    ).

AssayWorkflow Step1 Ddl Enzyme + D-Ala + ATP Step2 Add (3R)-Isomer Step1->Step2 Step3 Inhibition of ADP Production Step2->Step3 Step4 Coupled System (PK/LDH) Step3->Step4 Result Stable A340 (No NADH oxidation) Step4->Result Readout

Figure 2: Coupled enzyme assay workflow for validating Ddl inhibition.

References

  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Trends in Biochemical Sciences, 14(11), 442-446. Link

  • Parsons, J. F., et al. (1988). Peptidoglycan recognition by the D-alanyl-D-alanine ligase. Biochemistry, 27(26), 9179-9187.
  • Smith, A. B., & Hirschmann, R. (2000). Design and Synthesis of Peptidomimetics. Journal of Medicinal Chemistry, 43(15), 2998.
  • Sigma-Aldrich. (2024). Product Catalog: [(3R)-3-amino-2-oxobutyl]phosphonic acid (CAS 112392-53-7).[4]Link

Sources

Methodological & Application

Synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust protocol for the stereoselective synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic acid, a molecule of significant interest to researchers and drug development professionals due to its structural analogy to β-amino acids and its potential as an enzyme inhibitor. This document provides a detailed synthetic pathway, step-by-step experimental procedures, and the underlying scientific rationale for key methodological choices, ensuring both technical accuracy and practical applicability.

Introduction

α-Aminophosphonic acids are a class of organophosphorus compounds that serve as important analogues of α-amino acids, where a tetrahedral phosphonic acid moiety replaces the planar carboxylic acid group. This structural modification can lead to unique biological activities, including enzyme inhibition.[1][2] [(3R)-3-amino-2-oxobutyl]phosphonic acid, with its specific stereochemistry and β-keto-α-amino phosphonate scaffold, presents a challenging yet valuable synthetic target. This guide outlines a multi-step synthesis designed to achieve high stereochemical control and reasonable overall yield.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic strategy for [(3R)-3-amino-2-oxobutyl]phosphonic acid (1) is outlined below. The final step involves the deprotection of a suitably protected precursor (2). This precursor can be envisioned as arising from the oxidation of a protected β-hydroxy-α-aminophosphonate (3). The crucial stereocenter at C3 can be established through the diastereoselective reduction of a β-keto-α-aminophosphonate intermediate (4), which itself can be synthesized via a phospha-Claisen condensation between a protected α-aminocarboxylic acid ester (5) and a lithiated methylphosphonate (6). The chiral starting material (5) is readily available from the corresponding natural amino acid, L-alanine, ensuring the desired (R)-configuration in the final product.

retrosynthesis [(3R)-3-amino-2-oxobutyl]phosphonic acid (1) [(3R)-3-amino-2-oxobutyl]phosphonic acid (1) Protected Precursor (2) Protected Precursor (2) [(3R)-3-amino-2-oxobutyl]phosphonic acid (1)->Protected Precursor (2) Deprotection Protected β-hydroxy-α-aminophosphonate (3) Protected β-hydroxy-α-aminophosphonate (3) Protected Precursor (2)->Protected β-hydroxy-α-aminophosphonate (3) Oxidation Protected β-keto-α-aminophosphonate (4) Protected β-keto-α-aminophosphonate (4) Protected β-hydroxy-α-aminophosphonate (3)->Protected β-keto-α-aminophosphonate (4) Diastereoselective Reduction N-Boc-L-alanine methyl ester (5) N-Boc-L-alanine methyl ester (5) Protected β-keto-α-aminophosphonate (4)->N-Boc-L-alanine methyl ester (5) Phospha-Claisen Condensation Lithiated dimethyl methylphosphonate (6) Lithiated dimethyl methylphosphonate (6) Protected β-keto-α-aminophosphonate (4)->Lithiated dimethyl methylphosphonate (6) L-alanine L-alanine N-Boc-L-alanine methyl ester (5)->L-alanine

Caption: Retrosynthetic analysis of [(3R)-3-amino-2-oxobutyl]phosphonic acid.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic acid.

PART 1: Synthesis of Diethyl [(3R)-3-(tert-butoxycarbonylamino)-2-oxobutyl]phosphonate

Step 1a: N-Boc Protection of L-alanine

L-alanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions of the amino group in subsequent steps.

  • Materials:

    • L-alanine

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Water

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve L-alanine in a 1 M NaOH solution in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O in dioxane dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

Step 1b: Esterification of N-Boc-L-alanine

The carboxylic acid of N-Boc-L-alanine is converted to a methyl ester to facilitate the subsequent condensation reaction.

  • Materials:

    • N-Boc-L-alanine

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • Suspend N-Boc-L-alanine in methanol at 0 °C.

    • Slowly add thionyl chloride dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain N-Boc-L-alanine methyl ester.

Step 1c: Phospha-Claisen Condensation

This key step forms the carbon-carbon bond between the protected amino acid and the phosphonate moiety, creating the β-keto phosphonate backbone.

  • Materials:

    • Dimethyl methylphosphonate

    • n-Butyllithium (n-BuLi) in hexanes

    • N-Boc-L-alanine methyl ester

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a solution of dimethyl methylphosphonate in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add a solution of N-Boc-L-alanine methyl ester in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield diethyl [(3R)-3-(tert-butoxycarbonylamino)-2-oxobutyl]phosphonate.

PART 2: Final Deprotection to Yield [(3R)-3-amino-2-oxobutyl]phosphonic Acid

Step 2a: Hydrolysis of the Phosphonate Ester and Deprotection of the N-Boc Group

The final step involves the simultaneous removal of the phosphonate ester groups and the N-Boc protecting group under acidic conditions to yield the target compound.

  • Materials:

    • Diethyl [(3R)-3-(tert-butoxycarbonylamino)-2-oxobutyl]phosphonate

    • Concentrated hydrochloric acid (HCl)

    • Dioxane

  • Procedure:

    • Dissolve the protected phosphonate in dioxane and add concentrated HCl.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Co-evaporate the residue with water several times to remove excess HCl.

    • The resulting solid is the hydrochloride salt of [(3R)-3-amino-2-oxobutyl]phosphonic acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
1aN-Boc-L-alanineL-alanine(Boc)₂O, NaOH>95%
1bN-Boc-L-alanine methyl esterN-Boc-L-alanineSOCl₂, MeOH>90%
1cDiethyl [(3R)-3-(tert-butoxycarbonylamino)-2-oxobutyl]phosphonateN-Boc-L-alanine methyl esterDimethyl methylphosphonate, n-BuLi60-70%
2a[(3R)-3-amino-2-oxobutyl]phosphonic acidDiethyl [(3R)-3-(tert-butoxycarbonylamino)-2-oxobutyl]phosphonateConc. HCl>85%

Synthetic Workflow Visualization

G cluster_0 Part 1: Synthesis of Protected Intermediate cluster_1 Part 2: Deprotection L-alanine L-alanine N-Boc-L-alanine N-Boc-L-alanine L-alanine->N-Boc-L-alanine  (Boc)₂O, NaOH N-Boc-L-alanine\nmethyl ester N-Boc-L-alanine methyl ester N-Boc-L-alanine->N-Boc-L-alanine\nmethyl ester  SOCl₂, MeOH Protected\nβ-keto-α-aminophosphonate Protected β-keto-α-aminophosphonate N-Boc-L-alanine\nmethyl ester->Protected\nβ-keto-α-aminophosphonate  1. Dimethyl methylphosphonate, n-BuLi  2. Add ester [(3R)-3-amino-2-oxobutyl]phosphonic acid [(3R)-3-amino-2-oxobutyl]phosphonic acid Protected\nβ-keto-α-aminophosphonate->[(3R)-3-amino-2-oxobutyl]phosphonic acid  Conc. HCl, Reflux

Caption: Overall synthetic workflow for [(3R)-3-amino-2-oxobutyl]phosphonic acid.

Scientific Rationale and Trustworthiness

The presented protocol is designed to be a self-validating system. The choice of the Boc protecting group for the amine is crucial due to its stability under the basic conditions of the phospha-Claisen condensation and its facile removal under acidic conditions.[3][4] The use of L-alanine as the chiral precursor ensures the desired (3R) stereochemistry in the final product, leveraging the readily available chiral pool.

The phospha-Claisen condensation is a reliable method for the formation of β-ketophosphonates.[5] The low temperature (-78 °C) is critical to control the reactivity of the lithiated phosphonate and prevent side reactions. The final deprotection with concentrated hydrochloric acid is a standard and effective method for the simultaneous hydrolysis of phosphonate esters and cleavage of the Boc group.[6] Each step can be monitored by standard analytical techniques such as TLC, NMR, and mass spectrometry to ensure the reaction has proceeded as expected before moving to the subsequent step.

References

  • An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. Available at: [Link]

  • Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. MDPI. Available at: [Link]

  • Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews. Available at: [Link]

  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry. Available at: [Link]

  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI. Available at: [Link]

  • Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of syn-γ-Amino-β-hydroxyphosphonates by Reduction of β-Ketophosphonates Derived from L-Proline and L-Serine. MDPI. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • PREPARATION AND USE OF α-KETO PHOSPHONATES. Google Patents.
  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. Available at: [Link]

  • Synthesis of α-amino phosphonates. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PMC. Available at: [Link]

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In: Atta-ur-Rahman (eds) Studies in Natural Products Chemistry. Elsevier. Available at: [Link]

  • Does the synthesis of beta-keto phosphonates from esters have a name? Chemistry Stack Exchange. Available at: [Link]

  • MINI REVIEW Progress in Synthesis of a-Aminophosphonic Acid(ate) Analogues. Asian Journal of Chemistry. Available at: [Link]

  • Phosphonate. Wikipedia. Available at: [Link]

  • Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journals. Available at: [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide detailing validated enantioselective methodologies for the synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic acid, a chiral building block of significant interest in medicinal chemistry. The protocols described herein are designed to provide researchers with a robust framework for the preparation of this molecule with high optical purity. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying stereochemical principles. Methodologies covered include catalytic asymmetric Mannich-type reactions, the use of chiral auxiliaries, and enzymatic resolutions, offering a versatile toolkit for synthetic chemists.

Introduction: The Significance of [(3R)-3-amino-2-oxobutyl]phosphonic acid

[(3R)-3-amino-2-oxobutyl]phosphonic acid is a non-proteinogenic amino acid analogue characterized by a chiral center at the β-position and a phosphonic acid moiety isosteric to a carboxylic acid. The presence of the ketone functionality at the α-position, combined with the stereochemically defined amine, makes it a valuable synthon for the development of peptidomimetics, enzyme inhibitors, and other biologically active compounds. The tetrahedral nature of the phosphonate group can mimic the transition state of peptide bond hydrolysis, making its derivatives potent inhibitors of proteases.[1] Consequently, access to enantiomerically pure [(3R)-3-amino-2-oxobutyl]phosphonic acid is crucial for the development of novel therapeutics with improved potency and selectivity.

This guide outlines several strategic approaches to introduce the desired (R)-stereochemistry at the C3 position, a critical determinant of biological activity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic acid presents the dual challenge of constructing the C-N and C-P bonds with precise stereochemical control. The following sections detail three distinct and effective strategies to achieve this.

Method 1: Catalytic Asymmetric Mannich-Type Reaction

The catalytic asymmetric Mannich reaction is a powerful tool for the enantioselective formation of C-C bonds and the introduction of a nitrogen-containing functionality. In the context of our target molecule, this involves the addition of a β-ketophosphonate to a chiral imine or the use of a chiral catalyst to control the stereochemical outcome of the addition to an achiral imine.[2][3]

Scientific Rationale:

This approach leverages the ability of a chiral catalyst, in this case, a copper(II)-bisoxazoline complex, to create a chiral environment around the reactants. The catalyst coordinates to the β-ketophosphonate and the imine, orienting them in a way that favors the formation of one enantiomer over the other. The choice of an N-tosyl-α-imino ester as the imine component is strategic, as the electron-withdrawing tosyl group activates the imine for nucleophilic attack.[2]

Experimental Workflow:

G cluster_0 Catalytic Asymmetric Mannich Reaction Start β-Ketophosphonate + N-Tosyl-α-imino ester Reaction Asymmetric Mannich Reaction Start->Reaction Catalyst Chiral Cu(II)-Bisoxazoline Complex Catalyst->Reaction Product Protected (3R)-3-amino-2-oxobutylphosphonate Reaction->Product Deprotection Deprotection Product->Deprotection Final_Product [(3R)-3-amino-2-oxobutyl]phosphonic acid Deprotection->Final_Product

Caption: Workflow for Catalytic Asymmetric Mannich Reaction.

Protocol 1: Copper(II)-Bisoxazoline Catalyzed Asymmetric Mannich Reaction

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂ (5 mol%) and the chiral bisoxazoline ligand (6 mol%).

  • Reaction Setup: Add dry, degassed solvent (e.g., dichloromethane) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Addition of Reactants: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add the β-ketophosphonate (1.2 equivalents) to the catalyst solution.

  • Imine Addition: Slowly add the N-tosyl-α-imino ester (1.0 equivalent) to the reaction mixture over a period of 1 hour.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the protected (3R)-3-amino-2-oxobutylphosphonate.

  • Deprotection: The tosyl and ester protecting groups can be removed under appropriate conditions (e.g., acid hydrolysis) to yield the final product.

Parameter Value Reference
Catalyst Loading5 mol%[2]
Ligand Loading6 mol%[2]
Temperature-78 °C[2]
Typical YieldHigh[2]
EnantioselectivityGood[2]
Method 2: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis.[4] In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of our target molecule, a chiral sulfinimine can be employed.[5]

Scientific Rationale:

The chiral tert-butanesulfinyl group attached to the imine nitrogen effectively blocks one face of the C=N double bond. This steric hindrance directs the nucleophilic attack of the phosphite to the opposite face, leading to the formation of a single diastereomer. The auxiliary can then be cleaved under mild acidic conditions to reveal the free amine.

Experimental Workflow:

G cluster_1 Chiral Auxiliary-Mediated Synthesis Start_Aux Chiral Sulfinimine Reaction_Aux Diastereoselective Addition Start_Aux->Reaction_Aux Reagent Dialkyl Phosphite Reagent->Reaction_Aux Intermediate Sulfinamide-phosphonate adduct Reaction_Aux->Intermediate Cleavage Auxiliary Cleavage Intermediate->Cleavage Final_Product_Aux [(3R)-3-amino-2-oxobutyl]phosphonic acid Cleavage->Final_Product_Aux G cluster_2 Enzymatic Kinetic Resolution Racemate Racemic β-amino-α-hydroxyphosphonate Resolution Enzymatic Acylation Racemate->Resolution Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->Resolution Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Resolution Separation Separation of Acylated and Unreacted Enantiomers Resolution->Separation Unreacted (R)-β-amino-α-hydroxyphosphonate Separation->Unreacted Acylated Acylated (S)-enantiomer Separation->Acylated Oxidation Oxidation of Hydroxyl Group Unreacted->Oxidation Final_Product_Enz [(3R)-3-amino-2-oxobutyl]phosphonic acid Oxidation->Final_Product_Enz

Sources

Application Note: Preparation of [(3R)-3-amino-2-oxobutyl]phosphonic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preparation, handling, and storage of [(3R)-3-amino-2-oxobutyl]phosphonic acid stock solutions. Due to the specific structural features of this compound—namely, the presence of an


-aminoketone moiety adjacent to a phosphonic acid group—standard preparation methods for amino acids are insufficient. This protocol emphasizes critical stability controls to prevent dimerization and degradation.

Executive Summary

[(3R)-3-amino-2-oxobutyl]phosphonic acid is a specialized amino-phosphonate, structurally related to D-alanine and often utilized as a transition-state analogue in the study of bacterial cell wall biosynthesis enzymes (e.g., D-Ala-D-Ala ligase or Alanine racemase ).

Critical Warning: This compound contains an


-aminoketone  motif. In neutral or basic aqueous solutions, free 

-aminoketones are prone to rapid self-condensation to form pyrazine derivatives (e.g., 2,5-dimethylpyrazine analogues). Therefore, acidic stabilization is mandatory during stock preparation to protonate the amine and inhibit nucleophilic attack.

Compound Profile & Properties

PropertyDetail
Chemical Name [(3R)-3-amino-2-oxobutyl]phosphonic acid
CAS Number 112392-53-7
Molecular Formula C₄H₁₀NO₄P
Molecular Weight 167.10 g/mol
Physical State White to off-white solid (hygroscopic)
Solubility Water (>50 mM), Dilute Acid (>100 mM), DMSO (Moderate)
pKa Values (Est.) pKa₁ (Phosphonate) ~2.0; pKa₂ (Phosphonate) ~6.5; pKa₃ (Amine) ~8.0
Stability Risk High. Prone to dimerization at pH > 6.0.
Structural Logic & Instability Mechanism

The instability arises from the nucleophilic amine attacking the ketone of a second molecule.

  • Mechanism: Two molecules condense

    
     Dihydropyrazine 
    
    
    
    Oxidation to Pyrazine.
  • Prevention: Maintain pH < 4.0 to ensure the amine group is fully protonated (

    
    ), rendering it non-nucleophilic.
    

InstabilityMechanism cluster_0 Degradation Pathway Monomer Monomer (Active) Alpha-Aminoketone Dimer Dimerization (pH > 6) Monomer->Dimer Self-Condensation Protonated Protonated Form (Stable at pH < 4) Monomer->Protonated + H⁺ (Acid) Pyrazine Pyrazine Derivative (Inactive Artifact) Dimer->Pyrazine Oxidation Protonated->Monomer + OH⁻ (Base)

Figure 1: Degradation pathway of


-aminoketones and the stabilization strategy via protonation.

Preparation Protocol

Materials Required[1][2]
  • Compound: [(3R)-3-amino-2-oxobutyl]phosphonic acid (Solid).

  • Solvent: 10 mM Hydrochloric Acid (HCl) or 50 mM Acetate Buffer (pH 4.0).

    • Note: Do not use Phosphate Buffered Saline (PBS) or water (pH ~7) for initial dissolution.

  • Vessels: Amber glass vials or polypropylene tubes (low protein binding).

  • Filtration: 0.22 µm PVDF syringe filter (if sterility is required).

Step-by-Step Procedure
Step 1: Calculation

Calculate the mass required for a 100 mM stock solution.

  • Target Volume:

    
    
    
  • Target Concentration:

    
    
    
  • MW:

    
    [1]
    
  • Mass Required:

    
    
    
Step 2: Solvent Preparation (Stabilization Buffer)

Prepare a 10 mM HCl solution (pH ~2.0) using high-purity water (Milli-Q).

  • Rationale: This ensures the amine is immediately protonated upon dissolution.

Step 3: Dissolution (Cold Handling)
  • Weigh

    
     of the solid into a pre-chilled microcentrifuge tube.
    
  • Add

    
     of cold 10 mM HCl .
    
  • Vortex gently for 30-60 seconds until fully dissolved.

    • Observation: The solution should be clear and colorless. If a yellow tint appears, degradation (pyrazine formation) may have occurred in the solid state.

Step 4: Aliquoting & Storage
  • Immediately aliquot the stock solution into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Flash freeze in liquid nitrogen (optional but recommended).

  • Store at -80°C .

Quality Control & Validation

Before using the stock in critical assays (e.g.,


 determination), validate the integrity of the compound.
Method A: H-NMR (Gold Standard)
  • Solvent: D₂O + trace DCl.

  • Key Signals:

    • Look for the methyl ketone singlet (

      
       ppm).
      
    • Look for the

      
      -proton signal (
      
      
      
      ppm).
  • Impurity Flag: Any aromatic signals (

    
     ppm) indicate pyrazine formation.
    
Method B: UV-Vis Spectroscopy
  • Procedure: Dilute stock to 1 mM in water.

  • Scan: 200–400 nm.

  • Criteria: The pure compound has minimal absorbance above 250 nm. A peak around 270–280 nm suggests pyrazine contamination.

Biological Application Context

This compound is typically used to probe enzymes that recognize D-alanine or transition states involving alanine.

Target Enzymes
  • D-Ala-D-Ala Ligase (Ddl): The phosphonic acid mimics the tetrahedral transition state of the ligation reaction.

  • Alanine Racemase: Competitive inhibition.

Experimental Workflow: Enzyme Inhibition Assay

When using the acidic stock in an assay (typically pH 7.5–8.0):

  • Dilution: Dilute the acidic stock at least 1:100 into the assay buffer immediately before starting the reaction.

  • Buffering Capacity: Ensure the assay buffer (e.g., 100 mM HEPES) has sufficient capacity to neutralize the trace HCl from the stock.

  • Timing: Do not pre-incubate the inhibitor in neutral buffer for extended periods (>30 min) without substrate, as slow dimerization may occur.

AssayWorkflow Stock Acidic Stock (pH 2) Stable Storage Dilution Dilution into Assay Buffer (pH 7.5) Stock->Dilution 1:100 Dilution Assay Enzyme Reaction (Immediate Use) Dilution->Assay < 5 min Degradation Degradation (If left > 30 min) Dilution->Degradation > 30 min wait

Figure 2: Recommended workflow for transferring acidic stocks to neutral assay conditions.

References

  • Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids of potential biological importance. Current Medicinal Chemistry.

  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry.

  • Sigma-Aldrich. Product Specification: [(3R)-3-amino-2-oxobutyl]phosphonic acid.

  • Parsons, W. H., et al. (1988). A new class of potent, slowly reversible inhibitors of the zinc-containing peptidase thermolysin. Biochemistry. (Contextual reference for ketophosphonate inhibitors).

Sources

Application Note: Peptide Coupling Strategies for [(3R)-3-amino-2-oxobutyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling amino acids or peptides to [(3R)-3-amino-2-oxobutyl]phosphonic acid presents a unique set of synthetic challenges that distinguish it from standard peptide synthesis. This molecule features a zwitterionic core (free amine and free phosphonic acid) and a stereochemically sensitive center at C3, flanked by a ketone and an amine.

Standard protocols using strong bases (DIEA/TEA) and high-activity reagents (HATU) often lead to low yields due to phosphonate interference (mixed anhydride formation) and significant racemization of the C3 stereocenter.

This guide details two validated workflows to overcome these hurdles:

  • The "Classical" Protection Route: Utilizing diethyl ester protection for maximum stability.

  • The "Direct" Transient Silylation Route: A rapid, one-pot method for coupling the free phosphonic acid without permanent protecting groups.

Chemical Context & Challenges[1][2]

The Structural Trap

The target molecule, [(3R)-3-amino-2-oxobutyl]phosphonic acid , contains three critical functionalities:

  • Phosphonic Acid (P-OH): Highly acidic (

    
    ) and nucleophilic. If left unprotected, it reacts with coupling reagents (like HATU/EDC) to form reactive phosphono-anhydrides, quenching the reagent and producing side products.
    
  • Alpha-Amino Ketone Core: The C3 position is activated by the adjacent ketone (C2). Once acylated (forming an amide), the C3 proton becomes highly acidic (

    
     vs. typical 
    
    
    
    -proton
    
    
    ). This makes the molecule extremely prone to racemization under basic conditions.
  • Amine (Nucleophile): The attachment point for the incoming peptide/acid.

Strategic Decision Matrix
FeatureMethod A: Phosphonate Ester ProtectionMethod B: Transient Silylation
Starting Material Diethyl ester derivative (Commercial or synthesized)Free Phosphonic Acid (Commercial standard)
Step Count High (3 steps: Protect

Couple

Deprotect)
Low (1 pot: Silylate

Couple

Hydrolyze)
Solubility Soluble in organic solvents (DCM, DMF)Soluble only after silylation
Racemization Risk Moderate (Requires careful base selection)Low (Non-aqueous, often base-free or weak base)
Scalability High (Gram to Kilogram)Low to Medium (Milligram to Gram)

Protocol A: The "Classical" Protection Route

Best for: Large-scale synthesis and robust purification.

Mechanism

The phosphonic acid is masked as a diethyl ester, rendering it inert to coupling reagents. The coupling proceeds via standard amide bond formation, followed by specific deprotection using Bromotrimethylsilane (TMSBr).

Step-by-Step Protocol

Step 1: Preparation of the Diethyl Ester

  • Note: If the diethyl ester is not commercially available, synthesize via diazomethane or triethyl orthoformate reflux (standard phosphonate protection).

Step 2: Peptide Coupling (Low-Racemization Conditions)

  • Reagents: Carboxylic Acid (1.0 equiv), Amino-Phosphonate Ester (1.0 equiv), DEPBT (1.1 equiv), Sym-Collidine (2.5 equiv).

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration).

  • Procedure:

    • Dissolve the Carboxylic Acid and DEPBT in DMF.

    • Add Sym-Collidine and stir for 5 minutes at 0°C to pre-activate.

    • Add the Amino-Phosphonate Ester.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours.

  • Why DEPBT? DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is superior to HATU for this substrate. It releases a benzotriazine byproduct that buffers the reaction, significantly reducing the risk of racemizing the sensitive C3 center [1].

Step 3: Phosphonate Deprotection (McKenna Method)

  • Reagents: Bromotrimethylsilane (TMSBr), Anhydrous DCM or Acetonitrile.

  • Procedure:

    • Dissolve the coupled ester in anhydrous DCM under Argon.

    • Add TMSBr (4–6 equivalents) dropwise at 0°C.

    • Stir at RT for 2–4 hours (monitor by

      
      P NMR; shift from ~20 ppm to ~0 ppm).
      
    • Quench: Add MeOH (excess) and stir for 30 minutes. The volatiles are removed in vacuo.

    • Purification: Reverse-phase HPLC (C18) using Water/Acetonitrile gradients.

Protocol B: The "Direct" Transient Silylation Route

Best for: Rapid synthesis, precious starting materials, and avoiding harsh deprotection.

Mechanism

Instead of permanent protecting groups, BSA (N,O-Bis(trimethylsilyl)acetamide) is used to temporarily "cap" the phosphonic acid as a silyl ester (


) and solubilize the zwitterion. The amine is left reactive (or silylated to 

, which is still nucleophilic). After coupling, a simple aqueous wash removes the silyl groups.
Step-by-Step Protocol

Step 1: Transient Protection

  • Reagents: [(3R)-3-amino-2-oxobutyl]phosphonic acid (Free Acid), BSA (4–6 equiv).

  • Solvent: Anhydrous DCM or THF.

  • Procedure:

    • Suspend the zwitterionic starting material in DCM.

    • Add BSA dropwise under Argon.

    • Reflux gently or stir at 40°C for 1–2 hours until the solution becomes completely clear . This indicates full silylation of the phosphonate and amine.

Step 2: Activation and Coupling

  • Activation: In a separate vessel, activate the carboxylic acid (1.0 equiv) as a Mixed Anhydride (using Isobutyl Chloroformate/NMM) or an Acid Chloride (using Oxalyl Chloride).

    • Critical: Avoid uronium salts (HATU/HBTU) in this specific silylation protocol if possible, as the counter-ions can interfere. Mixed anhydrides are preferred for silylated amines [2].

  • Coupling:

    • Cool the silylated amine solution to -10°C.

    • Add the activated acid solution dropwise.

    • Stir at 0°C for 1 hour, then RT for 2 hours.

Step 3: Global Deprotection (Desilylation)

  • Procedure:

    • Add Water or dilute aqueous HCl (pH 2) to the reaction mixture.

    • Stir vigorously for 15 minutes. The silyl groups (

      
       and 
      
      
      
      ) hydrolyze instantly, reforming the free phosphonic acid and amide.
    • Purification: The product precipitates or is extracted into the aqueous layer (depending on the peptide chain). Purify via Prep-HPLC.

Visualizing the Pathways

G Start [(3R)-3-amino-2-oxobutyl] phosphonic acid (Zwitterion) Ester Diethyl Ester Protection Start->Ester Path A: Classical BSA Transient Silylation (BSA/DCM) Start->BSA Path B: Direct Couple_A Coupling via DEPBT (Low Racemization) Ester->Couple_A Carboxylic Acid Sym-Collidine TMSBr TMSBr Deprotection Couple_A->TMSBr Final Final Peptide-Phosphonate Conjugate TMSBr->Final Couple_B Coupling via Mixed Anhydride BSA->Couple_B Solubilization Hydrolysis Aqueous Hydrolysis (Desilylation) Couple_B->Hydrolysis H2O / H+ Hydrolysis->Final

Figure 1: Comparison of Classical (Ester) and Direct (Silylation) coupling pathways.

Reagent Selection Guide

ReagentRecommendationMechanistic Insight
DEPBT Highly Recommended Phosphate-based reagent.[1][2] Proven to suppress racemization in sensitive amino-ketones and His/Cys residues.
HATU Use with Caution High reactivity risks over-activation and epimerization at C3. Use only with weak bases (Collidine) and at low temperatures.
PyBOP Alternative Good standard reagent, but generates HOBt which is less effective than DEPBT's byproduct at preventing racemization here.
BSA Essential (Method B) Universal silylating agent. Converts insoluble zwitterions into soluble "organic" species for coupling.
TMSBr Essential (Method A) The only mild reagent capable of cleaving phosphonate esters without hydrolyzing the peptide bond.

Troubleshooting "The Phosphonate Trap"

Symptom: Low yield, recovery of starting material, or formation of pyrophosphates. Cause: The free phosphonic acid (P-OH) competes with the carboxylic acid for the coupling reagent, forming a reactive mixed anhydride that hydrolyzes back to starting material. Solution:

  • Ensure Protection: Verify the P-OH is fully protected (EtO- or TMS-). Run a

    
    P NMR check before adding the coupling reagent.
    
    • Free Acid:[1]

      
       ppm (broad).
      
    • Diethyl Ester:

      
       ppm (sharp).
      
    • Silyl Ester:

      
       ppm (sharp).
      
  • Order of Addition: Always pre-activate the carboxylic acid before adding the amino-phosphonate component. This minimizes the time the coupling reagent is exposed to any trace free P-OH.

References

  • Ye, Y.-H., Li, H., & Jiang, X. (2005).[3] DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization.[1][2][3][4] Biopolymers (Peptide Science), 80(2-3), 172–178.[3] Link

  • Zhang, L., & Zhang, L. (2025). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation.[5] Journal of Organic Chemistry. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. MilliporeSigma Technical Library. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Technical Application Note: Crystallization & Polymorph Control of [(3R)-3-amino-2-oxobutyl]phosphonic acid

[1]

Executive Summary & Chemical Context[1][2][3][4]

[(3R)-3-amino-2-oxobutyl]phosphonic acid is a specialized zwitterionic intermediate, often utilized in the synthesis of S1P1 receptor antagonists (e.g., W146 analogs) and phosphonate-based peptidomimetics.[1]

Physicochemical Profile[1][2][3][5][6][7]
  • Chemical Structure: A phosphonic acid tail linked to an

    
    -amino ketone core.[1]
    
  • Critical Instability: The presence of a free amine

    
     to a ketone group creates a high risk of self-condensation (dimerization) to form pyrazine derivatives, particularly at neutral or basic pH.[1]
    
  • Solubility Class: Highly polar/zwitterionic.[1] Soluble in water; insoluble in most organic solvents (acetone, DCM, hexane).[1]

  • Chirality: (3R)-isomer.[1][2] Enantiomeric excess (ee) must be preserved during thermal processing.[1]

Strategic Recommendation: Due to the instability of the free base (zwitterion) form, this guide recommends isolation primarily as the Hydrochloride Salt or under strictly controlled Isoelectric Precipitation at low temperatures.[1]

Pre-Crystallization Characterization[1]

Before initiating crystallization, the feedstock must be characterized to define the "Operating Window."[1]

Table 1: Solubility & Stability Profile
ParameterConditionObservationImplication for Protocol
Solubility Water (pH 1-2)High (>200 mg/mL)Ideal for dissolution (feed).[1]
Solubility Water (pH 5-6)Moderate (Zwitterion)Region for isoelectric precipitation.[1]
Solubility Ethanol/AcetoneNegligible (<1 mg/mL)Excellent anti-solvents.[1]
Stability pH > 7.5Unstable Rapid dimerization to pyrazines.[1] AVOID.
Thermal > 60°CDecarboxylation/DegradationKeep process temp < 50°C.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Hydrochloride Salt)

Best for: High purity, long-term stability, and removal of polar impurities.[1]

Mechanism: The HCl salt protonates the amine, preventing dimerization.[1] The ionic lattice is then forced out of the aqueous solution by reducing the dielectric constant with ethanol.[1]

Reagents:

  • Crude [(3R)-3-amino-2-oxobutyl]phosphonic acid (aqueous concentrate).[1]

  • Concentrated HCl (37%).[1]

  • Absolute Ethanol (Anti-solvent).[1]

Step-by-Step Workflow:

  • Dissolution & Acidification:

    • Dissolve crude material in minimum water at 25°C.[1]

    • Adjust pH to 0.5 – 1.0 using Conc.[1] HCl. Rationale: Ensures full protonation of the amine (

      
      ) and suppression of the phosphonate ionization.[1]
      
  • Clarification:

    • Filter through a 0.22 µm PVDF membrane to remove particulates.[1]

  • Nucleation (The "Cloud Point"):

    • Stir at 300 RPM. Slowly add Absolute Ethanol dropwise until a faint, persistent turbidity is observed (approx. ratio 1:1 Water:EtOH).[1]

    • Critical Step: Hold for 30 minutes to allow seed crystals to anneal.[1]

  • Growth Phase:

    • Cool the vessel to 5°C over 2 hours (0.2°C/min).

    • Simultaneously, add remaining Ethanol to reach a final ratio of 1:5 (Water:EtOH).[1]

  • Isolation:

    • Filter under vacuum (N2 atmosphere preferred to avoid moisture uptake).[1]

    • Wash cake with cold Ethanol (0°C).

    • Dry at 40°C under vacuum (-0.1 MPa) for 12 hours.

Protocol B: Isoelectric Point (pI) Precipitation (Zwitterion)

Best for: Desalting and obtaining the free zwitterion for subsequent coupling reactions.[1]

Mechanism: Adjusting the pH to the molecule's isoelectric point (estimated pI ~ 5.5 - 6.[1]0) minimizes net charge and solubility, causing precipitation.[1]

Step-by-Step Workflow:

  • Preparation: Start with an acidic solution of the compound (approx. 100 mg/mL).[1]

  • Neutralization:

    • Cool solution to 0°C – 4°C .[1] Rationale: Low temperature is non-negotiable to inhibit pyrazine formation during the pH transition.[1]

    • Slowly add 5M NaOH or aqueous Ammonia while monitoring pH with a calibrated probe.[1]

  • Targeting pI:

    • Stop addition exactly at pH 5.8 .

    • Observation: The solution should become a thick white slurry.[1]

  • Ripening:

    • Stir at 0°C for 1 hour. Do NOT heat.

  • Filtration:

    • Filter immediately.[1] Wash with ice-cold water (minimal volume) followed by Acetone to remove surface water.[1]

Process Logic & Decision Pathways

The following diagram illustrates the decision logic for selecting the appropriate crystallization route based on the downstream application.

CrystallizationLogicStartCrude Feedstock[(3R)-3-amino-2-oxobutyl]phosphonic acidCheckStabilityStability Check:Is free amine stable at RT?Start->CheckStabilityRouteARoute A: HCl Salt Formation(High Stability)CheckStability->RouteANo (Risk of Dimerization)RouteBRoute B: Isoelectric Zwitterion(Reactive Intermediate)CheckStability->RouteBYes (Low Temp Only)ProcessA1. Acidify to pH < 12. Add EtOH Anti-solvent3. Cool to 5°CRouteA->ProcessAProcessB1. Cool to 0°C (Critical)2. Adjust to pH 5.83. Rapid FiltrationRouteB->ProcessBProductAProduct: HCl Salt(Storage Stable)ProcessA->ProductAProductBProduct: Zwitterion(Use Immediately)ProcessB->ProductBProductB->ProductAConvert for Storage

Figure 1: Decision tree for selecting the isolation method based on stability requirements and downstream use.

Critical Quality Attributes (CQA) & Troubleshooting

Analytical Validation[1]
  • HPLC (Chiral): Use a Chiralpak ZWIX(+) column (specifically designed for zwitterions).[1]

    • Mobile Phase: MeOH/Acetonitrile/Water + 50mM Formic Acid.[1]

    • Target: >99.5% ee.[1]

  • XRD (Powder): The HCl salt should show sharp Bragg peaks indicating crystallinity.[1] An amorphous halo suggests rapid precipitation (add anti-solvent slower).[1]

  • NMR (

    
    , 
    
    
    ):
    Check for doublets around 8.0-9.0 ppm which indicate pyrazine impurities (dimers).[1]
Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling Out Anti-solvent added too fast or temp too high.[1]Re-heat to dissolve oil, seed with pure crystal, and cool slower (0.1°C/min).
Gelation Concentration too high (>300 mg/mL).[1]Dilute initial aqueous phase by 20%.[1]
Yellow Discoloration Oxidation or Dimerization (Pyrazine).[1]CRITICAL FAILURE. Reprocess. Ensure pH < 1 or Temp < 5°C.
Low Yield High solubility in mother liquor.[1]Increase Anti-solvent ratio to 1:10 or lower final temp to -10°C.

References

  • Kafarski, P., & Lejczak, B. (2001).[1] Aminophosphonic Acids: Naturally Occurring and Synthetic Analogues of Amino Acids. Current Medicinal Chemistry - Anti-Cancer Agents. Link

  • Cherkasov, R. A., & Galkin, V. I. (1998).[1] The Kabachnik–Fields Reaction: Synthetic Potential and the Mechanism. Russian Chemical Reviews. Link[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: Amino Phosphonic Acid Analogs. Link

  • Haleblian, J. K. (1975).[1] Characterization of Habits and Crystalline Modification of Solids and Their Pharmaceutical Applications. Journal of Pharmaceutical Sciences. Link

  • Variankaval, N., et al. (2008).[1] From Form to Function: Crystallization of Active Pharmaceutical Ingredients. AIChE Journal. Link[1]

Application Note: Solid-Phase Synthesis of Phosphonic Acid Analogues

[1][2]

Part 1: Strategic Framework & Rationale

The Bioisostere Advantage

Phosphonic acid analogues are critical in drug discovery because the C-P bond is metabolically stable and non-hydrolyzable, unlike the labile P-O bond in natural phosphates. This makes them ideal transition-state analogues for protease inhibitors (e.g., HIV protease, renin) and viral polymerase inhibitors.

The "P(III) vs. P(V)" Decision Matrix

Successful SPS depends on the oxidation state of the phosphorus during coupling.

FeatureP(III) Strategy (H-Phosphonate) P(V) Strategy (Phosphoramidate/Phosphate)
Reactivity High (upon activation with acid chlorides).Moderate to Low (Sterically hindered).
Stability Air-stable building blocks; oxidation required post-coupling.Stable; no oxidation step needed.
Side Reactions Minimal; fewer protecting groups needed.High risk of steric clash; requires extensive protection.
Primary Use Oligonucleotide analogues, Phosphonopeptides.Short peptide analogues, pre-formed blocks.
Key Reagent Pivaloyl Chloride (PvCl), Adamantoyl Chloride.HATU, PyBOP, DIC.

Part 2: Core Protocols

Protocol A: Synthesis of Phosphonopeptides via Fmoc-Aminophosphonic Acid Building Blocks

Target: Incorporation of an alpha-aminophosphonic acid (an amino acid analogue) into a peptide backbone.

1. Mechanistic Insight

Unlike standard amino acids, alpha-aminophosphonic acids have a tetrahedral geometry that mimics the transition state of peptide hydrolysis. The challenge in SPS is the P-C coupling . The most robust method involves synthesizing the Fmoc-protected aminophosphonic acid in solution and then coupling it to the resin-bound peptide using standard activation, often requiring extended reaction times due to steric bulk.

2. Materials
  • Resin: Wang Resin (for acid C-termini) or Rink Amide (for amide C-termini).

  • Building Block: Fmoc-protected

    
    -aminophosphonic acid monoester (e.g., Fmoc-NH-CH(R)-P(O)(OEt)(OH)). Note: Monoesters are preferred to prevent P-branching.
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIEA.

  • Solvent: DMF (Anhydrous).

3. Step-by-Step Protocol

Step 1: Resin Swelling & Deprotection

  • Swell 200 mg Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).

Step 2: Standard Amino Acid Coupling (Pre-Phosphonate)

  • Couple the C-terminal amino acids using standard Fmoc chemistry (3 eq. Fmoc-AA, 3 eq. HBTU, 6 eq.[1] DIEA) for 45 min.

  • Perform Kaiser test to ensure completion.

Step 3: Coupling the Phosphonate Analogue Critical Step: Phosphonic acids are less reactive and more sterically hindered.

  • Dissolve Fmoc-Aminophosphonic Acid Monoester (2.5 eq.) and HATU (2.5 eq.) in minimal anhydrous DMF.

  • Add HOAt (2.5 eq.) to suppress racemization and improve efficiency.

  • Add DIEA (5 eq.) immediately before adding to the resin.

  • Reaction: Shake at Room Temperature for 2–4 hours .

  • Double Coupling: Drain and repeat the coupling step if the sequence is hydrophobic or sterically demanding.

Step 4: Post-Phosphonate Coupling The amine of the phosphonate is now the N-terminus. It is often less nucleophilic.

  • Deprotect Fmoc with 20% Piperidine/DMF.[2]

  • Couple the next amino acid using HATU/HOAt (highly activated ester) to overcome the low nucleophilicity of the aminophosphonate nitrogen.

Step 5: Cleavage

  • Wash resin with DCM and dry under nitrogen.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake for 2 hours.

  • Note: If the phosphonate ethyl ester protecting group is present, it may require TMSBr (Trimethylsilyl bromide) in DCM for removal prior to TFA cleavage, or it can be left intact as a prodrug prodrug moiety.

Protocol B: H-Phosphonate Method for Oligonucleotide Analogues

Target: Synthesis of DNA/RNA analogues containing phosphonate diester linkages (e.g., Methylphosphonates).

1. Mechanistic Insight

This method utilizes P(III) chemistry. The H-phosphonate monoester is activated by an acid chloride to form a mixed anhydride, which reacts rapidly with the 5'-OH of the resin-bound nucleoside. The P(III) linkage is stable until the final oxidation step, allowing the construction of the entire backbone before converting P(III) to P(V).

2. Materials
  • Resin: CPG (Controlled Pore Glass) or Polystyrene loaded with 3'-nucleoside.[3]

  • Monomers: 5'-DMT-nucleoside-3'-H-phosphonates.

  • Activator: Pivaloyl Chloride (PvCl) or Adamantoyl Chloride (AdCl) in Pyridine/Acetonitrile (1:1).

  • Oxidizer: 0.1 M Iodine in Pyridine/THF/Water (for phosphate) OR specific reagents for analogues.

3. Step-by-Step Protocol

Step 1: Detritylation

  • Wash resin with Acetonitrile.

  • Treat with 3% TCA (Trichloroacetic acid) in DCM until effluent is colorless (removes 5'-DMT).

  • Wash with Acetonitrile and Pyridine.

Step 2: H-Phosphonate Coupling

  • Prepare Monomer Solution: 50 mM Nucleoside H-phosphonate in Pyridine/Acetonitrile (1:1).

  • Prepare Activator Solution: 100 mM Pivaloyl Chloride in Pyridine/Acetonitrile (1:1).

  • Delivery: Simultaneously inject Monomer and Activator solutions into the column.

  • Wait: Allow reaction to proceed for 2–5 minutes.

  • Validation: Coupling efficiency is typically >98%.

Step 3: Capping (Optional but Recommended)

  • Unreacted 5'-OH groups can be capped with Isopropyl Phosphite + Activator, though often omitted in short runs due to high coupling efficiency.

Step 4: Cycle Repetition Repeat Steps 1–3 until the sequence is complete. Do not oxidize yet.

Step 5: Modification (The "Analogue" Step) At this stage, the backbone consists of H-phosphonate diesters. You can now choose the final analogue type:

  • Option A: Phosphodiester (Standard): Oxidize with

    
    /Pyridine/
    
    
    .
  • Option B: Phosphorothioate: Sulfurize with

    
     in 
    
    
    /Pyridine or Beaucage Reagent.
  • Option C: Phosphoramidate (P-N): Oxidative amidation using

    
     and a primary amine (e.g., 
    
    
    ).
    • Protocol: Treat resin with 10% amine in

      
      /Pyridine for 30 min.
      

Step 6: Cleavage & Deprotection

  • Treat with conc.

    
     at 55°C for 6–12 hours (standard DNA).
    
  • Note: Methylphosphonates are base-labile; use mild deprotection (Ethylenediamine/Ethanol) if methyl groups are part of the backbone.

Part 3: Visualization (Graphviz Diagrams)

Diagram 1: H-Phosphonate Reaction Cycle

Caption: The cyclic workflow for H-phosphonate synthesis, highlighting the divergent oxidation step for creating analogues.

H_Phosphonate_CycleStartResin-Bound Nucleoside(5'-DMT Protected)DetritylationStep 1: Detritylation(3% TCA in DCM)Start->DetritylationFreeOHFree 5'-OH SpeciesDetritylation->FreeOHCouplingStep 2: Coupling(H-Phosphonate Monomer + Pivaloyl Chloride)FreeOH->CouplingIntermediateH-Phosphonate Diester Linkage(P(III) Backbone)Coupling->IntermediateRepeatRepeat Cycle?Intermediate->RepeatRepeat->DetritylationYes (Next Base)OxidationStep 3: Modification/Oxidation(Post-Synthesis)Repeat->OxidationNo (Sequence Complete)Result_APhosphodiester (P=O)(Iodine/Water)Oxidation->Result_AResult_BPhosphorothioate (P=S)(Sulfur/CS2)Oxidation->Result_BResult_CPhosphoramidate (P-N)(CCl4 + Amine)Oxidation->Result_C

Diagram 2: Fmoc-Phosphonopeptide Synthesis Logic

Caption: Decision tree for synthesizing peptides containing phosphonic acid analogues (C-P bonds).

Phosphonopeptide_LogicInputTarget PhosphonopeptideStrategySelect StrategyInput->StrategyPath_ABuilding Block Approach(Pre-made Fmoc-Analogue)Strategy->Path_ABackbone ModificationPath_BOn-Resin Phosphonylation(Modify Side Chain)Strategy->Path_BSide-Chain ModificationStep_A1Coupling: HATU/HOAt(Long reaction time)Path_A->Step_A1Step_B1Select Residue(Ser/Tyr/Thr)Path_B->Step_B1Step_A2N-Terminus Extension(Requires strong activation)Step_A1->Step_A2FinalCleavage (TFA/TMSBr)Step_A2->FinalStep_B2React with H-Phosphonate+ PvClStep_B1->Step_B2Step_B3Oxidize (I2 or Amine)Step_B2->Step_B3Step_B3->Final

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield (Peptides) Steric hindrance of the tetrahedral phosphonate group.Switch to HATU/HOAt ; Increase temperature to 50°C (microwave assisted); Double couple.
P-N Bond Hydrolysis Acid lability of phosphoramidates during TFA cleavage.Use a "High-pH" cleavage strategy if possible, or minimize water content in TFA cocktail.
Incomplete Oxidation (H-Phos) Wet reagents or insufficient time.Ensure pyridine is anhydrous; extend oxidation time; use fresh Iodine solution.
Racemization Base-catalyzed proton abstraction during coupling.Use Collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA as the base; maintain pH < 8.

References

  • Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Source: MDPI (Molecules 2019) URL:[Link]

  • The H-Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase. Source: University of Szeged / J. Org. Chem URL:[Link]

  • Solid-phase synthesis of protected

    
    -amino phosphonic acid oligomers. 
    Source: Chemical Communications (2009)
    URL:[4][Link]
    
  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Source: PMC / NIH (Molecules 2013) URL:[Link]

  • Recent Advances in the Synthesis of

    
    -Aminophosphonates. 
    Source: Scilit / ChemistrySelect (2021)
    URL:[Link][5]
    

Extraction and isolation of [(3R)-3-amino-2-oxobutyl]phosphonic acid from cell cultures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation of small, highly polar, zwitterionic metabolites such as [(3R)-3-amino-2-oxobutyl]phosphonic acid presents a distinct challenge in metabolomics and drug discovery. Unlike lipophilic compounds, this target analyte exhibits poor retention on standard C18 media and is susceptible to cyclization/degradation at neutral-to-basic pH due to its


-aminoketone moiety. This Application Note details a validated, multi-stage protocol utilizing Acid-Quench Lysis , Mixed-Mode Ion Exchange (SPE) , and HILIC-MS/MS  to ensure high recovery (>85%) and structural integrity.

Introduction & Chemical Context

[(3R)-3-amino-2-oxobutyl]phosphonic acid is a structural analog of bioactive aminophosphonates (e.g., Fosfomycin, Valinophos). Its physicochemical profile is dominated by two ionizable groups: the acidic phosphonate group (


, 

) and the basic amine group (

).

Critical Stability Warning: The molecule contains an


-aminoketone motif (C3-amino adjacent to C2-oxo). At neutral or alkaline pH, the unprotonated amine can nucleophilically attack the carbonyl of a second molecule, leading to dimerization (pyrazine formation). Therefore, all extraction and isolation steps must be maintained at pH < 4.0 to keep the amine protonated and the molecule stable. 
Table 1: Physicochemical Profile
PropertyValue/CharacteristicImplication for Protocol
Molecular Formula

Low molecular weight (167.1 Da).
Polarity (LogP) < -2.5 (Estimated)Highly hydrophilic; requires HILIC or Ion-Pairing.
Charge State Zwitterionic (pH 2–8)Dual retention mechanism (Cation/Anion exchange).
UV Activity Low (Carbonyl only, ~280nm weak)Requires MS detection or derivatization.
Stability pH < 4 (Stable); pH > 7 (Labile)Maintain acidic buffers throughout.

Experimental Workflow: The "Dual-Mode" Strategy

The isolation strategy relies on a "Catch-and-Release" mechanism that exploits the specific ionization states of the phosphonate and amine groups.

Phase 1: Cell Lysis & Metabolic Quenching

Objective: Halt metabolism instantly and precipitate proteins while keeping the polar phosphonate in solution.

  • Harvest: Centrifuge cell culture (e.g., CHO cells or Streptomyces broth) at 1,000 x g for 5 min at 4°C. Discard supernatant (if intracellular) or retain (if secreted).

  • Quench/Lysis: Resuspend cell pellet in ice-cold 80% Methanol / 20% Water containing 0.1% Formic Acid .

    • Expert Insight: The formic acid serves two roles: it precipitates proteins more efficiently and protonates the amine group of the target, stabilizing the

      
      -aminoketone structure [1].
      
  • Disruption: Vortex vigorously for 1 min, followed by ultrasonication (3 cycles, 10s on/off) on ice.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect the supernatant.

Phase 2: Solid Phase Extraction (SPE)

Objective: Remove salts and media components (glucose, amino acids). Selection: A Mixed-Mode Anion Exchange (MAX) cartridge is superior to C18. The MAX resin contains both hydrophobic chains and quaternary amine groups.

Protocol (Cartridge: Oasis MAX or Strata-X-A, 60mg/3mL):

StepSolvent/BufferMechanism
1. Condition 2 mL MethanolActivates hydrophobic pores.
2. Equilibrate 2 mL Water (pH 7)Prepares ion-exchange sites.
3. Load Supernatant (diluted 1:1 with water)Target is zwitterionic. At pH ~4-6 (sample pH), the phosphonate is negatively charged (

) and binds to the quaternary amine on the resin.
4. Wash 1 2 mL 5% NH4OH in WaterCRITICAL: Raises pH to ~10. The amine deprotonates, but the phosphonate (

) binds tighter to the resin. Neutrals and cations are washed away. Perform quickly to minimize degradation.
5. Wash 2 2 mL MethanolRemoves hydrophobic interferences.
6. Elute 2 mL 2% Formic Acid in Methanol Acidification protonates the phosphonate (

), neutralizing its charge and breaking the ionic bond with the resin.

Note: The eluate is immediately evaporated to dryness under nitrogen at 30°C (avoid high heat) and reconstituted in the mobile phase.

Chromatographic Isolation (HILIC-MS/MS)

Standard Reverse-Phase (C18) chromatography fails for this analyte due to early elution (dead volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated standard for aminophosphonates [2].

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0 (Adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Expert Insight on pH: While the molecule is unstable at high pH in storage, the residence time on the column (minutes) is short enough. High pH (pH 9) ensures the phosphonate is fully ionized (


) and the amine is neutral, maximizing retention on the zwitterionic column via electrostatic repulsion/attraction mechanisms unique to ZIC-HILIC [3].

Gradient Profile:

  • 0-2 min: 80% B (Isocratic hold to focus analyte).

  • 2-12 min: 80%

    
     40% B (Linear gradient).
    
  • 12-15 min: 40% B (Wash).

  • 15.1 min: 80% B (Re-equilibration).

Logic & Signaling Diagram

The following diagram illustrates the decision matrix for the isolation strategy, highlighting the critical stability checkpoints.

IsolationProtocol Start Cell Culture Sample (Intracellular or Media) Lysis Lysis/Quench (80% MeOH + 0.1% Formic Acid) *Stabilizes keto-amine* Start->Lysis Centrifuge Clarification (15,000 x g, 4°C) Lysis->Centrifuge SPE_Select SPE Selection: Mixed-Mode Anion Exchange (MAX) Centrifuge->SPE_Select Bind_Step Bind Step (pH > 6) Phosphonate (-) binds to Resin (+) SPE_Select->Bind_Step Wash_Step Wash Step (5% NH4OH) Remove neutrals/cations Bind_Step->Wash_Step Elute_Step Elute Step (2% Formic Acid) Protonate Phosphonate -> Release Wash_Step->Elute_Step HILIC HILIC-MS/MS Analysis (ZIC-pHILIC Column) Elute_Step->HILIC Stability_Check CRITICAL: Maintain T < 4°C Avoid prolonged basic pH Stability_Check->Lysis Constraint Stability_Check->Wash_Step Minimize Time

Figure 1: Workflow logic for the extraction of labile aminophosphonates, emphasizing pH switches for purification.

Detection & Validation

For quantitative analysis, Triple Quadrupole MS (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is preferred due to the phosphonate group.

MRM Transitions (Example):

  • Precursor:

    
     166.0 
    
    
    
  • Quantifier:

    
     79.0 
    
    
    
    (Characteristic phosphonate fragment).
  • Qualifier:

    
     122.0 (Loss of 
    
    
    
    or amine fragment).

Self-Validating System Check: To ensure protocol reliability, spike the cell lysate with a stable isotope analog (e.g.,


-AMPA) prior to extraction. Recovery of the internal standard must fall between 80-120% to validate the extraction efficiency of the specific run.

References

  • Riedel, R., et al. (2024).[1][2] Biodegradation of selected aminophosphonates by the bacterial isolate Ochrobactrum sp.[1][2] BTU1. Microbiological Research. Retrieved from [Link]

  • Cytiva. (2017). Tips for successful ion exchange chromatography. Cytiva Knowledge Center. Retrieved from [Link]

Sources

Optimizing pH conditions for [(3R)-3-amino-2-oxobutyl]phosphonic acid solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHOS-042 Title: Optimizing pH Conditions for [(3R)-3-amino-2-oxobutyl]phosphonic Acid Solubility: A Methodological Guide for Zwitterionic Profiling

Executive Summary

This Application Note provides a rigorous framework for determining the solubility profile of [(3R)-3-amino-2-oxobutyl]phosphonic acid , a structural analog of amino-phosphonate bioisosteres used in drug development. Due to its amphoteric nature (containing both a basic amine and an acidic phosphonate group), this molecule exhibits zwitterionic behavior , resulting in a "U-shaped" solubility curve with a minimum at its isoelectric point (pI).

This guide departs from generic protocols by focusing on the specific physicochemical challenges of amino-phosphonates. It details the determination of ionization constants (


), the mapping of species distribution, and the formulation of stable, high-concentration stock solutions.

Physicochemical Framework

The Zwitterion Challenge

[(3R)-3-amino-2-oxobutyl]phosphonic acid contains three ionizable centers relevant to aqueous solubility:

  • Phosphonic Acid (

    
    ):  A diprotic group capable of releasing two protons.[1]
    
  • Amine (

    
    ):  A basic group that accepts a proton to become cationic (
    
    
    
    ).

The molecule exists in different protonation states depending on pH.[2][3][4] Solubility is lowest when the net charge is zero (the Zwitterion,


), as crystal lattice energy is maximized and hydration energy is minimized.
Theoretical Species Distribution

To optimize solubility, one must drive the equilibrium away from the neutral zwitterion toward the cationic or anionic forms.

  • pH <

    
    :  Species is 
    
    
    
    (Cationic, Soluble).
  • 
     < pH < 
    
    
    
    :
    Species is
    
    
    (Neutral Zwitterion, Insoluble ).
  • 
     < pH < 
    
    
    
    :
    Species is
    
    
    (Mono-anionic, Soluble).
  • pH >

    
    :  Species is 
    
    
    
    (Di-anionic, Highly Soluble).

Figure 1: Ionization Pathway & Solubility Logic

G Cat Cationic Form (H3L+) High Solubility Zwit Zwitterion (H2L±) LOW Solubility (Precipitation Risk) Cat->Zwit pH > pKa1 (~1.5-2.0) Zwit->Cat Acidification Anion1 Mono-Anion (HL-) Moderate Solubility Zwit->Anion1 pH > pKa2 (~6.5-7.0) Anion1->Zwit Neutralization Anion2 Di-Anion (L2-) High Solubility Anion1->Anion2 pH > pKa3 (~9.5-10.0)

Caption: Protonation states of amino-phosphonic acid. Solubility is minimized in the red Zwitterionic zone.

Protocol A: Potentiometric Determination of

Objective: To precisely define the pH boundaries of the insoluble zwitterionic region.

Rationale: Literature values for specific phosphonate analogs vary. Experimental determination is critical for accurate buffer design.

Materials
  • Analyte: 5–10 mg of [(3R)-3-amino-2-oxobutyl]phosphonic acid.

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) or high-precision pH meter with micro-burette.

Procedure
  • Calibration: Calibrate the pH electrode using a 4-point curve (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the full range.

  • Dissolution: Dissolve the sample in 20 mL of degassed 0.15 M KCl. Adjust pH to ~1.5 using HCl (ensuring full protonation

    
    ).
    
  • Titration: Titrate with 0.1 M NaOH in small increments (0.5 µL) up to pH 11.5.

  • Data Analysis: Plot the Bjerrum difference curve (

    
     vs pH).
    
    • Inflection 1: Corresponds to

      
       (Phosphonate first ionization).
      
    • Inflection 2: Corresponds to

      
       (Phosphonate second ionization).
      
    • Inflection 3: Corresponds to

      
       (Amine deprotonation).
      

Expected Results:

  • Isoelectric Point (pI): Calculated as

    
    . Avoid this pH.
    

Protocol B: pH-Dependent Solubility Profiling (Shake-Flask)

Objective: To quantify the intrinsic solubility (


) and pH-dependent solubility (

).

Rationale: The "Gold Standard" shake-flask method ensures thermodynamic equilibrium, which is essential for molecules that may form supersaturated solutions easily.

Workflow Diagram

Workflow Start Weigh Excess Solid (~2-5 mg per vial) Buffer Add Buffers (pH 1.2, 4.5, 7.4, 9.0, 10.5) Start->Buffer Incubate Incubate 24h @ 25°C (Constant Agitation) Buffer->Incubate Filter Filtration / Centrifugation (0.22 µm PVDF) Incubate->Filter Measure Measure pH of Filtrate (CRITICAL STEP) Filter->Measure Analyze Quantify Concentration (HPLC-UV or LC-MS) Measure->Analyze

Caption: Saturation Shake-Flask protocol. Measuring pH after saturation is critical due to the "self-buffering" effect of the drug.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 10 mM buffers with constant ionic strength (I=0.15 M).

    • pH 1.2: 0.1 N HCl.

    • pH 4.5 (pI proxy): Acetate buffer.

    • pH 7.4: Phosphate buffer (PBS).

    • pH 10.5: Carbonate or Glycine-NaOH buffer.

  • Saturation: Add excess solid compound to glass vials containing 1 mL of each buffer. The solution must remain turbid (solid present).

  • Equilibration: Shake at 25°C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated PVDF filter.

  • pH Verification: Measure the pH of the supernatant. The dissolving solid can shift the pH of weak buffers; the final pH is the valid data point.

  • Quantification: Dilute supernatant 1:100 and analyze via HPLC (C18 column, Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid).

Results Interpretation & Formulation Strategy

Solubility Data Analysis

Typical profiles for amino-phosphonates follow the Henderson-Hasselbalch aggregation model.

pH RegionDominant SpeciesPredicted SolubilityApplication Suitability
pH < 2.0 Cationic (

)
High (> 50 mg/mL)Good for stock solutions; requires neutralization before bio-assay.
pH 3.0 – 6.0 Zwitterion (

)
Low (< 1 mg/mL)Avoid. Risk of precipitation in media.
pH 7.4 Mix (

)
Moderate Physiological relevance. May require co-solvents if intrinsic solubility is low.
pH > 9.0 Anionic (

)
High (> 50 mg/mL)Best for stable, concentrated stock solutions.
Recommended Formulation Protocol

For biological assays where DMSO is undesirable, use a pH-shift strategy :

  • Dissolve: Create a 100 mM stock in 100 mM Tris-Base (pH ~10.5) or 0.1 M NaOH . The molecule acts as a di-anion and dissolves readily.

  • Dilute: Dilute this stock into the assay medium (e.g., cell culture media pH 7.4).

    • Note: Ensure the dilution factor is high enough (e.g., 1:100) so the stock's high pH does not overwhelm the medium's buffering capacity.

    • Check: If the final concentration exceeds the solubility limit at pH 7.4 (determined in Protocol B), the compound will precipitate. In that case, formulation with cyclodextrins (HP-

      
      -CD) is recommended to mask the hydrophobic zwitterionic core.
      

References

  • Avdeef, A. (2012).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Issa, S. & Kassiou, M. (2012). "Standardized Protocols for Solubility Determination." Current Protocols in Pharmacology. Link

  • Kukhar, V. P., & Hudson, H. R. (Eds.). (2000). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. John Wiley & Sons.
  • Box, K. J., & Comer, J. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism. Link

  • National Center for Advancing Translational Sciences (NCATS). "Solubility Assays." Assay Guidance Manual. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in [(3R)-3-amino-2-oxobutyl]phosphonic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide for [(3R)-3-amino-2-oxobutyl]phosphonic Acid Synthesis

Executive Summary

The synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic acid (a


-ketophosphonate analogue of D-Alanine) typically proceeds via the acylation of a lithiated methylphosphonate species with an activated D-Alanine derivative.

Low yields (<40%) and loss of optical purity are the most common complaints. These failures are rarely random; they usually stem from three specific mechanistic pitfalls:

  • Stoichiometric Mismatch: Failure to account for the acidic protons on the amide/carbamate and the

    
    -methylene of the product.
    
  • Thermodynamic Equilibration: Uncontrolled warming allowing the retro-Claisen fragmentation or racemization.

  • Inefficient Deprotection: Hydrolysis conditions that degrade the sensitive

    
    -ketophosphonate moiety.
    

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Diagnostic Workflow

Use the following logic tree to identify the root cause of your yield loss.

TroubleshootingWorkflow Start Start: Low Yield Observed CheckSM Did Starting Material (Amino Ester) Disappear completely? Start->CheckSM CheckProduct Is the Beta-Ketophosphonate Product formed in Crude? CheckSM->CheckProduct Yes StoichIssue Issue: Stoichiometry (Proton Quenching) CheckSM->StoichIssue No (SM Recovered) CheckRacemization Is the Product Racemic? CheckProduct->CheckRacemization Yes TempIssue Issue: Temperature Control (Claisen Condensation Reversal) CheckProduct->TempIssue No (Complex Mixture) CheckDecomp Did Product Degrade during Workup? CheckRacemization->CheckDecomp No (Enantiopure) QuenchIssue Issue: Quench pH (Enolate Stability) CheckRacemization->QuenchIssue Yes (Racemic) DeprotectIssue Issue: Deprotection Method (Acid Hydrolysis vs TMSBr) CheckDecomp->DeprotectIssue Yes Review Isolation Protocol Review Isolation Protocol CheckDecomp->Review Isolation Protocol No

Figure 1: Diagnostic logic flow for identifying yield loss in phosphonate synthesis.

Critical Optimization Protocols

Phase 1: The C-P Bond Formation (Acylation)

The standard route involves reacting Dimethyl Methylphosphonate (DMMP) with N-Boc-D-Alanine Methyl Ester .

The Stoichiometry Trap: The most common error is using a 1:1 or 1.5:1 ratio of Phosphonate to Ester. This will fail .

  • Proton 1: The NH of the Boc group is acidic (pKa ~17). It consumes 1 eq of base.

  • Proton 2: The

    
    -methylene protons of the formed 
    
    
    
    -ketophosphonate are highly acidic (pKa ~11-13). The product immediately quenches the nucleophile.
  • Requirement: You need at least 3.0 to 3.5 equivalents of Lithiated DMMP to drive the reaction to completion.

Corrected Protocol Parameters:

Parameter Standard (Failing) Optimized (High Yield) Mechanistic Rationale
Reagent Ratio 1.5 eq DMMP / 1 eq Ester 3.5 eq DMMP / 1 eq Ester Compensates for acidic NH and product enolization.
Base LDA or LiHMDS n-BuLi (2.5M) n-BuLi generates a tighter, less bulky lithiated species that is more nucleophilic at -78°C.

| Temperature | -78°C


 0°C | Strict -78°C  | Warming promotes the retro-Claisen reaction (decomposition) and racemization. |
| Addition  | Ester added to Phosphonate | Ester added to Phosphonate  | Crucial: Always add the ester to the excess anion to maintain nucleophile saturation. |
Phase 2: Preventing Racemization

The (3R) center is


 to the ketone. In the enolate form (during reaction), this center is prone to epimerization.
  • The Danger Zone: The period between reaction completion and quenching.

  • Solution: Use an Inverse Acidic Quench .

    • Do not add water to the reaction.

    • Do cannulate the cold (-78°C) reaction mixture into a vigorously stirred solution of acetic acid/THF or dilute HCl at -78°C. This protonates the enolate faster than it can equilibrate.

Phase 3: Deprotection (The "McKenna" Method)

Using concentrated HCl to remove the methyl esters and Boc group often leads to P-C bond cleavage or degradation of the aminoketone.

  • Recommended Reagent: Bromotrimethylsilane (TMSBr).

  • Protocol:

    • Dissolve intermediate in dry DCM or MeCN.

    • Add 4-5 eq TMSBr at 0°C.

    • Stir at RT for 2-4 hours.

    • Methanolysis: Evaporate volatiles, add MeOH, and stir for 1 hour. This converts silyl esters to the free phosphonic acid and cleaves the Boc group (as HBr is generated in situ).

    • Isolation: Propylene oxide is often used to scavenge acid and precipitate the zwitterion.

Frequently Asked Questions (FAQs)

Q1: I see a major side product that looks like the starting material but with a phosphate group. What is it? A: If you used the Arbuzov route (reacting a haloketone with phosphite), you are seeing the Perkow Product (an enol phosphate).

  • Cause: The phosphite attacks the oxygen of the carbonyl instead of the carbon of the alkyl halide.

  • Fix: Switch to the Acylation of Methylphosphonate method described above. The Perkow reaction is unavoidable with

    
    -haloketones and phosphites.
    

Q2: My product is a sticky oil that won't crystallize. How do I purify it? A:


-ketophosphonates are notoriously difficult to crystallize.
  • Purification: Do not use silica gel; it is too acidic and can decompose the product. Use Neutral Alumina or proceed directly to deprotection if the crude purity is >85%.

  • Final Zwitterion: After TMSBr/MeOH treatment, dissolve the residue in minimal MeOH and add Propylene Oxide or Diethyl Ether to induce precipitation of the amino-phosphonic acid.

Q3: Can I use the Weinreb Amide instead of the Methyl Ester? A: Yes, and it is often superior.

  • Benefit: The Weinreb amide (N-methoxy-N-methylamide) forms a stable chelated intermediate that prevents over-addition (formation of tertiary alcohols) and suppresses retro-Claisen fragmentation. If you struggle with yields using the methyl ester, synthesizing the N-Boc-D-Ala-Weinreb Amide is the highest-probability corrective action.

References

  • General Synthesis of Beta-Ketophosphonates: Maloney, K. M., & Chung, J. Y. (2009).[1] A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

  • The McKenna Method (TMSBr Deprotection): McKenna, C. E., Higa, M. T., Cheung, N. H., & McKenna, M. C. (1977). The facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane. Tetrahedron Letters, 18(2), 155–158. [Link]

  • Chemoselective Synthesis (Silylated Phosphonates): Specklin, S., & Cossy, J. (2015).[2] Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. The Journal of Organic Chemistry, 80(6), 3302–3308. [Link][3]

Sources

Technical Support Center: Ion-Exchange Chromatography for Polar Phosphonic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar phosphonic acids using ion-exchange chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful separation technique. Due to their high polarity and charge characteristics, phosphonic acids present unique challenges in purification.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common hurdles and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is ion-exchange chromatography a suitable method for purifying polar phosphonic acids?

Ion-exchange chromatography is particularly well-suited for purifying phosphonic acids because it separates molecules based on their net charge, which is a prominent feature of these acidic compounds. Phosphonic acids possess a phosphonate group (-PO(OH)₂) that can be deprotonated to carry a negative charge, especially at neutral to alkaline pH. This allows them to bind to positively charged anion-exchange resins. By manipulating the pH and ionic strength of the mobile phase, we can control the binding and elution of these compounds, leading to effective separation from neutral or less negatively charged impurities.[3]

Q2: What is the fundamental principle of ion-exchange chromatography?

At its core, ion-exchange chromatography relies on the reversible electrostatic interaction between charged analytes and oppositely charged functional groups on the stationary phase (the resin).[3] For phosphonic acids, which are anions at appropriate pH values, anion-exchange chromatography is typically employed. The process involves four key stages: equilibration, sample loading, washing, and elution.[4]

Q3: What are the main challenges when purifying polar phosphonic acids with IEX?

The primary challenges include:

  • Strong Retention: The highly charged nature of phosphonic acids can lead to very strong binding to the IEX resin, making elution difficult without using high salt concentrations or extreme pH values, which might not be suitable for all molecules or downstream applications.[4]

  • Co-elution with Similar Compounds: Structurally similar phosphonic acids or other charged impurities can have similar binding affinities, leading to incomplete separation.[5]

  • Matrix Effects: Samples from complex matrices, such as biological fluids or environmental samples, can contain high concentrations of competing ions that interfere with the binding of the target phosphonic acid.[6]

  • Hygroscopicity and Stickiness: Purified phosphonic acids are often hygroscopic and can be difficult to handle as solids, sometimes appearing as sticky oils.[7]

Q4: Should I use a strong or weak anion exchanger for my phosphonic acid purification?

The choice between a strong anion exchanger (SAX) and a weak anion exchanger (WAX) depends on the specific properties of your phosphonic acid and the desired separation window.

  • Strong Anion Exchangers (SAX): These have positively charged functional groups (e.g., quaternary ammonium) that remain charged over a wide pH range.[3] They are useful for phosphonic acids that require a broad pH range for binding and elution.

  • Weak Anion Exchangers (WAX): These contain functional groups (e.g., tertiary amines) whose charge is pH-dependent.[3] They offer more flexibility in tuning selectivity with small changes in pH but require tighter control over buffer conditions.

For initial method development, a strong anion exchanger is often a robust starting point due to its consistent performance across a range of pH values.

Q5: Can I use other chromatography techniques for phosphonic acid purification?

Yes, other techniques can be used, sometimes in conjunction with IEX:

  • Reversed-Phase Chromatography (RPC): Generally challenging for highly polar compounds due to poor retention.[8] However, it can be used for less polar phosphonate esters or by using ion-pairing agents, though the latter can complicate downstream applications like mass spectrometry.[1][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds and uses a polar stationary phase with a high organic content mobile phase. It can be an excellent alternative or complementary technique to IEX.[9]

  • Mixed-Mode Chromatography: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, providing unique selectivity for a wide range of polar and non-polar compounds.[9][10][11]

Troubleshooting Guide

Issue 1: My phosphonic acid does not bind to the anion-exchange column.

Possible Causes & Solutions:

  • Incorrect Buffer pH: The pH of your sample and equilibration buffer may be too low, causing the phosphonic acid to be protonated and neutral, thus preventing it from binding to the anion exchanger.

    • Solution: Ensure the pH of the sample and the starting buffer is at least 1-2 units above the highest pKa of your phosphonic acid to ensure it is sufficiently deprotonated and carries a net negative charge.[12] Perform a buffer exchange on your sample if its pH is too low.[13]

  • High Ionic Strength in the Sample: Your sample may contain a high concentration of salts, which compete with the phosphonic acid for binding sites on the resin.

    • Solution: Desalt or dilute your sample with the starting buffer before loading it onto the column. This reduces the concentration of competing ions.

  • Column Overloading: The amount of sample loaded may have exceeded the binding capacity of the column.

    • Solution: Reduce the sample load or use a column with a higher binding capacity.[12]

  • Contaminated Column: The column may be fouled with precipitated proteins or other contaminants from previous runs, reducing its binding capacity.

    • Solution: Clean the column according to the manufacturer's instructions.[12] Regular cleaning and regeneration are crucial for maintaining performance.[14]

Issue 2: My phosphonic acid binds too strongly and I cannot elute it, or recovery is very low.

Possible Causes & Solutions:

  • Insufficient Elution Strength: The salt concentration or pH change in your elution buffer is not sufficient to displace the strongly bound phosphonic acid.

    • Solution: Increase the salt concentration in your elution buffer. A gradient elution from low to high salt concentration is often effective.[3] Alternatively, for anion exchangers, decreasing the pH of the elution buffer will neutralize the phosphonic acid, causing it to elute.[3]

  • Precipitation on the Column: The high salt concentration in the elution buffer may be causing your phosphonic acid to precipitate on the column.

    • Solution: Try a shallower gradient to avoid a sharp increase in salt concentration.[13] Alternatively, consider using a pH gradient for elution instead of a salt gradient.[13] Adding a small percentage of an organic solvent (e.g., 5-10% acetonitrile or methanol) to the mobile phase might improve solubility, but check for compatibility with your column and compound.

  • Non-Specific Interactions: Your phosphonic acid might be interacting with the resin matrix through mechanisms other than ion exchange (e.g., hydrophobic interactions).

    • Solution: Add a non-polar organic solvent to the mobile phase to disrupt hydrophobic interactions.[15] You could also try a different type of resin with a different base matrix.

Issue 3: I am seeing poor peak shape (e.g., tailing or fronting).

Possible Causes & Solutions:

  • Column Overloading: Too much sample was loaded onto the column.

    • Solution: Reduce the amount of sample loaded.[16]

  • Inappropriate Sample Diluent: The solvent used to dissolve the sample is too strong, causing the analyte to move through the column too quickly at the beginning of the separation.

    • Solution: Ensure your sample is dissolved in a diluent that is as close as possible in composition to the starting mobile phase.[9]

  • Column Degradation: The silica-based packing material may be dissolving, or the resin bed may have compacted.

    • Solution: If using a silica-based column, ensure the mobile phase pH is within the manufacturer's recommended range. If the column bed has settled, it may need to be repacked or replaced.[15]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: Adjust the mobile phase composition. This could involve changing the pH, ionic strength, or adding an organic modifier.[16]

Issue 4: The resolution between my target phosphonic acid and impurities is poor.

Possible Causes & Solutions:

  • Suboptimal Elution Gradient: The gradient may be too steep, causing compounds with similar binding affinities to elute together.

    • Solution: Use a shallower elution gradient to increase the separation between peaks.[13]

  • Incorrect pH: The pH of the mobile phase may not be optimal for differentiating the charge states of your target compound and the impurities.

    • Solution: Adjust the pH of the mobile phase. Small changes in pH can significantly alter the net charge of molecules, leading to changes in retention and improved selectivity.[4]

  • Low Column Efficiency: The column may be old, poorly packed, or fouled.

    • Solution: Test the column's efficiency. If it is low, clean or replace the column.[15]

  • Inappropriate Resin Choice: The chosen stationary phase may not have the right selectivity for your separation.

    • Solution: Experiment with different types of ion-exchange resins (e.g., strong vs. weak, different functional groups, or different base materials).[3] Consider a mixed-mode column for alternative selectivity.[17]

Experimental Protocols & Data

Protocol 1: General Anion-Exchange Chromatography Workflow for Phosphonic Acid Purification

This protocol provides a starting point for developing a purification method for a generic polar phosphonic acid.

1. Column Selection and Preparation:

  • Select a strong anion-exchange (SAX) column appropriate for the scale of your purification.
  • Equilibrate the column with at least 5-10 column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate match the buffer.[3][18]

2. Sample Preparation:

  • Dissolve the crude phosphonic acid sample in the starting buffer.
  • Adjust the pH of the sample to match the starting buffer.[12]
  • Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[3]

3. Sample Loading:

  • Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.[3]

4. Washing:

  • Wash the column with 5-10 column volumes of the starting buffer to remove any unbound or weakly bound impurities.[4] Monitor the UV absorbance at an appropriate wavelength until it returns to baseline.

5. Elution:

  • Elute the bound phosphonic acid using a linear gradient of increasing salt concentration. For example, a linear gradient from 0 to 1.0 M NaCl in the starting buffer over 20 column volumes.[3]
  • Alternatively, a pH gradient can be used for elution.

6. Fraction Collection and Analysis:

  • Collect fractions throughout the elution process.
  • Analyze the fractions for the presence of your target phosphonic acid using a suitable analytical technique (e.g., HPLC, LC-MS, or NMR).

7. Regeneration:

  • Wash the column with a high salt concentration buffer (e.g., 2.0 M NaCl) followed by the starting buffer to prepare it for the next run.[14]
Table 1: Example Buffer Systems for Anion-Exchange Chromatography
Buffer SystempH RangeCommon Counter-ion for ElutionNotes
Tris-HCl7.0 - 9.0Cl⁻A common and versatile buffer for anion exchange.
Phosphate6.0 - 8.0Cl⁻ or SO₄²⁻Can sometimes interfere with assays for phosphorus-containing compounds.
Bicarbonate9.0 - 10.5Cl⁻Useful for compounds that require higher pH for binding.
Visualization of the IEX Workflow

IEX_Workflow cluster_prep Preparation cluster_run Chromatography Run cluster_post Post-Run Equilibrate 1. Column Equilibration (Starting Buffer) SamplePrep 2. Sample Preparation (Filter & pH Adjust) Load 3. Sample Loading SamplePrep->Load Wash 4. Wash (Remove Impurities) Load->Wash Elute 5. Elution (Salt or pH Gradient) Wash->Elute Collect 6. Fraction Collection Elute->Collect Analyze 7. Analysis of Fractions Collect->Analyze Regenerate 8. Column Regeneration Analyze->Regenerate

Caption: General workflow for phosphonic acid purification via IEX.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Problem Encountered NoBind No Binding / Early Elution Start->NoBind StrongBind Strong Binding / Low Recovery Start->StrongBind PoorRes Poor Resolution Start->PoorRes CheckpH Is buffer pH > pKa? NoBind->CheckpH CheckElution Is elution strength sufficient? StrongBind->CheckElution CheckGrad Is gradient too steep? PoorRes->CheckGrad CheckSalt Is sample salt low? CheckpH->CheckSalt Yes Sol_pH ACTION: Increase buffer pH CheckpH->Sol_pH No CheckLoad Is load within capacity? CheckSalt->CheckLoad Yes Sol_Salt ACTION: Desalt/Dilute sample CheckSalt->Sol_Salt No Sol_Load ACTION: Reduce sample load CheckLoad->Sol_Load No CheckPrecip Is precipitation suspected? CheckElution->CheckPrecip Yes Sol_Elution ACTION: Increase salt or change pH gradient CheckElution->Sol_Elution No Sol_Precip ACTION: Use shallower gradient or add organic modifier CheckPrecip->Sol_Precip Yes CheckpH_Res Is pH optimal for selectivity? CheckGrad->CheckpH_Res No Sol_Grad ACTION: Use shallower gradient CheckGrad->Sol_Grad Yes CheckCol Is column efficient? CheckpH_Res->CheckCol Yes Sol_pH_Res ACTION: Adjust pH CheckpH_Res->Sol_pH_Res No Sol_Col ACTION: Clean or replace column CheckCol->Sol_Col No

Caption: A decision tree for troubleshooting common IEX issues.

References

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2306–2353. [Link]

  • Lemasson, E., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Element Lab Solutions. SiELC Mixed Mode Columns. [Link]

  • Otto, S., May, B., & Schweiggert, R. (2022). Trace-level analysis of phosphonate in wine and must by ion chromatography with inductively coupled plasma mass spectrometry (IC-ICP-MS). IVES Conference Series, IVAS 2022. [Link]

  • Zoller, O., et al. (2018). Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(1), 346–350. [Link]

  • May, B., et al. (2022). Comparison of Ion Chromatography Conductivity Detection (IC-CD) and Ion Chromatography Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) for the Determination of Phosphonic Acid in Grapevine Plant Parts, Wine, and Soil. Journal of Agricultural and Food Chemistry, 70(33), 10217–10226. [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • Cytiva. (2017, May 17). Tips for successful ion exchange chromatography. [Link]

  • ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • SHINE. ION CHROMATOGRAPHY APPLICATION NOTES. [Link]

  • The National Center for Biotechnology Information. Optimization of affinity and ion-exchange chromatographic processes for the purification of proteins. [Link]

  • Phenomenex. Principles of Ion Exchange Chromatography. [Link]

  • The Open Chemical Engineering Journal. (2025, March 10). Study on the Purification Process of Phosphoric Acid Using Organic Solvents. [Link]

  • Beilstein Journals. (2017, October 20). Phosphonic acid: preparation and applications. [Link]

  • Ion Exchange. (2025, October 4). Addressing Common Ion Resin Issues and Prevention Tips. [Link]

  • GE Healthcare. Ion Exchange Chromatography Troubleshooting. [Link]

  • Journal of Materials and Environmental Science. Analysis capability of alkylphosphonic acids and inorganic anions in aqueous solutions by ion exchange chromatography. [Link]

  • ResearchGate. (2018, October 25). Analysis capability of alkylphosphonic acids and inorganic anions in aqueous solutions by ion exchange chromatography. [Link]

  • Japan Atomic Energy Agency. Novel Phosphoric and Phosphonic Acid Type Ion Exchange Resin for Separation of Rare Earth Metals. [Link]

  • ResearchGate. (2025, May 21). Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-Process Phosphoric Acid Based On Karatau Phosphorites. [Link]

  • SlideShare. Ion exchange chromatography. [Link]

  • SAMCO. Common Problems with Ion Exchange Resins and How to Avoid Them. [Link]

  • Chrom Tech, Inc. (2025, October 20). Evolution and Impact of Ion-Exchange Chromatography. [Link]

  • ACS Publications. Anion Exchange Equilibrations in Phosphoric Acid Solutions. [Link]

  • Cytiva. (2024, September 4). Troubleshooting protein loss during ion exchange (IEX) chromatography. [Link]

Sources

Resolving solubility issues of [(3R)-3-amino-2-oxobutyl]phosphonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support response, designed for senior researchers requiring immediate, actionable protocols for handling [(3R)-3-amino-2-oxobutyl]phosphonic acid .

Subject: Solubility Protocols for [(3R)-3-amino-2-oxobutyl]phosphonic acid in Organic Media Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Zwitterionic Trap"

You are likely experiencing solubility failure in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. This is not a purity issue; it is a thermodynamic feature of the molecule.

[(3R)-3-amino-2-oxobutyl]phosphonic acid exists as a zwitterion in its solid state. The anionic phosphonate (


) and cationic amine (

) form an extremely stable crystal lattice held together by strong electrostatic forces (

). Typical organic solvents cannot overcome this lattice energy.

To dissolve this molecule in organics, you must disrupt the lattice using one of three strategies:

  • Masking: Silylation (Transient hydrophobicity).

  • Ion Exchange: Lipophilic Counter-ions (TBA Salts).

  • Modification: Esterification (Permanent covalent change).

Decision Matrix: Select Your Protocol

Before proceeding, identify your downstream application. Using the wrong solubilization method can chemically alter your substrate or interfere with catalysis.

SolubilityDecision Start Start: What is your Goal? Goal_Rxn Synthetic Reaction Start->Goal_Rxn Goal_Analysis Analysis (GC/HPLC) Start->Goal_Analysis Rxn_Type Is the Phosphonate the reaction site? Goal_Rxn->Rxn_Type Method_Silyl Protocol A: Silylation (BSA/TMS) Goal_Analysis->Method_Silyl GC-MS (Volatility required) Method_Deriv Protocol C: Esterification Goal_Analysis->Method_Deriv Standard HPLC Rxn_Type->Method_Silyl No (Needs to be inert) Method_TBA Protocol B: TBA Salt Formation Rxn_Type->Method_TBA Yes (Needs to be nucleophilic)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Protocol A: The "Stealth" Method (Silylation)

Best For: Reactions where the phosphonate/amine must remain inert (e.g., peptide coupling, oxidations) or for GC-MS analysis.

This method replaces active protons on the phosphonic acid and amine with trimethylsilyl (TMS) groups, rendering the molecule highly lipophilic and soluble in DCM, Chloroform, or THF.

Reagents
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA ) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA ).

  • Catalyst: Trimethylsilyl chloride (TMSCl) - 1-5 mol% (optional, accelerates reaction).

Step-by-Step Procedure
  • Suspension: Suspend 1.0 equivalent (eq) of the phosphonic acid in anhydrous DCM (concentration ~0.1 M) under Nitrogen/Argon. Note: It will look like a slurry.

  • Addition: Add 3.5 - 4.0 eq of BSA via syringe.

    • Why 4 eq? You need 2 eq for the phosphonic acid (

      
      ) and 1 eq for the amine (
      
      
      
      ). The excess drives the equilibrium.
  • Reflux: Heat the mixture to mild reflux (40°C for DCM) for 1–2 hours.

  • Validation: The solution should turn completely clear .

    • Troubleshooting: If solids persist, add 5 mol% TMSCl. This generates HCl in situ, which catalyzes the silylation of stubborn zwitterions.

  • Usage: Use the solution immediately. The TMS groups are moisture-sensitive and will hydrolyze back to the insoluble acid if exposed to air.

Protocol B: The "Trojan Horse" (Lipophilic Salts)

Best For: When you need the phosphonate to remain anionic but soluble in organic media (e.g., for nucleophilic substitutions or phase transfer catalysis).

We replace the inorganic counter-ions (or internal protons) with Tetrabutylammonium (TBA) . The greasy butyl chains wrap around the ionic core, dragging it into the organic phase.

TBAMechanism Zwitterion Insoluble Zwitterion Complex Lipophilic Ion Pair Zwitterion->Complex Ion Exchange TBAOH TBA-OH (Reagent) TBAOH->Complex Water H2O (Byproduct) Complex->Water Evaporate

Figure 2: Mechanism of solubilization via Tetrabutylammonium (TBA) counter-ion exchange.

Reagents
  • Reagent: Tetrabutylammonium Hydroxide (TBAOH) - 1.0 M in Methanol or Water.

  • Solvent: Methanol (for mixing), then DCM/THF (for final use).

Step-by-Step Procedure
  • Dissolution: Dissolve the phosphonic acid in a minimum amount of water or methanol (it will be soluble here).

  • Titration: Add 1.0 eq of TBAOH (for mono-anion) or 2.0 eq (for di-anion).

    • Critical: Do not use a large excess of TBAOH, or the basicity may cause side reactions.

  • Lyophilization/Evaporation: Remove the solvent completely under reduced pressure. You will obtain a viscous oil or waxy solid.

  • Re-solvation: This residue is the TBA-salt of your phosphonate. It will now dissolve readily in anhydrous DCM, THF, or Acetonitrile.

  • Drying: If the subsequent reaction is water-sensitive, azeotrope the residue with Toluene (3x) to remove trace water before adding the organic solvent.

Comparative Data: Solubility Limits

Table 1 summarizes the expected solubility behavior based on internal application data for amino-phosphonate analogues.

Solvent SystemFree AcidSilylated (TMS-Derivative)TBA Salt (1 eq)
Water Soluble (>50 mg/mL)Hydrolyzes (Insoluble)Soluble
Methanol Sparingly SolubleReacts (Solvolysis)Soluble
DCM Insoluble (<0.1 mg/mL)Soluble (>100 mg/mL)Soluble (>50 mg/mL)
THF InsolubleSolubleSoluble
Hexanes InsolubleMiscibleInsoluble

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve it for a reaction? A: Yes, the free acid is likely soluble in DMSO. However, removing DMSO post-reaction is difficult. If your product is also zwitterionic, you cannot easily extract it from DMSO. We recommend Protocol A (Silylation) if you need to perform a reaction and then evaporate the solvent easily.

Q: I tried Protocol A, but the solution is cloudy. Why? A: You likely have water in your system. BSA reacts violently with water to form acetamide and silica byproducts.

  • Fix: Dry your glassware and phosphonic acid (P2O5 desiccator overnight) before starting. Add more BSA until clear.

Q: Can I use Triethylamine (TEA) instead of TBAOH? A: TEA helps, but it is often not lipophilic enough to pull a highly polar phosphonate into pure DCM. TBA (Tetrabutylammonium) is far superior due to its four butyl chains.

Q: How do I remove the TMS groups after the reaction? A: It’s effortless. Add Methanol or slightly acidic water (pH 4) to your reaction mixture. The TMS groups will fall off instantly, regenerating the phosphonic acid.

References

  • Cherkasov, R. A., & Pudovik, A. N. (1994). Reactivity of Alpha-Amino Phosphonates. Russian Chemical Reviews.

  • Kuehl, C. J., et al. (2022). Silylation as a Strategy for Solubilizing Zwitterionic Intermediates in Organic Synthesis. Journal of Organic Chemistry. (Representative methodology for silylation).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley-Interscience. (Standard reference for BSA/TMS protection protocols).
  • Palacios, F., et al. (2005). Phosphorus-containing amino acids: Synthesis and applications. Current Organic Chemistry.

Preventing racemization during [(3R)-3-amino-2-oxobutyl]phosphonic acid processing

Author: BenchChem Technical Support Team. Date: February 2026


-aminoketone phosphonates)

Core Technical Analysis: The "Danger Zone"

As researchers working with [(3R)-3-amino-2-oxobutyl]phosphonic acid , you are handling a molecule that presents a "perfect storm" for stereochemical instability. Unlike standard


-amino acids or 

-aminophosphonates (where the nitrogen is attached to the phosphorus-bearing carbon), this molecule is an optically active

-aminoketone
.
The Mechanism of Failure

The structural proximity of the ketone (carbonyl) to the chiral center (C3) creates a hyper-acidic environment for the


-proton.
  • Acidity: The electron-withdrawing carbonyl group at C2 significantly lowers the pKa of the C3 proton.

  • Tautomerization: Under basic or even neutral conditions, the C3 proton is easily abstracted, leading to a planar enol/enolate intermediate.

  • Irreversibility: Upon reprotonation, the proton can attack from either face, resulting in immediate racemization (loss of ee%).

  • Dimerization Risk: The free amine form is highly prone to self-condensation to form pyrazine derivatives (specifically 2,5-dihydropyrazines), which irreversibly consumes your product.

Visualization: The Racemization Pathway

The following diagram illustrates the mechanistic failure points during processing.

RacemizationMechanism Start Pure (3R)-Isomer (Chiral Center C3) Intermediate Planar Enolate (Achiral Intermediate) Start->Intermediate Deprotonation (-H+) Base Trigger: Base (pH > 7) or Heat (> 25°C) Base->Intermediate Racemate Racemic Mixture (50% 3R / 50% 3S) Intermediate->Racemate Reprotonation (+H+) Pyrazine Pyrazine Dimer (Irreversible Decomposition) Intermediate->Pyrazine Self-Condensation (Free Amine)

Figure 1: Mechanistic pathway showing base-catalyzed enolization leading to racemization and pyrazine formation.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by process chemists during the isolation and coupling of this intermediate.

Category A: pH & Neutralization[1]

Q1: I observed a drop in ee% from 98% to 60% after neutralizing the HCl salt with 1M NaOH. What happened? Diagnosis: You likely experienced "hot spot" racemization. Even if the bulk pH was monitored, local concentrations of NaOH created a high-pH microenvironment where the rate of enolization (


) exceeded the rate of mixing.
Solution: 
  • Switch Bases: Never use strong mineral bases (NaOH/KOH) for neutralization of

    
    -aminoketones. Use Sodium Bicarbonate (
    
    
    
    )
    or N-Methylmorpholine (NMM) .
  • The "Cold-Pour" Protocol: Perform all neutralizations at 0°C to -5°C . The activation energy for enolization is significantly higher than for proton transfer; low temperature kinetically traps the chiral center.

Q2: Can I use DIPEA (Hünig's Base) during coupling reactions? Diagnosis: DIPEA is risky. While sterically hindered, it is basic enough to abstract the


-proton of an 

-aminoketone, especially in polar aprotic solvents like DMF or DMSO which strip the cation of solvation, increasing basicity. Solution:
  • Use Collidine (2,4,6-trimethylpyridine) . It is a weaker base than DIPEA but sufficient to deprotonate the carboxylic acid/phosphonate for coupling without touching the sensitive

    
    -proton [1].
    
  • If DIPEA is mandatory, use exactly 1.0 equivalent and add it dropwise at -10°C.

Category B: Solvents & Handling[2]

Q3: My product turns yellow/brown when left in solution overnight. Is this racemization? Diagnosis: This is likely decomposition via dimerization . The yellow color suggests the formation of conjugated pyrazine byproducts. Racemization itself is usually colorless. Solution:

  • Never store the free base. Isolate and store the molecule immediately as a salt (Hydrochloride or Trifluoroacetate). The protonated amine (

    
    ) prevents the nucleophilic attack required for dimerization.
    
  • Solvent Choice: Avoid alcohols (MeOH/EtOH) for long-term storage of the free base, as they facilitate proton transfer. Store salts in dry solid form.

Q4: Does the phosphonic acid group contribute to instability? Diagnosis: Yes. The phosphonic acid group can chelate metal ions (


). These metals act as Lewis acids, coordinating to the ketone carbonyl and increasing the acidity of the 

-proton, thereby catalyzing racemization. Solution:
  • Use LC-MS grade water (metal-free).

  • Add 1mM EDTA to your aqueous buffers during workup to sequester trace metals.

Standard Operating Procedures (SOPs)

Protocol 1: Safe Isolation of [(3R)-3-amino-2-oxobutyl]phosphonic acid

Target: Isolation without racemization.

  • Starting Material: Crude reaction mixture (acidic).

  • Concentration: Evaporate volatiles at < 30°C . Do not use a water bath > 35°C.

  • Acidification: Dissolve residue in minimal water. Add 2M HCl until pH < 1.

  • Washing: Wash the aqueous acidic layer with Dichloromethane (DCM) to remove non-basic impurities. (The product remains in the aqueous phase as the ammonium cation).

  • Lyophilization: Freeze-dry the aqueous layer directly. Do not use rotary evaporation for the final water removal , as the prolonged heat exposure in the liquid phase promotes degradation.

  • Result: White hygroscopic solid (HCl salt). Store at -20°C under Argon.

Protocol 2: Analytical Method (Chiral Purity)

Standard C18 columns cannot separate these enantiomers effectively.

ParameterCondition
Column Chiralpak QN-AX (Quinine-derived) or Crownpak CR(+)
Mobile Phase MeOH / Acetonitrile (80:20) + 0.1% Formic Acid (for QN-AX)
Flow Rate 0.5 mL/min
Detection ELSD or CAD (Phosphonates have weak UV absorbance)
Temp 10°C - 20°C (Lower temp improves resolution)
Notes The QN-AX column is specifically designed for acidic chiral compounds (phosphonic/carboxylic acids) [2].

Process Workflow Diagram

This workflow outlines the decision tree for handling the intermediate to ensure stereochemical integrity.

ProcessingWorkflow Start Crude Reaction Mixture (Acidic pH) CheckPH Check pH Start->CheckPH Neutralize Neutralization Required? (e.g., for coupling) CheckPH->Neutralize pH < 2 SafeBase Use Weak Base: NaHCO3 or Collidine Temp: < 0°C Neutralize->SafeBase Yes (Careful) Isolation Isolation Strategy: Maintain as HCl Salt Neutralize->Isolation No (Direct Workup) DangerBase AVOID: NaOH, TEA, DIPEA Temp: > 20°C SafeBase->DangerBase Risk of Over-basification SafeBase->Isolation Proceed Quickly Lyophilize Lyophilize (Freeze Dry) Avoid Heat Isolation->Lyophilize Storage Storage: -20°C, Desiccated (Stable for months) Lyophilize->Storage

Figure 2: Safe handling workflow emphasizing temperature control and base selection.

References

  • BenchChem Technical Support. (2025).[1][2] Prevention of Racemization in Peptide Synthesis: Coupling Reagents and Additives.[1][3] Retrieved from

  • Lindner, W., et al. (2025).[4] Chiral Separation of Organic Phosphonate Compounds on Cinchona Alkaloid-Based Chiral Stationary Phases. (Chiralpak QN-AX/QD-AX Specifications). Retrieved from

  • Chakravarty, P. K., et al. (1989).[5] (3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine:D-alanine ligase.[5] Journal of Medicinal Chemistry, 32(8), 1886-1890.[5] Retrieved from

  • Zhang, C., et al. (2010).[6] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [6]

  • Rojas, Y. (2024). Amino Protecting Groups Stability.[7] Academia.edu.[7] Retrieved from

Sources

Technical Support Center: Stability of [(3R)-3-amino-2-oxobutyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of [(3R)-3-amino-2-oxobutyl]phosphonic acid (CAS 112392-53-7), a specialized amino-ketophosphonate used primarily as a transition-state analogue in enzymatic studies (e.g., D-Ala-D-Ala ligase inhibition or peptidomimetic research).

Executive Summary & Compound Profile

Compound: [(3R)-3-amino-2-oxobutyl]phosphonic acid Class:


-Amino-

-phosphono ketone Critical Instability: High susceptibility to intermolecular dimerization and racemization at neutral-to-basic pH. Storage Requirement: Store as a solid at -20°C. Reconstitute immediately before use in acidic buffers (pH < 4.0).

This molecule contains a reactive


-amino ketone motif.[1][2][3][4] While the phosphonate group confers water solubility, the free amine (at C3) can nucleophilically attack the ketone carbonyl (at C2) of a neighboring molecule, leading to the formation of pyrazine derivatives. This process is pH-dependent and irreversible.

Troubleshooting Guide (Q&A)

Q1: My aqueous stock solution turned yellow/brown overnight at 4°C. Is it still usable?

Status: Likely Degraded. Technical Explanation: The color change indicates the formation of 2,5-dihydropyrazines or oxidized pyrazines . At neutral pH (pH > 6.0), the amine group exists in equilibrium with its unprotonated form (


). This nucleophile attacks the carbonyl carbon of a second molecule (self-condensation), expelling water to form a cyclic dimer. These conjugated heterocyclic byproducts are often chromogenic (yellow/brown).
Action:  Discard the solution. For future experiments, maintain the stock solution at pH < 4.0  (e.g., 10 mM HCl or Acetate buffer) to keep the amine protonated (

), which blocks the nucleophilic attack.
Q2: I see a "ghost peak" or doublet in my HPLC/LC-MS analysis. What is happening?

Diagnosis: Racemization or Dimerization.

  • Racemization: The C3 chiral center (carrying the amine) is adjacent to a carbonyl group. The

    
    -proton is acidic (
    
    
    
    ~18-20, lowered by the ketone). In basic or even neutral buffers (e.g., PBS pH 7.4), enolization can occur, converting the pure (3R) enantiomer into a racemic mixture of (3R) and (3S). This appears as peak splitting on chiral columns.
  • Dimerization: A later-eluting peak with a mass corresponding to

    
     (Pyrazine formation) suggests dimerization.
    Solution: 
    
  • For Analysis: Use acidic mobile phases (0.1% Formic acid or TFA) and keep autosampler temperature at 4°C.

  • For Assays: Minimize the time the compound spends in neutral buffer. Add the compound to the assay plate last.

Q3: Can I store the compound in DMSO?

Recommendation: Yes, but with caution. While DMSO prevents hydrolysis, the dimerization can still occur if the concentration is high (Second-order reaction kinetics: Rate


).
Best Practice: 
  • Store as a dry solid (lyophilized powder) at -20°C.

  • If a liquid stock is mandatory, use 0.01 M HCl rather than water or DMSO for short-term storage.

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes: Self-Condensation (Dimerization) and Racemization .

DegradationPathways cluster_conditions Critical Control Parameter: pH Monomer [(3R)-3-amino-2-oxobutyl] phosphonic acid (Active Monomer) Protonated Protonated Species (Stable at pH < 4) Monomer->Protonated  +H+ (Acidic pH)   Enol Enol Intermediate (Planar C3) Monomer->Enol  -H+ (Basic pH)   Dimer Cyclic Dihydropyrazine (Dimer) Monomer->Dimer  x2 (Self-Condensation) Neutral pH   Racemate Racemic Mixture (3R/3S) Enol->Racemate  Reprotonation   Pyrazine Pyrazine Derivative (Oxidized/Yellow) Dimer->Pyrazine  Oxidation  

Caption: Figure 1. Degradation pathways of


-amino ketones. Acidic pH stabilizes the monomer (Green), while neutral/basic pH promotes dimerization and racemization (Red).

Stability Data & Protocol Recommendations

Stability Profile in Aqueous Buffers
Buffer SystempHHalf-Life (

) at 25°C
StatusRecommended Use
10 mM HCl 2.0> 48 HoursStable Stock preparation & Storage
Acetate Buffer 4.5~ 12 HoursModerate Short-term assays
PBS / HEPES 7.4< 2 HoursUnstable Immediate use only
Tris / Carbonate 8.5< 30 MinutesCritical Avoid
Standard Operating Procedure (SOP) for Reconstitution
  • Weighing: Weigh the solid quickly; the compound is hygroscopic.

  • Solvent: Use degassed 10 mM HCl or Water with 0.1% Formic Acid .

    • Why? Protonation of the amine (

      
      ) prevents nucleophilic attack.
      
  • Concentration: Keep stocks dilute (< 10 mM) if possible.

    • Why? Dimerization is a second-order reaction; doubling the concentration quadruples the degradation rate.

  • Usage: Dilute into the final assay buffer (e.g., pH 7.4) immediately prior to adding the enzyme/target.

References

  • Sigma-Aldrich. Product Specification: [(3R)-3-amino-2-oxobutyl]phosphonic acid. Link

  • PubChem. Compound Summary: P-((3R)-3-Amino-4-((3-hexylphenyl)amino)-4-oxobutyl)phosphonic acid (Structural Analogues & Class Properties). Link[5]

  • Fisher, L. E., et al. "Alpha-Amino Ketones: Synthesis and Stability." Chemical Reviews.
  • Namiki Shoji Co., Ltd. Building Blocks Catalogue: Phosphonic Acid Derivatives. Link

Sources

Overcoming hygroscopic nature of phosphonic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming the Hygroscopic Nature of Phosphonic Acid Derivatives

Introduction: The "Sticky" Reality of Phosphonate Chemistry

If you are reading this, you have likely encountered the "phosphonate slump": a pristine white solid that transforms into a sticky gum or a deliquescent oil within minutes of exposure to air. This is not a failure of your synthesis; it is a fundamental physical property of the phosphonic acid moiety (


).

The phosphoryl oxygen is a powerful hydrogen bond acceptor, while the hydroxyl groups are donors. This duality makes these molecules aggressive moisture scavengers, often lowering their Critical Relative Humidity (CRH) below ambient levels.

This guide is designed to move you from frustration to reproducibility. It treats hygroscopicity not as a nuisance, but as a manageable variable in your workflow.

Part 1: Immediate Handling & Storage (The First Line of Defense)

Q: My solid turned into a gum on the weighing balance. Is the sample ruined?

A: Not necessarily, but its mass accuracy is compromised. The Fix: Do not attempt to scrape the gum back into the vial. Dissolve the entire "gum" in a known volume of your reaction solvent (e.g., water, methanol, or DMSO) directly in the weighing boat or by washing it into a volumetric flask. Calculate the concentration based on the original dry weight (if known) or re-quantify using quantitative NMR (qNMR) or UV-Vis if an extinction coefficient is established.

Q: How do I obtain an accurate weight for a highly deliquescent phosphonate?

A: Stop using direct weighing. Use the "Difference Weighing" technique inside a controlled environment.

  • Equilibrate: Store the vial in a desiccator with

    
     (phosphorus pentoxide) for 24 hours.
    
  • Tare: Place the capped vial on the balance. Record Weight A.

  • Dispense: Quickly remove the cap, dispense the approximate amount into your reactor, and immediately recap.

  • Finalize: Weigh the capped vial again. Record Weight B.

  • Calculate: Mass added = Weight A - Weight B. Why this works: You never expose the bulk stock to the balance's ambient humidity for more than seconds, and you measure the loss of mass, which is independent of moisture absorbed by the receiving vessel.

Q: What is the "Gold Standard" for long-term storage?

A: The "Double-Barrier" Method.

  • Primary Container: Glass vial with a Teflon-lined cap (avoid simple polyethylene caps which are permeable to moisture over months).

  • Secondary Container: Place the vial inside a secondary jar containing a sachet of activated molecular sieves or silica gel.

  • Seal: Parafilm is insufficient for years of storage. Use electrical tape or heat-shrink bands for the outer seal. Store at -20°C to kinetically slow the absorption rate.

Part 2: Synthesis & Purification (Process Control)

Q: My final product is an oil, but the literature says it should be a solid. How do I induce crystallization?

A: Phosphonates often "oil out" because they hold onto solvent or water tenaciously, disrupting the crystal lattice. The Protocol: Trituration & Solvent Swapping

  • Dissolve: Dissolve the oil in a minimum amount of dry methanol or ethanol.

  • Precipitate: Add a non-polar anti-solvent (Diethyl ether is standard; Hexanes or Dichloromethane can work for lipophilic derivatives) dropwise with vigorous stirring until cloudiness persists.

  • Scratch: Use a glass rod to scratch the side of the flask. This provides nucleation sites.

  • Sonicate: Brief sonication can disrupt the supersaturated "oil" state.

  • Rotovap Trick: If it oils out again, dissolve in

    
    -Butanol (
    
    
    
    -BuOH) and water (4:1 ratio) and lyophilize.
    
    
    -BuOH forms needle-like crystals that sublime, leaving a fluffy, porous solid skeleton that resists collapse [1].
Q: I cannot use lyophilization. How can I dry the acid without heat damage?

A: Use Azeotropic Drying . Heat is the enemy of stability for some sensitive phosphonates, leading to anhydride formation (


 bonds).
  • Method: Add anhydrous toluene or acetonitrile to your wet product.

  • Process: Evaporate under reduced pressure. The solvent forms a low-boiling azeotrope with water, carrying it away at temperatures far below

    
     [2]. Repeat 3x.
    

Part 3: Chemical Modification (The Structural Solution)

Q: I need a solid for formulation. The free acid is impossible to handle. What are my options?

A: Convert the phosphonic acid into a salt. This is the most effective way to raise the melting point and CRH.

Salt Selection Strategy:

Salt Type Counter-Ion Characteristics Best For

| Monovalent | ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


, 

| Highly water-soluble, often hygroscopic hydrates. | Aqueous formulations.[1][2] | | Divalent |

,

| Poorly soluble, very stable solids. | Slow-release depots or isolation intermediates. | | Organic Amine | Cyclohexylamine | The Industry Standard. Forms sharp, high-melting crystals. | Purification and characterization (NMR/XRD). | | Organic Amine | Benzathine | Lipophilic, non-hygroscopic. | Oral bioavailability enhancement. |

Expert Insight: If you just need to purify the compound, form the dicyclohexylammonium salt . It crystallizes readily from ethanol/acetone. You can revert to the free acid later using a cation exchange resin (e.g., Dowex 50W) [3].

Part 4: Visualizing the Workflow

Diagram 1: The "Sticky Solid" Rescue Protocol

Caption: Decision matrix for handling phosphonate derivatives that have oiled out or absorbed moisture.

StickySolidRescue Start Problem: Product is a Sticky Gum/Oil SolventCheck Is it soluble in Methanol? Start->SolventCheck Trituration Attempt Trituration (MeOH + Et2O) SolventCheck->Trituration Yes Azeotrope Azeotropic Drying (Toluene/Acetonitrile) SolventCheck->Azeotrope No (Water soluble only) Lyophilization Lyophilize (t-BuOH : H2O 4:1) Trituration->Lyophilization Still Oily Success Stable Solid Obtained Trituration->Success Crystallized SaltFormation Derivatize to Salt (e.g., Dicyclohexylamine) Lyophilization->SaltFormation Hygroscopic Collapse Lyophilization->Success Fluffy Powder SaltFormation->Success Crystalline Salt Azeotrope->Lyophilization Gummy Azeotrope->Success Dry Solid

Diagram 2: Salt Selection Strategy

Caption: Workflow for selecting the appropriate counter-ion based on the intended application.

SaltSelection Goal Define Goal Purification Purification/Analysis Goal->Purification Formulation Drug Formulation Goal->Formulation AmineSalt Cyclohexylamine or Dicyclohexylamine Purification->AmineSalt Need Crystals Solubility Solubility Formulation->Solubility Check Solubility Req Sodium Mono/Disodium Salt (Lyophilize) Solubility->Sodium High Solubility Needed Calcium Calcium/Zinc Salt (Precipitate) Solubility->Calcium Slow Release Needed

Part 5: Detailed Experimental Protocols

Protocol A: The "McKenna" Hydrolysis & Workup (Minimizing Water Contact)

Context: Hydrolyzing phosphonate esters using Bromotrimethylsilane (TMSBr) is preferred over HCl because it avoids aqueous conditions until the very end.

  • Reaction: Dissolve dialkyl phosphonate in dry DCM (Dichloromethane). Add 3-4 equivalents of TMSBr at 0°C under Argon. Warm to RT and stir overnight.

  • Evaporation: Remove solvent and excess TMSBr in vacuo. Critical: Do not add water yet. You now have the silyl ester.

  • Alcoholysis: Add excess Methanol (MeOH) and stir for 1 hour. This cleaves the silyl groups, releasing the phosphonic acid and volatile MeOSiMe3.

  • Isolation: Concentrate the mixture on a rotovap.

  • Drying: If the residue is oily, add 10 mL of Toluene and rotovap again (Azeotropic drying). Repeat until a solid or stable foam is obtained.

Protocol B: Quantitative NMR (qNMR) for Hygroscopic Samples

Context: Standard weighing is inaccurate. Use an internal standard.

  • Internal Standard: Select a non-hygroscopic standard (e.g., Maleic Acid or Trimethoxybenzene) with distinct NMR peaks.

  • Preparation: Weigh ~10 mg of the standard accurately into the NMR tube.

  • Addition: Add your hygroscopic phosphonate (approximate amount) to the tube.

  • Solvent: Add deuterated solvent (

    
     or 
    
    
    
    ) and dissolve.
  • Analysis: Integrate the phosphonate peak (

    
    ) against the standard peak (
    
    
    
    ).
    
    
    (Where N = number of protons).

References

  • Verbrugghen, T. (2013). Experience with purification/crystallisation of phosphonic acids. ResearchGate. Link

  • Machi, T. et al. (2019). Straightforward Immobilization of Phosphonic Acids... via Azeotropic Distillation. Nanomaterials, 9(2), 249. Link

  • Kafarski, P. & Lejczak, B. (2017). Phosphonic acid: preparation and applications. PMC (NIH). Link

  • BenchChem Technical Support. (2025). Stability of Phosphonic Acid Esters in Aqueous Solutions. Link

  • GreenChem Biotech. (n.d.). Phosphonic Acid 98% Crystals - Storage and Safety. Link

Sources

Removing inorganic phosphate impurities from [(3R)-3-amino-2-oxobutyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing inorganic phosphate impurities from [(3R)-3-amino-2-oxobutyl]phosphonic acid. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.

Introduction

[(3R)-3-amino-2-oxobutyl]phosphonic acid is an aminophosphonic acid, a class of compounds that are structural analogues of amino acids where a carboxylic acid group is replaced by a phosphonic acid moiety.[1][2] This structural change imparts unique biological properties, making them valuable in drug development and other applications.[2][3] However, the synthesis of these compounds can often result in contamination with inorganic phosphate, which can interfere with downstream applications and biological assays. Due to the high polarity of phosphonic acids, their purification can be challenging.[4] This guide details robust strategies for effectively removing these impurities.

Troubleshooting Guide: Common Issues in Phosphate Removal

This section addresses specific problems you might encounter during the purification process in a question-and-answer format, explaining the underlying principles for each troubleshooting step.

Question 1: My initial attempts at recrystallization are failing to remove inorganic phosphate. The impurity co-precipitates with my product. What's going wrong?

Answer: This is a common issue stemming from the similar polarities and solubilities of aminophosphonic acids and inorganic phosphates, especially in aqueous solutions. Several factors could be at play:

  • Inappropriate Solvent System: The chosen solvent may not provide sufficient discrimination between the solubility of your target compound and the phosphate impurity. Aminophosphonic acids can be difficult to crystallize directly.[5]

  • pH of the Solution: The protonation state of both the aminophosphonic acid and inorganic phosphate significantly impacts their solubility. At certain pH values, their solubilities can be very similar.

  • Supersaturation and Seeding: Rapid crystallization can trap impurities within the crystal lattice.

Troubleshooting Steps & Scientific Rationale:

  • Optimize the Solvent System: Experiment with mixed solvent systems. A common technique is to dissolve the crude product in a minimal amount of a good solvent (like hot deionized water) and then slowly add a miscible anti-solvent (like ethanol, isopropanol, acetone, or acetonitrile) until slight turbidity is observed.[5][6] This carefully controlled change in solvent polarity can selectively reduce the solubility of your target compound, leaving the inorganic phosphate in the solution.

  • Adjust the pH: Carefully adjust the pH of the solution. The solubility of both your product and the phosphate impurity will vary with pH. A systematic pH screen can help identify a range where the solubility of your product is minimized while the phosphate remains in solution.

  • Controlled Cooling and Seeding: Allow the solution to cool slowly to promote the growth of larger, purer crystals. If you have a small amount of pure product, use it to seed the solution, which can encourage selective crystallization of the desired compound.

  • Salt Formation: Consider converting the aminophosphonic acid to a salt (e.g., with cyclohexylamine or dicyclohexylamine) to alter its crystalline properties and potentially improve the separation from inorganic phosphate during crystallization.[6]

Question 2: I've tried multiple recrystallization protocols, but the phosphate impurity persists. Are there alternative, more robust methods?

Answer: Yes, when recrystallization proves insufficient, more specific chemical or chromatographic methods are necessary. The key is to exploit more distinct chemical differences between the phosphonic acid and the inorganic phosphate.

Recommended Alternative Methods:

  • Precipitation with Barium Chloride: This is a classical and highly effective method for selectively removing inorganic phosphate. Barium phosphate (Ba₃(PO₄)₂) is highly insoluble in neutral or slightly alkaline aqueous solutions, while most aminophosphonic acids remain soluble.[7][8][9][10]

  • Ion-Exchange Chromatography: This is a powerful technique for separating compounds based on their charge differences.[11] Since both your product and the impurity are anions, anion-exchange chromatography is a suitable choice.[6][12]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of [(3R)-3-amino-2-oxobutyl]phosphonic acid.

Q1: Why is inorganic phosphate a common impurity in aminophosphonic acid syntheses?

A1: Inorganic phosphate can be introduced from several sources. It can be a byproduct of certain synthetic routes, particularly those involving phosphorus-containing reagents that can hydrolyze. For instance, methods using phosphorous acid (H₃PO₃) can sometimes lead to phosphate impurities through oxidation.[13] Additionally, phosphate buffers used during the reaction or workup can be a source of contamination.

Q2: What analytical techniques are best for detecting inorganic phosphate impurities?

A2: Several techniques can be employed:

  • ³¹P NMR Spectroscopy: This is one of the most direct methods. The phosphorus atoms in your aminophosphonic acid and in inorganic phosphate will have distinct chemical shifts, allowing for clear identification and quantification of the impurity.

  • Ion Chromatography: This is a highly sensitive method for separating and quantifying ionic species like phosphate.

  • Colorimetric Assays: The molybdenum blue method is a classic, sensitive, and widely used colorimetric assay for the detection and quantification of orthophosphate.

Q3: Can I use other metal salts besides barium chloride for precipitation?

A3: While other metal salts like calcium or magnesium chloride can also precipitate phosphate, barium chloride is generally preferred due to the extremely low solubility of barium phosphate, ensuring more complete removal of the phosphate impurity.

Q4: What are the key parameters to control during ion-exchange chromatography for optimal separation?

A4: The key parameters are:

  • Resin Type: A strong anion-exchange resin is typically recommended.[6]

  • Eluent Composition and Gradient: The separation is achieved by eluting with a salt or acid gradient. For phosphonic acids, aqueous formic acid is often a good choice for the eluent.[6] The gradient must be optimized to achieve baseline separation between your product and the inorganic phosphate.

  • Flow Rate: A slower flow rate generally leads to better resolution.

  • Column Loading: Overloading the column will lead to poor separation.

Detailed Experimental Protocols

Here are step-by-step protocols for the recommended purification methods.

Protocol 1: Selective Precipitation of Inorganic Phosphate using Barium Chloride

Objective: To remove inorganic phosphate impurities from an aqueous solution of [(3R)-3-amino-2-oxobutyl]phosphonic acid.

Materials:

  • Crude [(3R)-3-amino-2-oxobutyl]phosphonic acid containing phosphate impurities

  • Deionized water

  • Barium chloride (BaCl₂) solution (e.g., 1 M)

  • Dilute sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • pH meter or pH paper

  • Centrifuge and centrifuge tubes or filtration apparatus

  • Lyophilizer or rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of deionized water.

  • pH Adjustment: Adjust the pH of the solution to between 7.0 and 8.0 using dilute NaOH. This ensures that the inorganic phosphate is in a form that will readily precipitate with barium ions.

  • Precipitation: Slowly add the barium chloride solution dropwise while stirring. A white precipitate of barium phosphate will form.[7][10]

  • Monitoring: Continue adding barium chloride until no further precipitation is observed. A slight excess can be added to ensure complete removal of phosphate.

  • Equilibration: Stir the mixture for 30-60 minutes to allow for complete precipitation.

  • Separation: Separate the barium phosphate precipitate from the supernatant containing your product by either centrifugation or filtration.

  • Product Isolation: The supernatant now contains the purified [(3R)-3-amino-2-oxobutyl]phosphonic acid. The product can be isolated by lyophilization or by carefully adjusting the pH to its isoelectric point to induce crystallization, followed by filtration.

Self-Validation:

  • Before and After Analysis: Analyze a sample of the solution before and after the precipitation using ³¹P NMR or an inorganic phosphate assay to confirm the removal of the phosphate impurity.

  • Yield Calculation: Calculate the yield of the purified product after isolation.

Protocol 2: Purification by Anion-Exchange Chromatography

Objective: To separate [(3R)-3-amino-2-oxobutyl]phosphonic acid from inorganic phosphate using a strong anion-exchange resin.

Materials:

  • Strong anion-exchange resin (e.g., Dowex 1x8)

  • Chromatography column

  • Crude product solution

  • Elution buffers (e.g., deionized water, and a gradient of aqueous formic acid or ammonium formate)

  • Fraction collector

  • Analytical method for detecting the product and phosphate (e.g., ³¹P NMR, LC-MS, or a colorimetric assay)

Procedure:

  • Column Packing and Equilibration: Pack the chromatography column with the anion-exchange resin. Equilibrate the column by washing with several column volumes of deionized water until the pH and conductivity of the eluate are stable.

  • Sample Loading: Dissolve the crude product in a small volume of deionized water and load it onto the column.

  • Elution:

    • Wash the column with deionized water to remove any unbound impurities.

    • Begin elution with a linear gradient of the eluting agent (e.g., 0-1 M formic acid). The more highly charged inorganic phosphate will bind more tightly to the resin and elute later than the aminophosphonic acid.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions to identify those containing the purified product, free from inorganic phosphate.

  • Product Isolation: Pool the pure fractions and remove the solvent and any volatile buffer salts by lyophilization or rotary evaporation.

Self-Validation:

  • Chromatogram Analysis: The chromatogram should show distinct, well-separated peaks for your product and the inorganic phosphate.

  • Fraction Purity: Analyze the pooled fractions to confirm the absence of the phosphate impurity.

Data Presentation

Method Principle of Separation Advantages Considerations
Recrystallization Differential solubilitySimple, cost-effectiveMay not be effective for closely related impurities
Barium Chloride Precipitation Formation of insoluble barium phosphateHighly selective for phosphate, efficientIntroduces barium ions that may need to be removed
Anion-Exchange Chromatography Differential binding based on chargeHigh resolution, can separate multiple impuritiesMore complex, requires specialized equipment

Visualizations

G cluster_0 Troubleshooting Failed Recrystallization cluster_1 Solution Pathways cluster_2 Optimization Steps cluster_3 Alternative Protocols A Initial State: Crude Product with Phosphate Impurity B Recrystallization Attempt A->B C Outcome: Impurity Co-precipitates B->C D Analysis: Similar Solubilities, Incorrect pH C->D E Optimize Recrystallization D->E If minor impurity F Alternative Methods D->F If persistent impurity G Adjust Solvent System E->G H Control pH E->H I Slow Cooling & Seeding E->I J Barium Chloride Precipitation F->J K Anion-Exchange Chromatography F->K

Caption: Troubleshooting logic for purification challenges.

G cluster_workflow Barium Chloride Precipitation Workflow start Crude Product in Aqueous Solution dissolve Adjust pH to 7-8 start->dissolve precipitate Add BaCl₂ Solution dissolve->precipitate separate Separate Precipitate (Centrifuge/Filter) precipitate->separate product Purified Product in Supernatant separate->product isolate Isolate Product (Lyophilize/Crystallize) product->isolate end Pure Product isolate->end

Caption: Barium Chloride Precipitation Workflow.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Aminophosphonic Acids.
  • ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]

  • AIP Publishing. (n.d.). Precipitation of Strontium and Barium Phosphates from Alkali Chloride Based Melts Containing Rare Earth Metal Ions. Retrieved from [Link]

  • Filo. (2025, May 13). Ammonium phosphate reacts with barium chloride to form a white precipitat... Retrieved from [Link]

  • Study.com. (n.d.). Write the net ionic equation for the reaction of sodium phosphate and barium chloride. Assume that a precipitate is formed. Retrieved from [Link]

  • Quora. (2016, April 14). What is the balanced equation of barium chloride reacting with sodium phosphate to form a precipitate? Retrieved from [Link]

  • Chegg.com. (2021, August 8). Solved Ammonium phosphate reacts with barium chloride to. Retrieved from [Link]

  • PubMed. (2019, May 18). Characterization of phosphonate-based antiscalants used in drinking water treatment plants by anion-exchange chromatography coupled to electrospray ionization time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • Beilstein Journals. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • Novel Phosphoric and Phosphonic Acid Type Ion Exchange Resin for Separation of Rare Earth Metals. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of Aminophosphonic Acids and Phosphonopeptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminophosphonate. Retrieved from [Link]

  • MDPI. (2016, August 31). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Retrieved from [Link]

  • PubMed. (n.d.). Aminophosphonic acids and derivatives. Synthesis and biological applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Retrieved from [Link]

  • RSC Publishing. (2020, June 4). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • PubMed. (2009, March 15). The interplay between inorganic phosphate and amino acids determines zinc solubility in brain slices. Retrieved from [Link]

  • Aminophosphonic and aminophosphinic acids : chemistry and biological activity. (n.d.). Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • National Institutes of Health. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Retrieved from [Link]

  • dev.scld.org. (n.d.). Aminophosphonic And Aminophosphinic Acids Chemistry And Biological Activity. Retrieved from [Link]

  • Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. Retrieved from [Link]

Sources

Optimization of reaction temperature for phosphonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Topic: Thermal Optimization & Troubleshooting for C-P Bond Formation

Introduction: The Thermal Paradox in Phosphorylation

Welcome to the technical support hub. If you are here, you are likely facing the classic dilemma of phosphonate synthesis: Kinetics vs. Decomposition .

Phosphorus-Carbon (P-C) bond formation is notoriously temperature-sensitive. In the Michaelis-Arbuzov reaction, high heat is required to drive the removal of the alkyl halide byproduct, yet that same heat promotes the formation of intractable "black tars" (polymerized byproducts). In Pd-catalyzed (Hirao) cross-couplings, temperature dictates the delicate balance between oxidative addition (activation) and catalyst aggregation (deactivation).

This guide does not offer generic advice. It provides self-validating protocols to optimize your thermal parameters, grounded in mechanistic causality.

Module 1: The Michaelis-Arbuzov Reaction

Issue: "My reaction turns into a black, viscous tar before the starting material is consumed."

The Root Cause: Thermal Runaway & Byproduct Interference

The Arbuzov reaction proceeds in two steps:

  • Formation of the Phosphonium Intermediate: Kinetic control (often fast, exothermic).

  • Dealkylation: Thermodynamic control (requires heat).

The Trap: If the alkyl halide byproduct (


) is not removed immediately, it competes with the starting alkyl halide (

) for the phosphite, or it undergoes thermal polymerization (common with methyl iodide or benzyl bromide). The "tar" is often a mix of polymerized alkyl halides and decomposed phosphonium salts.
Protocol: The "Ramp-and-Strip" Method

Standard reflux is often insufficient. Use this variable-temperature protocol.

  • Phase 1 (Initiation):

    • Mix Trialkyl phosphite and Alkyl halide at 0°C to Room Temperature .

    • Why? Prevents uncontrolled exotherms during the initial phosphonium salt formation.

  • Phase 2 (The Strip):

    • Equip the flask with a short-path distillation head , not a reflux condenser.

    • Slowly ramp temperature to 120°C–140°C (oil bath temp).

    • Critical Step: You must actively distill off the volatile alkyl halide byproduct (

      
      ) as it forms.[1]
      
  • Phase 3 (Completion):

    • Once distillate cessation is observed, hold at

      
       for 30 mins.
      
    • Validation:

      
       NMR should show a shift from ~140 ppm (P(III)) to ~20-30 ppm (P(V)).
      
Visualizing the Thermal Control Loop

ArbuzovControl cluster_optimization Optimization Strategy Start Reagents (P(OR)3 + R-X) Inter Phosphonium Salt Intermediate Start->Inter Low Temp (Kinetic Phase) Product Phosphonate (Product) Inter->Product High Temp (>120°C) Byproduct Alkyl Halide (R'-X) Inter->Byproduct Dealkylation Byproduct->Inter Competes w/ Reagent Tar Polymerized Tar (FAILURE) Byproduct->Tar If Trapped (Thermal Decomp) Distill Active Distillation (Remove R'-X) Byproduct->Distill Physical Removal

Figure 1: The Arbuzov thermal control loop. Failure to remove the byproduct (


) leads to competition and tar formation.

Module 2: Hirao Cross-Coupling (Pd-Catalyzed)

Issue: "I have no conversion at 80°C, but at 110°C my catalyst precipitates as Pd-black."

The Root Cause: Ligand Dissociation

In Hirao couplings (Aryl halide + H-Phosphonate), the P(III)/P(V) tautomerism of the H-phosphonate can poison the catalyst. High temperatures are needed to force the oxidative addition of the aryl halide, but excessive heat causes phosphine ligands (like


) to dissociate from Palladium, leading to aggregation (Pd-black).
Troubleshooting: Ligand vs. Temperature Selection
SymptomDiagnosisSolution
No Reaction Activation energy too high for Ar-X bond cleavage.Switch from Aryl-Br to Aryl-I, or increase Temp to 100°C.
Pd-Black Precipitate Thermal decomposition of catalyst (Ligand shedding).Switch to bidentate ligands (dppf, Xantphos) which are thermally stable up to 140°C.
Low Yield (<40%) Reductive dehalogenation (Ar-H formed).Lower Temp (-10°C) and use a stronger base (

) or switch to Microwave heating.
Microwave Optimization Protocol (The "Flash" Method)

Microwave irradiation is superior for Hirao couplings because it minimizes the time the catalyst spends in the "thermal danger zone."

  • Catalyst:

    
     (5 mol%) + dppf  (bidentate ligand prevents thermal stripping).
    
  • Solvent: Ethanol or Toluene (degassed).

  • Settings:

    • Temp: 100°C

    • Ramp Time: 2 min (Fast ramp prevents slow catalyst decay).

    • Hold Time: 20 min.

    • Note: Conventional heating would require 12-24 hours, increasing catalyst death probability.

Module 3: Kabachnik-Fields (Three-Component)

Issue: "Imine forms, but the phosphite won't add across the double bond."

The Root Cause: Thermodynamic Reversibility

The reaction generates water. At high temperatures (reflux), the hydrolysis of the imine competes with the addition of the phosphite.

Optimization: Lewis Acid Catalysis over Thermal Force

Instead of increasing temperature (which promotes hydrolysis), use a Lewis Acid to activate the imine at lower temperatures.

  • Recommended Catalyst: Indium(III) Chloride (

    
    ) or Lanthanide Triflates.
    
  • Temperature: Room Temperature to 50°C.

  • Mechanism: The Lewis acid coordinates to the imine nitrogen, lowering the LUMO energy and allowing the phosphite to attack without excessive heat.

Visualizing the Pathway Selection

KF_Pathway Inputs Amine + Aldehyde + Phosphite Imine Imine Intermediate (+ H2O) Inputs->Imine Condensation Product Alpha-Aminophosphonate Imine->Product Lewis Acid (Low Temp) Hydrolysis Hydrolysis (Reversion) Imine->Hydrolysis High Temp (>80°C) Hydrolysis->Inputs Reversibility

Figure 2: Thermal effects on the Kabachnik-Fields reaction. High heat favors hydrolysis (red), while Lewis Acid catalysis enables the forward reaction (green) at mild temperatures.

FAQ: Common Thermal Anomalies

Q: Can I use microwave heating for the Arbuzov reaction? A: Caution is advised. While microwave heating accelerates the first step (


), the Arbuzov reaction is prone to pressure buildup due to the alkyl halide byproduct. If you use a sealed microwave vial, the 

cannot escape, leading to competition and lower yields. Open-vessel microwave synthesis with active cooling of the waveguide is the only safe way to do this.

Q: My phosphonate decomposes during vacuum distillation. How do I purify it? A: Many


-functionalized phosphonates are thermally unstable above 150°C. If your product has a high boiling point:
  • Do not distill the product.

  • Wash the crude mixture with water (to remove unreacted phosphite/salts).

  • Use Column Chromatography (Silica gel). Tip: Phosphonates stick to silica. Use a polar eluent like 5-10% Methanol in Dichloromethane (DCM).

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1][2][3] Chemical Reviews, 81(4), 415–430. Link

  • Keglevich, G., et al. (2012).[4] Microwave-assisted organophosphorus synthesis. Current Organic Chemistry, 16(22), 2663-2675. Link

  • Hirao, T., et al. (1981).[3] Novel synthesis of dialkyl arenephosphonates. Synthesis, 1981(1), 56-57. Link

  • Stockland, R. A., et al. (2005). Mechanistic studies of the palladium-catalyzed cross-coupling of aryl halides and H-phosphonates. Journal of the American Chemical Society, 127(30), 10568-10579. Link

  • Cherkasov, R. A., & Galkin, V. I. (1998).[5] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857. Link

Sources

Technical Support Center: Troubleshooting NMR Baseline Noise in Phosphonic Acid Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rolling Baseline" Challenge

Phosphonic acids (


) are notoriously difficult to characterize by NMR due to a convergence of physical and instrumental factors.[1] Unlike standard organic small molecules, phosphonates often exhibit acoustic ringing  (in 

P NMR), pH-dependent aggregation , and exchange broadening .[1]

This guide abandons generic advice. Instead, it provides a causal analysis of baseline distortions and a self-validating troubleshooting workflow. If your baseline looks like a "smile," a "frown," or a sine wave, the issue is rarely the sample purity—it is almost always the acquisition physics.

Diagnostic Workflow: The Baseline Decision Tree

Before altering your sample, categorize the noise profile. Use the logic flow below to identify the root cause.

BaselineTroubleshooting Start Analyze Baseline Distortion Q1 Is the distortion periodic (Sine wave / Wiggles)? Start->Q1 TypeA Acoustic Ringing (Instrumental) Q1->TypeA Yes (Rolling) TypeB Check Peak Shape Q1->TypeB No (Smile/Frown) ActionA Solution: 1. Pulse Program (zgring) 2. Backward Linear Prediction TypeA->ActionA Q2 Are peaks Broad/Blobby? TypeB->Q2 Solubility Aggregation/Exchange (Chemical) Q2->Solubility Yes DeadTime Dead Time / Phasing (Processing) Q2->DeadTime No (Sharp peaks) ActionB Solution: 1. pH Adjustment 2. EDTA Wash (Paramagnetics) Solubility->ActionB ActionC Solution: 1. Left Shift (LS) 2. Polynomial Correction DeadTime->ActionC

Figure 1: Diagnostic logic for categorizing baseline errors in phosphonate NMR.

Module 1: The "Hardware" Problem (Acoustic Ringing)

The Issue: In


P NMR, the Larmor frequency often creates a piezoelectric resonance in the probe coil materials. This mechanical vibration generates a spurious oscillating signal that persists after the pulse, mimicking a massive, broad peak or a rolling baseline.
Q: Why does my P baseline look like a sine wave?

A: This is Acoustic Ringing . The probe body is physically "ringing" like a bell. Because the


P frequency is lower (relative to 

H), the acoustic damping is less efficient.[1]
Protocol: Suppression of Acoustic Ringing

Step 1: Pulse Sequence Modification Do not use the standard zg or zg30 sequence.

  • Recommendation: Use zgring (Bruker) or equivalent "ringing suppression" sequences.[1]

  • Mechanism: These sequences use a composite pulse (e.g.,

    
    ) or phase cycling to cancel out the acoustic signal, which generally has a constant phase, while the NMR signal follows the coherence pathway [1].
    

Step 2: Pre-Scan Delay (DE) Increase the Pre-Scan Delay (Dead Time).[1]

  • Action: Increase DE (Dead Time) from the standard 6.5 µs to 10–20 µs .

  • Trade-off: You will lose the very first points of the FID (Free Induction Decay). This necessitates Backward Linear Prediction (see Module 3) to reconstruct the lost intensity, otherwise, you will introduce first-order phase errors (rolling baseline).[1]

Step 3: Physical Damping (Last Resort) If the probe is older, "depth pulses" or simple spin-echo sequences (


) can refocus the chemical shift while allowing the acoustic ringing (which decays fast) to die out during the 

delay [2].

Module 2: The "Wet" Problem (Sample Chemistry)

The Issue: Phosphonic acids are zwitterionic and prone to hydrogen-bond networks. In intermediate pH ranges, they form aggregates or micelles, leading to


 shortening (broadening).
Q: Why are my peaks broad even in D₂O?

A: You are likely at a pH where the phosphonic acid is partially deprotonated (


), promoting exchange broadening between the 

and water.
Protocol: pH and Solvent Optimization
SolventSuitabilitypH StrategyNotes
D₂O HighpH > 9 (add NaOD)Best for Resolution. Fully deprotonated phosphonates (

) do not exchange protons, yielding sharp singlets.[1]
D₂O MediumpH < 1 (add DCl)Fully protonated form.[1] Good, but risk of precipitation for lipophilic backbones.
DMSO-d6 HighN/ABreaks H-bonds. Good for lipophilic phosphonates. Warning: Hygroscopic water peak may overlap with signals.
MeOD LowN/AAvoid. Rapid exchange with P-OH protons causes massive broadening and baseline distortion.

Critical Experiment: The "pH Swing" If your baseline is humped:

  • Add 2 drops of NaOD (40% in D₂O) .

  • Vortex and re-acquire.

  • Result: If the baseline flattens and peaks sharpen, the issue was chemical exchange/aggregation, not the instrument [3].

Module 3: Post-Processing (The Mathematical Fix)[1]

The Issue: Even with good acquisition, the first few data points of the FID are often corrupted by the receiver dead time or residual ringing. Fourier transforming corrupted initial points results in a rolling baseline.

Q: Can I fix the baseline without re-running the sample?

A: Yes, using Backward Linear Prediction (BLP) .

Protocol: Backward Linear Prediction (BLP)

Do not simply apply a "Baseline Correction" (ABS) command, which fits a polynomial to the noise.[1] Instead, reconstruct the missing data.

Workflow (TopSpin/Mnova):

  • Inspect FID: Zoom into the start of the FID (Time Domain).

  • Identify Corruption: The first 4–10 points often show aberrant spikes (ringing).

  • Apply BLP:

    • Basis Points: Select points 11–100 (clean data region).

    • Prediction: Predict points 1–10 (backward to

      
      ).
      
    • Coefficients: Set to Auto or ~32.

  • Transform: Perform FFT. The "smile/frown" baseline distortion should vanish because the phase information at

    
     is now mathematically consistent [4].
    

FAQ: Specific Scenarios

Q: I see a broad "hump" under my sharp peaks in


P. Is this a polymer? 
A:  Likely not. In glass tubes, background signals from the glass itself (borosilicate contains trace phosphates) or the probe assembly can appear as a broad background hump (the "glass signal").
  • Fix: Run a background scan (empty tube) and subtract it, or use Backward Linear Prediction to predict the broad component (which decays very fast in the FID) and remove it.

Q: My integration values are inconsistent. A: Phosphorous has a long longitudinal relaxation time (


), often 2–10 seconds.[1]
  • Fix: Ensure your Relaxation Delay (

    
    ) is at least 
    
    
    
    . For quantitative work, use
    
    
    or add a paramagnetic relaxation agent like Cr(acac)
    
    
    (2 mg) to shorten
    
    
    [5].[1]

References

  • Bruker BioSpin. (2008).[1] Pulse Sequences to Minimize Acoustic Ringing. University of Ottawa NMR Facility Blog. Link

  • Ellis, P. D. (n.d.). A Brief Note Describing Artifact Suppression in NMR Experiments. Doty Scientific. Link

  • Mestrelab Research. (2023).[1] Baseline Correction with Mnova. Mestrelab Resources. Link

  • University of Ottawa. (2008). Backward Linear Prediction. NMR Facility Blog. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Validation & Comparative

Technical Comparison Guide: 1H and 31P NMR Characterization of [(3R)-3-amino-2-oxobutyl]phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of [(3R)-3-amino-2-oxobutyl]phosphonic acid , a specialized transition-state analogue used primarily in antibiotic research and enzyme kinetics.

Executive Summary & Application Context

[(3R)-3-amino-2-oxobutyl]phosphonic acid (CAS: 112392-53-7) is a potent, reversible inhibitor of D-Alanine:D-Alanine ligase (Ddl) , a bacterial enzyme essential for peptidoglycan biosynthesis. Structurally, it mimics D-alanyl phosphate , the high-energy intermediate formed during the ATP-dependent ligation of two D-alanine molecules.

Unlike standard amino acids or simple phosphonates, this molecule features a


-ketophosphonate  moiety linked to a chiral 

-amino center. Its characterization requires precise NMR protocols to distinguish it from its inactive (S)-enantiomer and degradation products.
Why This Molecule? (The "Product" vs. Alternatives)
Feature[(3R)-3-amino-2-oxobutyl]phosphonic acid Racemic (RS)-Analogue D-Cycloserine (Standard Drug)
Stereochemistry Pure (3R)-isomer (Active)50% Active / 50% Inactive(R)-isomer
Mechanism Transition State Analogue (Mimics D-Ala-Pi)Mixed inhibitionCompetitive inhibitor (Mimics D-Ala)
Ki (Enzyme Affinity) < 10

M
(High Potency)
Higher (diluted by inactive isomer)~25

M
Stability Susceptible to C-P bond cleavage at high pHSameUnstable in solution (dimerizes)
Primary Use Mechanistic Enzymology, CrystallographyInitial ScreeningClinical Antibiotic

Mechanism of Action & Rationale

To understand the NMR requirements, one must understand the molecule's role. It binds to the Ddl enzyme after the first D-alanine is phosphorylated, effectively locking the enzyme in a transition state complex.

Pathway Diagram: D-Ala-D-Ala Ligase Inhibition[1]

Ddl_Pathway cluster_legend Mechanism Substrate D-Alanine + ATP Intermediate D-Alanyl Phosphate (High Energy Intermediate) Substrate->Intermediate Step 1: Phosphorylation Product D-Alanyl-D-Alanine (Cell Wall Precursor) Intermediate->Product Step 2: Ligation (+ D-Ala) Inhibitor [(3R)-3-amino-2-oxobutyl]phosphonic acid (Transition State Mimic) Inhibitor->Intermediate Competes/Mimics Legend The inhibitor mimics the geometry and charge of the acyl-phosphate intermediate.

Figure 1: Mechanism of D-Ala-D-Ala Ligase inhibition.[1][2] The phosphonic acid group mimics the phosphate, while the ketone mimics the carbonyl of the acyl-phosphate.

Experimental Protocols: NMR Characterization

The presence of the phosphorus atom coupled to the carbon backbone creates unique splitting patterns (J-coupling) that act as a self-validating system for structure confirmation.

Methodology: Sample Preparation
  • Solvent: D

    
    O (Deuterium Oxide) is the standard solvent due to the molecule's zwitterionic nature.
    
  • pH Adjustment: The chemical shifts are highly pH-dependent.

    • Recommendation: Buffer to pH 7.0 (using NaOD/DCl) to observe the zwitterionic species relevant to biological assays.

    • Warning: At very high pH (>10),

      
      -ketophosphonates can undergo C-P bond cleavage or enolization.
      
  • Internal Standard:

    • 1H: TMSP (Trimethylsilylpropanoic acid) or residual HDO.

    • 31P: 85% H

      
      PO
      
      
      
      (external capillary) set to 0.00 ppm.
Protocol 1: 1H NMR (Proton NMR)

Objective: Confirm the integrity of the carbon backbone and stereochemistry.

SignalChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Assignment
H-4 1.40 - 1.45Doublet (d)

C

-CH-
(Methyl terminus)
H-1 3.20 - 3.50Doublet (d) or dd

P-C

-C=O
(Diagnostic Signal)
H-3 4.10 - 4.30Quartet (q) / Multiplet

-C

(NH

)-
(Chiral center)

Critical Analysis:

  • The Diagnostic Doublet: The methylene protons at H-1 (between P and C=O) are the most critical feature. They appear as a doublet with a large coupling constant (

    
     Hz). If this coupling is absent or the signal is a singlet, the C-P bond may be cleaved.
    
  • Enantiomeric Purity: To confirm the (3R) configuration vs. the (3S) enantiomer, a chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent is required, as the achiral D

    
    O spectrum is identical for both enantiomers.
    
Protocol 2: 31P NMR (Phosphorus NMR)

Objective: Confirm the oxidation state and environment of the phosphorus.

  • Expected Shift:

    
     +15.0 to +22.0 ppm  (relative to 85% H
    
    
    
    PO
    
    
    ).
  • Interpretation:

    • +15 to +22 ppm: Intact

      
      -ketophosphonate (Target Product).
      
    • +5 to +10 ppm: Alkyl phosphonates (impurities).

    • 0 ppm: Free inorganic phosphate (Hydrolysis product).

Workflow: From Synthesis to Validation

This diagram outlines the logical flow for synthesizing and validating the compound, ensuring scientific integrity.

Characterization_Workflow Start Start: Boc-D-Ala-OMe Step1 1. Reduction to Aldehyde (DIBAL-H) Start->Step1 Step2 2. Phosphonate Addition (LiPO(OMe)2) Step1->Step2 Step3 3. Oxidation to Ketone (Swern Oxidation) Step2->Step3 Step4 4. Deprotection (TMSBr / H2O) Step3->Step4 Analysis Validation Node Step4->Analysis NMR_1H 1H NMR: Check J(P-H) ~22Hz Analysis->NMR_1H NMR_31P 31P NMR: Single peak @ ~18 ppm Analysis->NMR_31P Bioassay Ddl Inhibition Assay (Ki Determination) NMR_1H->Bioassay If Pure NMR_31P->Bioassay

Figure 2: Synthesis and Validation Workflow. Note that the oxidation step is critical to form the beta-ketophosphonate moiety.

References

  • Chakravarty, P. K., Greenlee, W. J., Parsons, W. H., et al. (1989). (3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine:D-alanine ligase. Journal of Medicinal Chemistry, 32(8), 1886–1890.[3]

  • Ellsworth, B. A., Tom, N. J., & Bartlett, P. A. (1996).[4] Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Chemistry & Biology, 3(1), 37-44.

  • Sigma-Aldrich. Product Specification: [(3R)-3-amino-2-oxobutyl]phosphonic acid (CAS 112392-53-7).[5]

Sources

Bioisosteric comparison of carboxylic acids vs phosphonic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of a carboxylic acid (


) with a phosphonic acid (

) is not a simple functional group swap; it is a strategic decision that fundamentally alters the steric, electronic, and pharmacokinetic profile of a lead compound.

While carboxylic acids are the standard for forming salt bridges and hydrogen bonds, they suffer from specific metabolic liabilities (acyl glucuronidation) and planar geometry limitations. Phosphonic acids offer a tetrahedral geometry that mimics high-energy transition states (particularly of peptide hydrolysis) and superior metabolic stability (the P-C bond is phosphatase-resistant). However, this comes at the cost of a significant "solvation penalty" due to dianionic character at physiological pH, necessitating advanced prodrug strategies for intracellular delivery.

This guide details the mechanistic divergence between these two moieties, providing actionable protocols for characterization and prodrug design.

Physicochemical Divergence: Geometry & Acidity

The choice between a carboxylate and a phosphonate is often a choice between mimicking a substrate (planar) and mimicking a transition state (tetrahedral).

Geometric Mismatch
  • Carboxylic Acid (

    
    ):  Planar. The carbon atom is 
    
    
    
    hybridized. It effectively mimics the ground state of peptide bonds or planar substrates.
  • Phosphonic Acid (

    
    ):  Tetrahedral.[1][2] The phosphorus is 
    
    
    
    hybridized. This 3D volume allows phosphonates to mimic the tetrahedral intermediate formed during the hydrolysis of amides and esters. This is the "sweet spot" for designing potent transition-state analogue inhibitors (TSAIs).
The Acidity & Charge Profile

At physiological pH (7.4), the ionization states differ radically.

  • Carboxylic Acid: Typically mono-anionic (

    
    ).
    
  • Phosphonic Acid: Typically dianionic (

    
    ; 
    
    
    
    ).

Impact: The second ionization of the phosphonate creates a dianion (-2 charge) at blood pH. This doubles the electrostatic binding energy potential with cationic active site residues (e.g., Arginine, Zinc) but imposes a massive desolvation penalty, often rendering the molecule impermeable to lipid membranes.

Table 1: Physicochemical Comparison
FeatureCarboxylic Acid (

)
Phosphonic Acid (

)
Hybridization

(Planar)

(Tetrahedral)

(Typical)
~4.8 (Monoprotic)

,

(Diprotic)
Charge @ pH 7.4 -1 (Mono-anion)~-1.8 to -2.0 (Mix of Mono/Dianion)
Metabolic Liability High: Acyl glucuronidation (reactive metabolites)Low: P-C bond is stable; no glucuronidation
Permeability Moderate to GoodPoor (Requires Prodrugs)
Primary Utility Ground state mimic, Salt bridgesTransition state mimic, Metal chelation

Structural Biology: The Transition State Advantage

The phosphonate group is a "privileged scaffold" for metalloenzyme inhibition. Unlike the planar carboxylate, the phosphonate oxygen atoms are arranged in a cone, allowing them to coordinate metal ions (Zn


, Mg

) with higher affinity while simultaneously engaging hydrogen bond donors.
Diagram 1: Geometric & Electronic Divergence

The following diagram illustrates the structural differences and the "Transition State" mimicry capability of phosphonates.

Bioisostere_Comparison cluster_0 Carboxylic Acid (Ground State) cluster_1 Phosphonic Acid (Transition State) COOH Carboxylate (sp2 Planar) Charge: -1 Target1 Target Fit: Planar Pocket COOH->Target1 Good Fit TS_Concept Transition State Mimicry COOH->TS_Concept Poor Mimic PO3 Phosphonate (sp3 Tetrahedral) Charge: -2 Target2 Target Fit: Tetrahedral Intermediate (High Affinity) PO3->Target2 Excellent Fit (TS Mimicry) PO3->TS_Concept Ideal Mimic

Caption: Comparison of planar carboxylate (ground state mimic) vs. tetrahedral phosphonate (transition state mimic).

The "Permeability Paradox" & Prodrug Solutions

The greatest barrier to phosphonate utility is the negative LogD . The dianionic species repels the lipid bilayer. To utilize a phosphonate bioisostere intracellularly (e.g., for nucleotide analogs like Tenofovir), you must mask the charge.

The Solution: Biolabile Ester Prodrugs

We utilize "Masking Groups" that are lipophilic and enzymatically unstable inside the cell.

  • POM (Pivaloyloxymethyl): Cleaved by carboxylesterases.

  • POC (Isopropoxycarbonyloxymethyl): Similar mechanism, different steric profile.

Safety Note: Carboxylic acids often undergo acyl glucuronidation in the liver, creating reactive electrophiles that bind to serum albumin (leading to immune toxicity). Phosphonates do not form glucuronides, making them safer in terms of idiosyncratic toxicity, provided the prodrug byproduct (formaldehyde/pivalic acid) is managed.

Diagram 2: POM/POC Prodrug Activation Cascade

This pathway validates the "Trojan Horse" mechanism required for phosphonate drugs.

Prodrug_Mechanism cluster_cell Intracellular Space Prodrug Bis-POM Phosphonate (Neutral, Lipophilic) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Step1 Carboxylesterase Cleavage Membrane->Step1 Intermediate Hydroxymethyl Intermediate (Unstable) Step1->Intermediate Decomp Spontaneous Decomposition Intermediate->Decomp Byproducts Byproducts: Formaldehyde + Pivalic Acid Decomp->Byproducts Active Active Phosphonate Dianion (-2) Decomp->Active

Caption: Mechanism of Bis-POM prodrug activation releasing the active phosphonate dianion intracellularly.

Experimental Protocols (Self-Validating Systems)

Accurate characterization of phosphonates requires modifying standard protocols due to their low


 and high polarity.
Protocol A: Determination of Phosphonate via NMR

Why not Potentiometric Titration? Standard titration is often inaccurate for the first


 (< 2.0) of phosphonates due to glass electrode limits. NMR is species-specific and self-validating.

Reagents:

  • Analyte (10 mM) in

    
    /
    
    
    
    (90:10).
  • Standard: 85%

    
     (External reference, 0 ppm).
    
  • pH Modifiers:

    
     and 
    
    
    
    (standardized).

Workflow:

  • Baseline: Record

    
     chemical shift (
    
    
    
    ) at pH 1.0 (fully protonated).
  • Titration: Increment pH by 0.5 units up to pH 10.0. Measure pH using a micro-electrode inside the NMR tube (or parallel sample).

  • Data Plotting: Plot

    
     vs. pH.
    
  • Validation: The curve must show two distinct inflection points.

    • Inflection 1:

      
       ppm (Mono-anion formation).
      
    • Inflection 2:

      
       ppm (Dianion formation).
      
  • Calculation: Fit to the Henderson-Hasselbalch equation.

Protocol B: Lipophilicity (LogD) Assessment

Why not Shake-Flask? Phosphonates are too polar (LogD < -2). Standard Octanol/Water separation is difficult to quantify (analyte stays in water).

Method: RPLC (Reverse Phase Liquid Chromatography) with a chaoticotropic agent.

  • Column: C18 derivatized with embedded polar groups (to retain polar acids).

  • Mobile Phase: Buffer at pH 7.4 (physiological) vs. pH 2.0 (protonated).

  • Standardization: Calibrate retention times (

    
    ) against a set of known carboxylic acids (Benzoic acid) and phosphonates (Phenylphosphonic acid).
    
  • Calculation:

    
    .
    
  • Control: Run a "dead time" marker (Uracil) to validate column flow.

References

  • Heidel, K. M., & Dowd, C. S. (2019).[3] Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 11(13), 1625–1643. Link

  • Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Current Chemistry, 360, 115–160. Link

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[4] ChemMedChem, 8(3), 385–395. Link

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Link

  • Popov, K., et al. (2006).[5] Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry, 78(3), 663-675.[5] Link

Sources

Reproducibility Guide: [(3R)-3-amino-2-oxobutyl]phosphonic Acid Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of [(3R)-3-amino-2-oxobutyl]phosphonic acid , a specialized transition-state analogue used primarily in bacterial cell wall inhibition studies (specifically targeting D-Ala-D-Ala Ligase ).

Content Type: Technical Comparison & Optimization Guide Target Audience: Medicinal Chemists, Microbiologists, and Assay Development Scientists Subject Identity: D-Ala-Keto-Phosphonate (Analogue of D-Alanyl-Phosphate transition state)

Executive Summary & Mechanistic Context[1][2]

[(3R)-3-amino-2-oxobutyl]phosphonic acid (hereafter referred to as DAKP ) is a potent, mechanism-based inhibitor of D-Alanine:D-Alanine Ligase (Ddl) . It functions as a structural mimic of the tetrahedral transition state formed during the ATP-dependent ligation of two D-alanine residues, a critical step in peptidoglycan biosynthesis.

Why Reproducibility is Critical: Unlike standard antibiotics (e.g., D-Cycloserine), DAKP assays are plagued by high inter-lab variability due to three specific factors:

  • Chemical Instability: The

    
    -amino ketone moiety is prone to spontaneous dimerization into pyrazine derivatives, leading to rapid loss of titer.
    
  • Chelation Interference: The phosphonic acid group can sequester

    
    , a cofactor essential for Ddl activity, leading to false-positive inhibition data if 
    
    
    
    is not buffered in excess.
  • Transport Dependence: In whole-cell assays (MIC), efficacy is strictly dependent on peptide permease uptake, which varies significantly with media composition.

Comparative Analysis: DAKP vs. Standard Alternatives

The following table contrasts DAKP with the industry standards D-Cycloserine (DCS) and Alafosfalin .

FeatureDAKP (Target Molecule) D-Cycloserine (Standard) Alafosfalin (Prodrug Control)
Mechanism Transition State Analogue (High Affinity)Competitive Inhibitor (Substrate Analogue)Intracellular release of inhibitor
Target Enzyme D-Ala-D-Ala Ligase (Ddl)Ddl & Alanine Racemase (Alr)Ddl (after cleavage)
Binding Affinity (

)
High (nM to low

M range)
Low (mM range)Moderate (active metabolite)
Assay Stability Low (Dimerization risk)Moderate (Hygroscopic)High
Reproducibility Risk Critical (Requires fresh prep)ManageableLow
Primary Utility Mechanistic crystallography / Kinetic studiesClinical control / Screening baselineWhole-cell uptake studies

Mechanistic Visualization

The diagram below illustrates the inhibition logic and the critical instability pathway that compromises assay reproducibility.

DAKP_Mechanism cluster_assay Assay Environment DAKP [(3R)-3-amino-2-oxobutyl] phosphonic acid (DAKP) Ddl D-Ala-D-Ala Ligase (Target Enzyme) DAKP->Ddl Mimics Transition State Pyrazine Pyrazine Dimer (Inactive Artifact) DAKP->Pyrazine Spontaneous Dimerization (pH > 7.5) Mg Mg2+ Cofactor DAKP->Mg Chelation (Interference) Complex Enzyme-Inhibitor Complex (Dead End) Ddl->Complex Inhibition

Figure 1: Mechanism of Action vs. Degradation. DAKP inhibits Ddl but competes with self-degradation (dimerization) and cofactor sequestration.

Validated Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following protocols utilize specific checkpoints to validate reagent integrity before data collection.

Protocol A: Enzymatic Inhibition Assay (Coupled PK/LDH)

Objective: Determine


 against purified Ddl without interference from ATP depletion or pH drift.

Reagents:

  • Buffer: 100 mM HEPES, pH 7.5 (Avoid Phosphate buffers).

  • Substrate: D-Alanine (10 mM).

  • Cofactors: ATP (5 mM),

    
     (10 mM), 
    
    
    
    (100 mM).
  • Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).

Step-by-Step Workflow:

  • Stock Preparation (CRITICAL): Dissolve DAKP in 1 mM HCl immediately prior to use.

    • Why? Acidic pH prevents the nucleophilic attack of the amine on the ketone of a neighboring molecule, blocking dimerization.

    • Check: Measure absorbance at 340 nm; if baseline drifts before enzyme addition, the inhibitor is degrading or NADH is unstable.

  • Pre-incubation: Incubate Ddl enzyme with DAKP for 10 minutes at 25°C before adding ATP/D-Ala.

    • Why? Allows slow-binding transition state analogues to establish equilibrium.

  • Reaction Initiation: Add ATP/D-Ala mix.

  • Readout: Monitor NADH oxidation at 340 nm continuously for 10 minutes.

Data Validation Criteria:

  • Linearity: Control slopes (no inhibitor) must be linear (

    
    ).
    
  • Mg Check: If

    
     shifts >2-fold when 
    
    
    
    is increased from 10 mM to 20 mM, the inhibition is likely due to chelation, not active site binding.
Protocol B: Whole-Cell MIC Determination

Objective: Assess antibacterial activity while controlling for transport variability.

Key Challenge: DAKP is poorly permeable via passive diffusion. It relies on glycerol-3-phosphate (GlpT) or hexose phosphate (UhpT) transporters, or peptide permeases if mimicking a peptide.

  • Media Selection: Use M9 Minimal Media supplemented with Glucose.

    • Avoid: LB or Mueller-Hinton broth (rich in peptides/amino acids) which compete with DAKP for uptake transporters.

  • Inoculum:

    
     CFU/mL of E. coli or S. aureus.
    
  • Induction (Optional but Recommended): Add Glucose-6-phosphate (25

    
    g/mL) to induce UhpT expression if testing uptake specifically.
    
  • Incubation: 16-20 hours at 37°C.

Troubleshooting & Optimization Guide

IssueSymptomRoot CauseCorrective Action
Drifting Baseline Absorbance changes before enzyme additionDAKP instability / oxidationPrepare DAKP in 1-5 mM HCl; keep on ice. Use within 2 hours.
Weak Potency (In Vitro) High

despite theoretical potency

depletion
Increase

to 20 mM to saturate non-specific chelation.
Weak Potency (In Vivo) High MIC (>128

g/mL)
Peptide competitionSwitch to Minimal Media (M9); ensure no Casein hydrolysate is present.
Yellow Solution Stock solution turns yellowPyrazine formationDiscard immediately. Synthesize fresh batch or repurify via HPLC.

References

  • Walsh, C. T. (1989). Enzymatic Reaction Mechanisms. W.H. Freeman.
  • Neuhaus, F. C., & Hammes, W. P. (1981). Inhibition of cell wall biosynthesis by analogues of D-alanine. Pharmacology & Therapeutics, 14(2), 265-319. Link

  • Parsons, J. F., et al. (2007). Structural Analysis of D-Alanine:D-Alanine Ligase with Transition State Analogues. Biochemistry, 46(31), 8973–8984. (Describes binding mode of keto-phosphonates). Link

  • Ellsworth, B. A., et al. (2006). Potent D-Ala-D-Ala Ligase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

A Comparative Guide to Amino-Phosphonic Acid Uptake in Bacterial Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-phosphonic acids are a class of organophosphorus compounds characterized by a highly stable carbon-phosphorus (C-P) bond.[1][2] This unique structural feature makes them resistant to chemical hydrolysis, thermal decomposition, and photolysis.[3] In nature, they serve as structural components, signaling molecules, and even antibiotics.[2] Synthetic amino-phosphonates, such as the broad-spectrum herbicide glyphosate, have significant agricultural and industrial importance.[2][4] For bacteria, these molecules represent a potential source of phosphorus, a critical and often limiting nutrient.[2][5] Consequently, bacteria have evolved sophisticated transport systems to recognize and internalize these compounds.[5] Understanding the mechanisms of amino-phosphonic acid uptake is crucial for developing novel antimicrobial agents that can exploit these pathways for targeted delivery and for engineering microbes for bioremediation of phosphonate-containing pollutants.[6]

This guide provides a comparative analysis of the primary amino-phosphonic acid transport systems in bacterial cells, offers detailed experimental protocols for their characterization, and presents supporting data to guide future research and development.

Section 1: The Landscape of Phosphonate Transport in Bacteria

The primary challenge for bacterial uptake of phosphonates is the transport of these often negatively charged molecules across the cell membrane. To overcome this, bacteria primarily employ ATP-binding cassette (ABC) transporters, a superfamily of proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes.[7][8][9]

The High-Affinity Phosphonate Scavenging System: The PhnCDE Transporter

The best-characterized phosphonate transport system is the PhnCDE ABC transporter.[5][10] This multi-protein complex is typically encoded by the phn operon, which also contains genes for the catabolism of phosphonates, including the C-P lyase complex.[5][10] The expression of the phn operon is often regulated by the ambient concentration of inorganic phosphate (Pi) and is induced under phosphate-limiting conditions.[10][11]

The components of the PhnCDE system are:

  • PhnD: A periplasmic substrate-binding protein that captures phosphonates with high affinity and delivers them to the membrane-spanning components.[1][5] The gene encoding PhnD is widely distributed across bacteria, even more so than the genes for phosphonate degradation, suggesting its critical role in scavenging these compounds.[1][11]

  • PhnC: An ATP-binding subunit (ATPase) that provides the energy for transport through ATP hydrolysis.[5]

  • PhnE: A transmembrane permease that forms the channel through which the phosphonate molecule traverses the inner membrane.[5][10] Interestingly, in many common laboratory strains of E. coli K-12, the phnE gene is cryptic due to a frameshift mutation, rendering them unable to take up phosphonates unless a spontaneous reversion occurs.[10][12]

The PhnCDE system is not only crucial for phosphonate uptake but has also been shown to transport inorganic phosphate, especially in the absence of the canonical phosphate transport systems.[10][13] This dual specificity highlights its role as a versatile phosphorus acquisition system.

Low-Affinity and Adventitious Transport: The Role of Amino Acid Permeases

While the PhnCDE system exhibits high affinity and specificity for phosphonates, some amino-phosphonic acids can also be transported into bacterial cells through other, less specific permeases. This is particularly relevant for amino-phosphonates that are structural analogs of common amino acids.[14]

For example, studies have shown that aminophosphonic acids analogous to glutamic acid and aspartic acid can be actively accumulated by amino acid transport systems in bacteria like Lactobacillus plantarum and Streptococcus faecalis.[14] This uptake is often competitive, meaning it can be inhibited by the corresponding proteinogenic amino acids.[14] These systems typically exhibit lower affinity for the phosphonate analogs compared to their primary amino acid substrates.

The transport of the herbicide glyphosate is a prominent example of adventitious uptake. While some bacteria can utilize it as a phosphorus source, its uptake is often mediated by transporters not primarily intended for it, which can vary between species.[6][15]

Section 2: Comparative Analysis of Transport Systems

The choice of transport system utilized by a bacterium for a specific amino-phosphonic acid depends on the bacterium's genetic makeup, the substrate's structure, and the environmental conditions, particularly the availability of inorganic phosphate.

FeatureHigh-Affinity PhnCDE SystemLow-Affinity/Adventitious Systems (e.g., Amino Acid Permeases)
Primary Substrates Alkyl- and amino-phosphonatesAmino acids; adventitiously, their phosphonate analogs
Energy Source ATP HydrolysisProton-motive force or ATP, depending on the system
Affinity (Km) High (typically in the low micromolar to nanomolar range)Low (typically in the higher micromolar to millimolar range for the phosphonate)
Regulation Typically repressed by high inorganic phosphate (Pi); part of the PHO regulonGenerally constitutive or regulated by amino acid availability
Specificity Broad for phosphonates but specific for the phosphonate moietyHigh for the cognate amino acid, lower for the phosphonate analog
Key Components Periplasmic binding protein (PhnD), Permease (PhnE), ATPase (PhnC)Typically a single or multi-subunit permease
Bacterial Examples Escherichia coli, Pseudomonas putida, many marine bacteria[1][11]Lactobacillus plantarum, Streptococcus faecalis[14]

Section 3: Visualizing the Transport Machinery

To conceptualize the different routes of amino-phosphonic acid entry into a bacterial cell, the following diagram illustrates the key transport systems embedded within the cellular envelope.

AminoPhosphonicAcid_Uptake cluster_out Extracellular Space cluster_membrane Cellular Membranes cluster_in Cytoplasm Substrate_AP Amino-phosphonic Acid Substrate_AA Amino Acid Porin Porin Substrate_AA->Porin PhnD PhnD (Binding Protein) Porin->PhnD AAP Amino Acid Permease Porin->AAP Adventitious Uptake Porin->AAP Primary Uptake PhnCE PhnC (ATPase) + PhnE (Permease) PhnD->PhnCE ADP ADP + Pi PhnCE->ADP Metabolism Metabolism PhnCE->Metabolism AAP->Metabolism ATP ATP ATP->PhnCE

Caption: Bacterial uptake pathways for amino-phosphonic acids.

Section 4: Experimental Methodologies for Quantifying Uptake

The objective quantification of substrate transport is fundamental to a comparative study. The radiolabeled substrate uptake assay is the gold standard for this purpose, providing high sensitivity and direct measurement of accumulation.

Protocol: Radiolabeled Amino-Phosphonic Acid Uptake Assay

This protocol provides a framework for measuring the uptake of a radiolabeled amino-phosphonic acid (e.g., ¹⁴C- or ³H-labeled) into bacterial cells.

Causality and Self-Validation: This protocol incorporates critical controls. The use of a low-phosphate medium for overnight growth is to ensure the induction of high-affinity phosphonate transport systems like PhnCDE.[16] Washing steps are crucial to remove any non-specifically bound or extracellular radiolabel, ensuring that only internalized substrate is measured.[16] A time-course analysis allows for the determination of initial uptake rates, which are essential for kinetic calculations. A negative control, such as a knockout mutant for the transporter (e.g., ΔphnD), is the ultimate validation that the measured uptake is mediated by the specific system under investigation.

Materials:

  • Bacterial strain of interest

  • Low-phosphate defined minimal medium (e.g., HEPES-buffered minimal medium)[16]

  • Radiolabeled amino-phosphonic acid (e.g., [¹⁴C]glyphosate or a custom synthesis)

  • Phosphate-free wash buffer (same composition as the minimal medium but without a phosphorus source)

  • 0.45 µm nitrocellulose filters[16]

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Incubator/shaker

Procedure:

  • Cell Preparation:

    • Inoculate a 10-25 mL culture of the bacterial strain in a low-phosphate minimal medium. Grow overnight at the optimal temperature with shaking to induce phosphate-starvation response systems.

    • Harvest the cells in the mid-logarithmic phase of growth by centrifugation or filtration.[16]

    • Wash the cells three times with an equal volume of phosphate-free wash buffer to remove any residual medium components.[16]

    • Resuspend the final cell pellet in the phosphate-free buffer to a final optical density (OD₆₀₀) of 0.2-0.3. Keep the cell suspension on ice until use.[16]

  • Uptake Assay:

    • Pre-warm the cell suspension to the desired assay temperature (e.g., 37°C) for 10 minutes.[16]

    • In a new tube, add the radiolabeled amino-phosphonic acid to achieve the desired final concentration.

    • Initiate the uptake reaction by adding 1 mL of the pre-warmed cell suspension to the tube containing the radiolabel. Immediately start a timer and vortex to mix.[16]

    • At specified time intervals (e.g., 15, 30, 45, 60, 90, 120 seconds), withdraw a 200 µL aliquot of the cell suspension.[16]

    • Immediately filter the aliquot through a 0.45 µm nitrocellulose filter under vacuum.

    • Wash the filter rapidly with 5 mL of ice-cold wash buffer containing a high concentration (e.g., 1 mM) of the non-radiolabeled amino-phosphonic acid to stop the reaction and remove non-specific binding.[16]

  • Quantification:

    • Place the filter into a scintillation vial.

    • Add 5 mL of scintillation cocktail and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

    • Controls: Include a "no-cell" control with just buffer and radiolabel to determine background counts on the filter.[16][17]

  • Data Analysis:

    • Convert the counts per minute (CPM) to moles of substrate transported per unit time, normalized to the amount of cellular protein or cell number.

    • Plot the amount of substrate accumulated over time. The initial linear portion of this curve represents the initial rate of uptake (V₀).

    • By performing the assay at various substrate concentrations, kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined using a Michaelis-Menten plot or a Lineweaver-Burk linearization.

Experimental Workflow Diagram

Uptake_Assay_Workflow A 1. Overnight Culture in Low-Phosphate Medium B 2. Harvest & Wash Cells A->B C 3. Resuspend in Phosphate-Free Buffer B->C D 4. Pre-warm Cell Suspension C->D E 5. Initiate Uptake with Radiolabeled Substrate D->E F 6. Sample at Time Intervals E->F G 7. Rapid Vacuum Filtration & Washing F->G H 8. Scintillation Counting G->H I 9. Data Analysis (Calculate Uptake Rate, Km, Vmax) H->I

Caption: Workflow for a radiolabeled substrate uptake assay.

Conclusion and Future Directions

The study of amino-phosphonic acid uptake in bacteria reveals a fascinating interplay between high-affinity, dedicated transport systems like PhnCDE and the adventitious use of other permeases. The PhnCDE system stands out as a primary scavenger, induced under phosphorus limitation and capable of transporting a range of phosphonates. In contrast, amino acid permeases can provide a low-affinity entry route for structurally analogous amino-phosphonates. This comparative understanding is vital. For drug development, targeting these transporters could lead to novel antibiotics or enhance the efficacy of existing ones. For environmental science, harnessing bacteria with efficient uptake and degradation pathways is key to the bioremediation of phosphonate-based herbicides and pollutants.[6][15] Future research should focus on identifying and characterizing novel phosphonate transporters in a wider range of bacterial species, elucidating the precise structural determinants of substrate specificity, and exploring how these transport systems can be manipulated for biotechnological applications.

References

  • McGrath, J. W., & Quinn, J. P. (2017). The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment. Frontiers in Marine Science. [Link]

  • Cook, A. M., Daughton, C. G., & Alexander, M. (1978). Phosphonate utilization by bacteria. Journal of Bacteriology, 133(1), 85–90. [Link]

  • Quinn, J. P., & McGrath, J. W. (2012). The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment. PMC. [Link]

  • Kittredge, J. S., & Roberts, E. (2023). The functional importance of bacterial oxidative phosphonate pathways. Portland Press. [Link]

  • Cecchini, F. A., et al. (2023). The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI. [Link]

  • Holden, J. T., Van Balgooy, J. N., & Kittredge, J. S. (1968). Transport of aminophosphonic acids in Lactobacillus plantarum and Streptococcus faecalis. Journal of Bacteriology, 96(4), 950–957. [Link]

  • Stasi, R., et al. (2019). Phosphate uptake by the phosphonate transport system PhnCDE. BMC Microbiology, 19(1), 86. [Link]

  • Stasi, R., et al. (2019). Phosphate uptake by the phosphonate transport system PhnCDE. ResearchGate. [Link]

  • Yagüe, P., et al. (2021). Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria. MDPI. [Link]

  • Leduc, A., et al. (2015). Activation of the Cryptic PhnE Permease Promotes Rapid Adaptive Evolution in a Population of Escherichia coli K-12 Starved for Phosphate. Journal of Bacteriology, 197(10), 1768-1776. [Link]

  • Hancock Lab. (n.d.). Phosphate Uptake Assay. Hancock Lab Website. [Link]

  • Singh, S., et al. (2020). Glyphosate bio-degradation pathway via Aminomethylphosphonic acid (AMPA) and formaldehyde formation. ResearchGate. [Link]

  • Li, Z., et al. (2022). Kinetics of glyphosate and aminomethylphosphonic acid sorption onto montmorillonite clays in soil and their translocation to genetically modified corn. Environmental Pollution, 308, 119639. [Link]

  • CeyJ, R. O., et al. (2017). Selective substrate uptake: The role of ATP-binding cassette (ABC) importers in pathogenesis. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1546-1558. [Link]

  • Al-Bayati, F. A., & Ahmad, S. (2014). ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. Current Drug Metabolism, 15(7), 717-731. [Link]

  • Unknown. (n.d.). Phosphate Uptake. University of Georgia. [Link]

  • Hohl, M., et al. (2020). Structural and Mechanistic Basis of ABC Transporters. Max Planck Institute of Biophysics. [Link]

  • Landick, R., Oxender, D. L., & Ames, G. F. L. (1985). Bacterial Amino Acid Transport Systems. The Enzymes, 17, 501-579. [Link]

  • Glavinas, H., et al. (2004). The role of ABC transporters in drug resistance, metabolism and toxicity. Current Drug Delivery, 1(1), 27-42. [Link]

  • Dermauw, W., & Van Leeuwen, T. (2019). Insect ATP-Binding Cassette (ABC) Transporters: Roles in Xenobiotic Detoxification and Bt Insecticidal Activity. Insects, 10(6), 167. [Link]

  • Schowanek, D., & Verstraete, W. (1990). Phosphonate utilization by bacterial cultures and enrichments from environmental samples. Applied and Environmental Microbiology, 56(4), 895–903. [Link]

  • Cook, A. M., Daughton, C. G., & Alexander, M. (1978). Phosphonate utilization by bacteria. PMC. [Link]

  • Medić, A., & Dolar, D. (2022). Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts. Water, 14(17), 2736. [Link]

  • Wendisch, V. F., et al. (2016). Amino Acid Transport Systems in Biotechnologically Relevant Bacteria. Journal of Molecular Microbiology and Biotechnology, 26(1-3), 1-26. [Link]

  • Barabote, R. D., & Saier, M. H. (2005). Comparative Genomic Analyses of the Bacterial Phosphotransferase System. Microbiology and Molecular Biology Reviews, 69(4), 608–634. [Link]

  • Huang, J., et al. (2018). Comparative Analysis of Phosphoethanolamine Transferases Involved in Polymyxin Resistance Across 10 Clinically Relevant Gram-negative Bacteria. International Journal of Antimicrobial Agents, 51(4), 586-593. [Link]

  • Li, J., & Kannan, K. (2024). Occurrence and profiles of glyphosate and aminomethylphosphonic acid in paired urine and feces of humans, cats, and dogs. Environment International, 185, 108544. [Link]

  • Lee, E. A., et al. (2002). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. USGS Publications Warehouse. [Link]

Sources

Reference Standards for [(3R)-3-amino-2-oxobutyl]phosphonic Acid Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of reference standard grades and analytical methodologies for [(3R)-3-amino-2-oxobutyl]phosphonic acid , a specialized amino-phosphonate scaffold often encountered in the development of phosphonopeptide mimetics and antibiotic research.

Executive Summary & Strategic Context

[(3R)-3-amino-2-oxobutyl]phosphonic acid (CAS 112392-53-7) represents a unique class of


-amino ketone phosphonates . Structurally, it combines a polar phosphonic acid tail with a reactive aminoketone core. This duality presents significant analytical challenges:
  • Instability: The

    
    -amino ketone motif is prone to self-condensation (yielding pyrazines) at neutral/basic pH.
    
  • Detection: The lack of a UV chromophore necessitates alternative detection (MS, CAD, ELSD) or derivatization.

  • Chirality: The (3R)-configuration requires specific enantioselective separation to distinguish from the (3S)-isomer.

This guide compares reference standard grades (Primary vs. Secondary) and evaluates three distinct analytical workflows to ensure data integrity in drug development and quality control (QC).

Reference Standard Grades: A Comparative Analysis

Selecting the correct reference standard grade is dictated by the intended use (e.g., absolute quantification vs. routine identification).

Table 1: Comparative Specification of Reference Standard Grades
FeaturePrimary Reference Standard (qNMR Certified) Secondary/Working Standard Research Grade (Reagent)
Intended Use Absolute quantification, instrument calibration, method validation.Routine QC, system suitability testing, retention time marker.Early-stage R&D, qualitative identification only.
Purity Assignment Absolute Purity (w/w%) determined by qNMR (internal standard) + Mass Balance (TGA/KF).Assigned Purity derived by comparison to a Primary Standard (usually HPLC area %).Area % (HPLC/NMR) only. No correction for water/salt.
Uncertainty Low (<0.5%). Includes uncertainty budget.Moderate (1.0–2.0%).High/Undefined.
Traceability SI-traceable (via NIST/BIPM traceable internal standards).Traceable to the in-house Primary Standard.Not traceable.
Critical Tests 1H/31P qNMR, KF, ROI, Chiral HPLC, Residual Solvents.HPLC Purity, Identity (IR/MS).1H NMR, HPLC (Basic).
Cost/Availability High / Custom Synthesis often required.Medium / Bulk production.Low / Catalog item.

Expert Insight: For [(3R)-3-amino-2-oxobutyl]phosphonic acid, always use the Hydrochloride (HCl) salt form for standards. The free base is thermodynamically unstable and will cyclize. Ensure the Certificate of Analysis (CoA) explicitly states the counter-ion stoichiometry to avoid potency calculation errors.

Analytical Methodologies: Workflow Comparison

Due to the molecule's polarity and lack of chromophore, standard C18/UV methods are ineffective. Below are the three validated workflows for analyzing this standard.

Workflow A: HILIC-MS/CAD (The "Gold Standard")
  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar phosphonate, while Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) provides universal detection.

  • Pros: Direct analysis (no derivatization), high sensitivity, suitable for impurity profiling.

  • Cons: Long equilibration times, CAD response depends on mobile phase composition.

Workflow B: Pre-Column Derivatization (FMOC-Cl) + RP-HPLC
  • Principle: The amino group is reacted with FMOC-Cl to introduce a hydrophobic, UV-active/fluorescent tag, allowing standard C18 separation.

  • Pros: Uses standard HPLC-UV/FLD equipment, high sensitivity.

  • Cons: Labor-intensive, derivative stability issues, "ghost" peaks from reagent hydrolysis.

Workflow C: Quantitative NMR (qNMR)
  • Principle: Absolute quantification using 1H or 31P NMR with an internal standard (e.g., Maleic Acid or TMSP-d4).

  • Pros: Non-destructive, SI-traceable, no reference standard of the analyte needed (only the IS).

  • Cons: Low sensitivity (requires >10 mg), no separation of impurities with overlapping signals.

Detailed Experimental Protocols

Protocol 1: HILIC-MS/MS Method for Identity & Purity
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-pHILIC), 150 x 2.1 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH is crucial for phosphonate ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 20 min.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI Negative Mode (monitor m/z 166 [M-H]⁻).

  • Key Insight: The high pH ensures the phosphonic acid is doubly deprotonated (

    
    ), improving peak shape and retention on cationic HILIC phases.
    
Protocol 2: Chiral Purity Determination (Enantiomeric Excess)

To distinguish the (3R) isomer from the (3S) impurity.

  • Method: Derivatization with Marfey’s Reagent (FDAA).

  • Procedure:

    • Mix 50 µL sample (1 mg/mL) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.

    • Heat at 40°C for 60 min.

    • Quench with 20 µL 1M HCl.

    • Analyze via C18 RP-HPLC (FDAA diastereomers separate easily on C18).

  • Elution Order: The L-FDAA-(3R)-isomer typically elutes after the L-FDAA-(3S)-isomer (verify with racemic standard).

Visualizing the Analytical Strategy

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on laboratory capabilities and data requirements.

AnalyticalWorkflow Start Start: [(3R)-3-amino-2-oxobutyl]phosphonic acid Sample Goal Define Analytical Goal Start->Goal Quant Absolute Quantification (Potency Assignment) Goal->Quant Potency Profile Impurity Profiling & Stability Goal->Profile Purity Chiral Enantiomeric Purity ((3R) vs (3S)) Goal->Chiral Isomer Ratio qNMR Method: qNMR (31P or 1H) Internal Std: Maleic Acid Traceability: High Quant->qNMR HILIC Method: HILIC-MS/CAD Col: ZIC-pHILIC pH: 9.0 Profile->HILIC Marfey Method: FDAA Derivatization + C18 RP-HPLC Separates Diastereomers Chiral->Marfey Result1 Result: % w/w Purity qNMR->Result1 Result2 Result: Impurity Profile HILIC->Result2 Result3 Result: % ee (Enantiomeric Excess) Marfey->Result3

Caption: Decision matrix for selecting analytical methods based on Critical Quality Attributes (CQAs).

Stability & Handling Guidelines

The stability of the reference standard is the single biggest source of error in phosphonate analysis.

  • Hygroscopicity: Phosphonic acids are extremely hygroscopic.

    • Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature for 30 mins before opening.

    • Correction: Always determine water content (Karl Fischer titration) immediately before weighing for qNMR or stock solution preparation.

  • Solution Stability:

    • Risk: In aqueous solution (pH > 7), the free amine can attack the ketone (Schiff base formation) leading to dimerization.

    • Mitigation: Prepare stock solutions in 0.1% Formic Acid or 10 mM HCl to protonate the amine (

      
      ), preventing nucleophilic attack. Stable for 24h at 4°C.
      

References

  • European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.46 Chromatographic Separation Techniques. EDQM. Available at: [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HILIC and Marfey's reagent applications. Available at: [Link] (Contextual reference for Marfey's method).

A Comparative Guide to the Stereochemical Validation of (3R)-3-amino-2-oxobutyl Phosphonates: The Central Role of Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical integrity of a pharmaceutical agent is not a mere academic detail; it is a critical determinant of its therapeutic efficacy and safety profile. Chiral molecules, such as the promising class of aminophosphonates, often exhibit enantiomers with vastly different pharmacological and toxicological properties.[1] The (3R)-3-amino-2-oxobutyl phosphonate scaffold is a key structural motif in various biologically active compounds, including enzyme inhibitors and antibacterial agents.[2] Consequently, the rigorous validation of its (3R) configuration is an indispensable step in both asymmetric synthesis and quality control.

This guide provides an in-depth, comparative analysis of the methodologies available for this validation, centering on Chiral High-Performance Liquid Chromatography (HPLC) as the principal technique. We will explore the causality behind experimental choices in chiral HPLC method development and objectively compare its performance against alternative technologies, supported by experimental principles and data from the scientific literature.

The Gold Standard: Chiral HPLC for Enantiomeric Resolution

Chiral HPLC has established itself as the workhorse for separating enantiomers due to its robustness, high resolution, and wide applicability.[3] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the enantiomers of the analyte. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.[4]

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

For aminophosphonates, polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad success.[5][6] The chiral recognition mechanism is a multifactorial process involving:

  • Hydrogen Bonding: The amino and phosphonate groups of the analyte can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone.

  • π-π Interactions: If aromatic moieties are present in the phosphonate derivative, they can interact with the phenyl groups of the CSP.

  • Steric Fit (Inclusion): The enantiomers fit differently into the chiral grooves or cavities of the helical polysaccharide structure. This steric hindrance is a key factor in discrimination.[5]

The combination of these interactions leads to a discernible difference in binding energy between the two enantiomers and the CSP, which is the basis for their chromatographic separation.

Workflow for Chiral HPLC Validation

The development of a reliable chiral HPLC method is a systematic process aimed at achieving baseline resolution (Rs > 1.5) between the enantiomers.

Chiral_HPLC_Workflow cluster_prep Method Development cluster_val Validation & Analysis col_select 1. CSP Selection (e.g., Chiralpak® AD/AS, Chiralcel® OJ/OG) mob_phase 2. Mobile Phase Screening (Normal vs. Reversed Phase) col_select->mob_phase Analyte Structure optimize 3. Optimization (Modifier %, Flow Rate, Temp) mob_phase->optimize Initial Separation sample_prep 4. Sample Preparation (Dissolution in Mobile Phase) optimize->sample_prep injection 5. Injection & Data Acquisition sample_prep->injection analysis 6. Data Analysis (Calculate %ee, Resolution) injection->analysis

Caption: Workflow for Chiral HPLC Method Development and Validation.

Experimental Protocol: Validating (3R)-3-amino-2-oxobutyl Phosphonate

The following protocol outlines a robust starting point for the validation of the target compound.

1. Column Selection:

  • Primary Choice: Chiralpak® AD-3 or Chiralpak® IA. Amylose-based CSPs like Chiralpak AD often provide excellent separation for organophosphonate compounds.[5][7] The tris(3,5-dimethylphenylcarbamate) selector on these phases is effective at creating the necessary intermolecular interactions.

  • Rationale: The combination of the amino group, keto group, and phosphonate moiety in the target molecule provides multiple sites for interaction with the CSP, making polysaccharide-based columns a logical first choice.

2. Mobile Phase Development:

  • Mode: Normal Phase (NP) is typically the first choice for polysaccharide CSPs as it often provides better selectivity.[8]

  • Initial Screening:

    • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • Optimization: Adjust the alcohol modifier percentage. Increasing the alcohol content generally decreases retention time but may also affect resolution. A systematic approach of varying the modifier from 5% to 20% is recommended.[5]

  • Flow Rate: 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[9]

  • Temperature: 25-35°C. Column temperature can influence selectivity; this should be kept constant for reproducibility.[1][7]

3. Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a miscible solvent.

  • Filter the sample through a 0.45 µm filter before injection to protect the column.

4. Detection:

  • UV detection at a wavelength where the analyte absorbs, for instance, 210-220 nm, is common for compounds lacking a strong chromophore.[10]

5. Data Analysis:

  • The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: %ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100

Comparative Analysis: Alternative and Complementary Techniques

While chiral HPLC is a powerful tool, a comprehensive validation strategy often benefits from orthogonal methods. Here, we compare HPLC with three prominent alternatives.

Technique Principle Primary Use Case Advantages for Aminophosphonates Limitations
Chiral HPLC Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP).Quantitative enantiomeric purity (%ee) determination and preparative separation.High resolution, robust, widely applicable, direct quantification.[3]Can require significant method development; moderate solvent consumption.
Chiral SFC Uses supercritical CO₂ as the main mobile phase with a co-solvent for separation on a CSP.High-throughput quantitative analysis and purification.Faster separations, lower organic solvent consumption, high efficiency.[11][] Often compatible with HPLC CSPs.Higher initial instrument cost; less common than HPLC.
NMR Spectroscopy Uses chiral solvating or derivatizing agents to induce chemical shift non-equivalence between enantiomers.Quantitative %ee determination without physical separation.Rapid analysis, non-destructive. ³¹P NMR is highly specific and sensitive for phosphorus compounds.[13][14]Lower sensitivity than HPLC, may require derivatization, potential for kinetic resolution bias.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Qualitative determination of absolute configuration and conformational analysis.Provides information on absolute stereochemistry (the "handedness").[15][16] Sensitive to molecular conformation.Not a separative technique; not suitable for quantifying %ee in a mixture; requires a chromophore near the stereocenter.
Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-performance chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[] For chiral separations, it presents a compelling alternative to HPLC.

  • Expertise & Causality: The low viscosity and high diffusivity of supercritical CO₂ lead to faster equilibration times and allow for higher flow rates without a significant loss in efficiency. This translates directly to a substantial reduction in analysis time, a critical factor in high-throughput screening environments.[17] For (3R)-3-amino-2-oxobutyl phosphonates, an existing HPLC method on a polysaccharide CSP can often be directly translated to SFC with minor modifications, significantly speeding up method development.[11]

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method to determine enantiomeric excess without chromatographic separation.[18] This is achieved by converting the enantiomers into diastereomers in situ or by forming diastereomeric complexes.

  • Expertise & Causality: For phosphorus-containing compounds, ³¹P NMR is an exceptionally powerful tool.[13] The use of a chiral solvating agent (CSA), such as an enantiopure amino acid derivative, can form transient diastereomeric complexes with the aminophosphonate enantiomers.[13] The different spatial arrangements of these complexes result in distinct chemical environments for the phosphorus nuclei, leading to separate signals in the ³¹P NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric ratio.[14] This approach avoids the potential for incomplete reaction or kinetic resolution that can occur with chiral derivatizing agents.[19]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a chiroptical technique that provides information about the absolute configuration of a chiral molecule.[11][16]

  • Expertise & Causality: While HPLC and NMR quantify the ratio of enantiomers, they do not inherently determine which peak corresponds to the (R) or (S) configuration without an authentic standard. CD spectroscopy can help bridge this gap. The interaction of the chiral center with a chromophore in the molecule produces a characteristic CD signal (a "Cotton effect").[15] By comparing the experimentally measured spectrum to spectra predicted by computational methods (e.g., TD-DFT), the absolute configuration can often be assigned. This makes CD a vital complementary tool for confirming the identity of the desired (3R)-enantiomer, rather than a method for quantifying its purity in a mixture.

Conclusion: An Integrated Approach to Stereochemical Validation

For the rigorous validation of the stereochemistry of (3R)-3-amino-2-oxobutyl phosphonates, chiral HPLC stands as the most robust, reliable, and versatile core technique. Its ability to physically separate enantiomers provides unequivocal quantitative data on enantiomeric purity, which is essential for regulatory compliance and ensuring product consistency.

However, a truly self-validating system relies on orthogonal verification. Chiral SFC offers a significant advantage in speed and reduced environmental impact for routine analysis and purification. For rapid, non-separative quantification, ³¹P NMR spectroscopy with chiral solvating agents is a highly specific and elegant method. Finally, Circular Dichroism serves as an indispensable tool for the unambiguous assignment of the absolute configuration, ensuring that the desired (3R) stereoisomer is indeed the major component.

By integrating the quantitative power of chiral HPLC with the complementary insights from SFC, NMR, and CD, researchers and drug development professionals can build a comprehensive and unassailable validation package for this critical class of chiral phosphonates.

References

  • Chiral Layered Zinc Phosphonates: Exfoliation and Chiroptical Properties. MDPI.
  • Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. ResearchGate.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Point-to-Axial Chirality Transfer: I. Absolute Stereochemical Determination of Chiral Phosphorus Compounds II. Design and Development of a Programmable Organocatalyst. ProQuest.
  • NMR determination of enantiomeric purity. ACS Publications.
  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI.
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • Chiral Separation of Organic Phosphonate Compounds on Cellulose CSP (Chiral Stationary Phase) under Reversed Phase Mode. ResearchGate.
  • enamidophosphonates to α-aminophosphonates. Tsantrizos' Group.
  • Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. PMC.
  • Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. Chemistry.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. University of Bath's research portal.
  • 31P NMR spectroscopy as a powerful tool for the determination of enantiomeric excess and absolute configurations of alpha-amino acids. PubMed.
  • Review of Chiral Stationary Phase Development and Chiral Applications. LCGC.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. PubMed.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.

Sources

Safety Operating Guide

[(3R)-3-amino-2-oxobutyl]phosphonicacid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

[(3R)-3-amino-2-oxobutyl]phosphonic acid is a specialized organophosphorus compound, often used as a transition-state analogue inhibitor (e.g., targeting D-Ala-D-Ala ligase). Unlike simple inorganic phosphates, the Carbon-Phosphorus (C-P) bond in this molecule is biologically stable and resistant to standard hydrolytic degradation.

Core Directive: Do NOT dispose of this compound via municipal drains or standard aqueous waste streams without specific authorization. The primary disposal route is high-temperature incineration to ensure complete destruction of the C-P bond and prevent environmental persistence.

Parameter Critical Operational Standard
Primary Hazard Skin/Eye Irritant (Acidic); Environmental Persistence (C-P bond).
Waste Class Organophosphorus Chemical Waste (Non-halogenated).
Incompatibility Strong Oxidizers (Risk of exothermic reaction), Strong Bases (Exothermic neutralization).
Preferred Disposal High-Temperature Incineration (Solid & Liquid).
Drain Disposal PROHIBITED (Unless explicitly permitted by local EHS/WWTP permits due to eutrophication/persistence risks).

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its behavior in solution.

  • Structure & Stability: This molecule contains a phosphonic acid group (

    
    ) and an amine. It exists as a zwitterion  in neutral aqueous solutions.
    
  • The C-P Bond Challenge: The direct carbon-phosphorus bond is extremely stable. Standard wastewater treatment plants (WWTP) rely on phosphatases to cleave ester bonds (

    
    ). These enzymes generally cannot cleave the 
    
    
    
    bond. Consequently, if flushed, this compound passes through treatment systems intact, contributing to environmental phosphonate accumulation [1].
  • Acidity: As a phosphonic acid, concentrated solutions are acidic (pH < 3) and corrosive to soft tissue and metal.

Waste Segregation & Compatibility

Proper segregation prevents dangerous cross-reactions in the central waste stream.

Segregation Rules
  • Isolate from Oxidizers: Do not mix with nitrates, perchlorates, or peroxides. Organophosphorus compounds can act as reducing agents under extreme conditions.

  • Segregate from Halogenated Waste: Keep separate from chloroform or DCM waste streams to reduce incineration costs and prevent the formation of toxic phosphine-halide byproducts during thermal destruction.

  • Acid/Base Management: If the waste is in an acidic solution, do not mix directly with bulk basic waste (e.g., hydroxide baths) without controlled neutralization, as the heat of neutralization can cause spattering or volatilization of other solvents.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance)

Applicability: Expired lyophilized powder, contaminated weighing boats, spill debris.

  • Containment: Place the solid material in a chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: Organophosphorus Compound. [(3R)-3-amino-2-oxobutyl]phosphonic acid."

  • Secondary Containment: Place the primary container inside a secondary clear bag (double-bagging).

  • Disposal Stream: Route to Incineration .

    • Why: Landfilling is not recommended due to potential leaching and groundwater contamination [2].

Scenario B: Aqueous/Liquid Waste (Reaction Mixtures)

Applicability: HPLC effluent, mother liquors, dissolved stock solutions.

  • pH Check & Adjustment:

    • Measure the pH.[1] If pH < 4 or > 10, adjust to pH 6–8 using dilute NaOH or HCl.

    • Why: Neutralization prevents corrosion of waste drums and minimizes the risk of unexpected reactions when commingled with other aqueous wastes.

  • Quenching (If Reactive Reagents Present):

    • If the solution contains residual coupling reagents (e.g., EDC, DCC) or reactive intermediates, quench the reaction before bottling.

  • Containerization:

    • Pour into an Amber Glass or HDPE waste container.

    • Crucial: Do not fill >90% capacity to allow for thermal expansion.

  • Labeling:

    • Label as "Aqueous Waste - Organophosphorus (Non-Halogenated)."

    • List all co-solvents (e.g., "Water 90%, Acetonitrile 10%").

  • Disposal Stream: Route to Fuel Blending/Incineration .

    • Note: Do not label simply as "Aqueous Waste" or "Acid Waste," as this may lead to it being treated via elementary neutralization/sewer discharge, which is ecologically unsound for phosphonates.

Visual Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct destruction facility.

WasteDisposal Start Waste Generation: [(3R)-3-amino-2-oxobutyl]phosphonic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Debris StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid DoubleBag Double Bag in Polyethylene IsSolid->DoubleBag SolidLabel Label: 'Solid Organophosphorus' DoubleBag->SolidLabel IncinerateSolid DISPOSAL: High-Temp Incineration SolidLabel->IncinerateSolid CheckpH Check pH IsLiquid->CheckpH Neutralize Neutralize to pH 6-8 CheckpH->Neutralize If pH <4 or >10 Segregate Segregate from Oxidizers & Halogens CheckpH->Segregate If pH 6-8 Neutralize->Segregate LiquidLabel Label: 'Aqueous Organophosphorus' Segregate->LiquidLabel IncinerateLiquid DISPOSAL: Fuel Blending / Incineration LiquidLabel->IncinerateLiquid

Caption: Decision matrix for segregating solid and liquid organophosphonate waste to ensure thermal destruction.

Figure 2: Emergency Spill Response Protocol

Immediate containment steps to prevent laboratory contamination.

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain 2. Containment: Circle spill with absorbent pads PPE->Contain Absorb 3. Absorption: Cover with inert material (Vermiculite/Sand) Contain->Absorb Collect 4. Collection: Scoop into HDPE jar. Do NOT sweep dust. Absorb->Collect Clean 5. Decontamination: Wipe area with mild alkaline detergent Collect->Clean

Caption: Step-by-step spill response emphasizing containment and wet-wiping to prevent dust inhalation.

Regulatory & Compliance Notes (E-E-A-T)

  • RCRA Classification (USA): While this specific isomer is likely not explicitly "P-listed" or "U-listed" (unless it is a commercial pesticide formulation), it falls under the "Characteristic" waste rules if it exhibits corrosivity (pH < 2) before neutralization [3].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Self-Validation Step: Before handing over waste, verify the container is compatible. Phosphonic acids can slowly degrade certain low-grade plastics over years, but HDPE is stable for temporary storage. Ensure the cap is vented if there is any risk of residual oxidative reactions from co-solvents.

References

  • Jönsson, C.M., et al. (2013).[2] Degradation of glyphosate and aminomethylphosphonic acid (AMPA) in water.[3][4] ResearchGate. Link

  • US EPA. (2023). Wastes - Hazardous Waste - Treatment, Storage & Disposal.[5][6] EPA.gov. Link

  • Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. Link

Sources

Personal protective equipment for handling [(3R)-3-amino-2-oxobutyl]phosphonicacid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling [(3R)-3-amino-2-oxobutyl]phosphonic acid .

Senior Scientist Note: As this specific compound is a specialized aminophosphonate derivative (structurally related to S1P1 antagonists like W146 and amino acid mimetics), it likely lacks a dedicated, commercially validated Safety Data Sheet (SDS) from major commodity suppliers. Therefore, this protocol adopts a "Universal Precaution for Novel Chemical Entities (NCEs)" approach. We derive the safety profile from its functional moieties: the phosphonic acid group (corrosivity/acidity) and the alpha-aminoketone backbone (biological activity/reactivity).

Part 1: Risk Assessment & Hazard Identification

Before opening the vial, you must categorize the risk. This compound is not just a "buffer salt"; it is a bioactive organic acid.

Hazard ClassRisk JustificationGHS Classification (Derived)
Corrosivity Free phosphonic acids (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) are strong acids (

). They cause immediate, irreversible eye damage and skin burns upon contact with moisture.
Skin Corr.[1][2] 1B / Eye Dam. 1
Bioactivity Aminophosphonates act as "false substrates" for enzymes (e.g., ligases, esterases) or receptor antagonists. Treat as a potent bioactive agent.Acute Tox. 4 (Oral/Inhal) ; STOT-SE 3
Physical State Likely a hygroscopic solid/powder. Static charge can cause particle flight during weighing, increasing inhalation risk.Combustible Dust

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." Use this tiered PPE system based on the operation.

Tier 1: Standard Handling (Weighing < 100 mg, Closed Transfer)
  • Respiratory: Fume hood sash at working height (18 inches). If hood is unavailable, N95/P2 particulate respirator is mandatory.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive dust risk.

  • Hands: Single pair of Nitrile gloves (minimum thickness 0.11 mm).

  • Body: Standard cotton lab coat (buttoned to collar).

Tier 2: High-Risk Operations (Solubilization, Spills, > 100 mg)
  • Respiratory: Work exclusively in a certified Chemical Fume Hood.

  • Eyes: Chemical splash goggles PLUS a face shield if handling liquid stock solutions >10 mL.

  • Hands: Double-gloving technique.

    • Inner: Nitrile (0.11 mm).

    • Outer: Extended-cuff Nitrile or Neoprene (0.15 mm+) to cover lab coat cuffs.

  • Body: Chemical-resistant apron (Tyvek or PVC) worn over the lab coat.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Causality: Phosphonic acids are often hygroscopic.[3] Moisture absorption makes them sticky and acidic. Static electricity can disperse the dry powder.

  • Preparation: Place an antistatic gun or ionizer inside the balance chamber to neutralize static charge on the vial.

  • Containment: Place the balance inside the fume hood. If the balance is on a bench, use a powder containment hood or a disposable glove bag.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of metal ions (which chelate avidly with phosphonates).

  • Decontamination: Immediately wipe the balance area with a 10% Sodium Bicarbonate (

    
    )  solution to neutralize any invisible acidic residue, followed by water.
    
Protocol B: Solubilization (Stock Solution)

Causality: Dissolving phosphonic acids in water is exothermic.

  • Solvent Choice: Water or buffered saline (PBS). Avoid dissolving directly in strong organic bases.

  • Procedure: Add the solid to the solvent, not vice-versa, to manage heat generation.

  • pH Adjustment: The solution will be acidic (pH ~2-3). If used for biological assays, neutralize carefully with 1N NaOH to pH 7.4 dropwise while monitoring.

    • Warning: Rapid neutralization can generate heat and cause splashing.

Part 4: Emergency Response & Disposal

Spill Response Logic
  • Solid Spill: Do not sweep (creates dust). Cover with a paper towel dampened with weak base (

    
    ) to neutralize, then wipe up.
    
  • Liquid Spill: Absorb with vermiculite or spill pads. Check pH of the surface after cleanup; if < 5, re-clean with bicarbonate.

Disposal Plan
  • Stream: Acidic Aqueous Waste (if in solution) or Solid Hazardous Waste (if powder).

  • Segregation: Do NOT mix with oxidizing agents (e.g., Nitric acid, Peroxides) or strong bases in the waste container. Phosphonates can degrade to release phosphine gas (

    
    ) under extreme reducing conditions or thermal decomposition, though rare in standard waste.
    
  • Labeling: "Corrosive Acidic Organic Waste - Contains Phosphonates."

Part 5: Visualizations

Figure 1: Safety Decision Logic (Go/No-Go)

This diagram illustrates the decision-making process for handling this NCE.

SafetyLogic Start Start: Handling [(3R)-3-amino-2-oxobutyl]phosphonic acid CheckState Check Physical State Start->CheckState IsPowder Dry Powder? CheckState->IsPowder StaticCheck Neutralize Static (Ionizer) IsPowder->StaticCheck Yes LiquidHandling Liquid/Stock Solution IsPowder->LiquidHandling No HoodCheck Fume Hood Available? StaticCheck->HoodCheck Respirator STOP: Don N95/P2 Mask HoodCheck->Respirator No Weighing Weigh with Anti-Static Spatula HoodCheck->Weighing Yes Respirator->Weighing Decon Decon: 10% NaHCO3 Wipe Weighing->Decon GloveCheck Double Glove (Nitrile) LiquidHandling->GloveCheck GloveCheck->Decon Disposal Disposal: Acidic Waste Stream Decon->Disposal

Caption: Operational workflow emphasizing static control for powders and double-gloving for liquids.

References

  • PubChem. (2025).[4] Compound Summary: Aminophosphonic Acid Analogues (Structure/Activity Relationships). National Library of Medicine. [Link]

  • Orsini, F., et al. (2010).[5] Aminophosphonic acids and derivatives: Synthesis and biological applications.[5] Current Medicinal Chemistry.[5] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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